2-Methoxy-4-(trifluoromethyl)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-4-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-15-7-4-5(9(10,11)12)2-3-6(7)8(13)14/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRIRBUKLBWVNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395100 | |
| Record name | 2-methoxy-4-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
448-36-2 | |
| Record name | 2-methoxy-4-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxy-4-(trifluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Methoxy-4-(trifluoromethyl)benzoic acid chemical reactivity
An In-depth Technical Guide to the Chemical Reactivity of 2-Methoxy-4-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Chemistry
This compound, with CAS Number 448-36-2, is a substituted aromatic carboxylic acid that has garnered significant attention as a key intermediate and structural motif in various fields of chemical science.[1][2] Its unique combination of a carboxylic acid, an electron-donating methoxy group, and a strongly electron-withdrawing trifluoromethyl group imparts a distinct reactivity profile, making it a valuable tool in drug discovery, agrochemical research, and materials science.[1] The trifluoromethyl group, in particular, is a prized feature in medicinal chemistry for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[3] This guide provides a comprehensive overview of the chemical reactivity of this compound, offering insights into its behavior in various transformations and providing actionable protocols for its application in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 448-36-2 |
| Molecular Formula | C₉H₇F₃O₃ |
| Molecular Weight | 220.15 g/mol |
| Appearance | White solid |
| Melting Point | 145-149 °C |
| Solubility | Slightly soluble in water. |
Core Reactivity: An Analysis of Structural and Electronic Effects
The chemical behavior of this compound is dictated by the interplay of its three functional groups on the benzene ring.
-
Carboxylic Acid Group (-COOH): This is the primary site for many common transformations. Its acidity is enhanced by the electron-withdrawing trifluoromethyl group.[5] This group readily undergoes reactions such as esterification, reduction, and, most notably, amide bond formation.
-
Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the positions ortho and para to it (positions 3 and 5).
-
Trifluoromethyl Group (-CF₃): This is a powerful electron-withdrawing group due to the high electronegativity of fluorine. It deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position (position 3 and 5). The trifluoromethyl group enhances the lipophilicity and metabolic stability of molecules it is incorporated into.[3]
The combined influence of these groups makes the positions 3 and 5 the most likely sites for electrophilic aromatic substitution, while the carboxylic acid and methoxy groups offer distinct handles for a variety of chemical modifications.
Caption: Key reactivity sites of this compound.
Key Transformations and Protocols
Amide Bond Formation: A Gateway to Bioactive Molecules
The conversion of the carboxylic acid to an amide is one of the most crucial reactions of this molecule, serving as a cornerstone for the synthesis of a vast number of pharmaceutical and agrochemical compounds. Given that this reaction can be challenging with electron-deficient amines or sterically hindered substrates, the choice of coupling agent and conditions is critical.[6][7]
Protocol: EDC/HOBt Mediated Amide Coupling
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent with 1-Hydroxybenzotriazole (HOBt) as an additive to minimize side reactions and improve efficiency.[8]
Step-by-Step Methodology:
-
Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in a suitable aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Activation: To the stirred solution, add HOBt (1.2 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 30 minutes to form the active ester intermediate.
-
Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture. If the amine is a hydrochloride salt, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5-2.0 eq) to liberate the free amine.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
Caption: Workflow for EDC/HOBt mediated amide coupling.
Ether Cleavage: Unmasking a Phenolic Moiety
The methoxy group of this compound can be cleaved to reveal a phenol, a functional group that opens up further synthetic possibilities. This transformation is typically achieved using strong acids, with hydrobromic acid (HBr) and hydroiodic acid (HI) being the most effective.[9] The reaction proceeds via a nucleophilic substitution mechanism. Given that the methoxy group is attached to an aromatic ring, the cleavage will occur at the methyl-oxygen bond.
The mechanism involves the protonation of the ether oxygen by the strong acid, making it a good leaving group (a neutral alcohol).[10] The halide anion (Br⁻ or I⁻) then acts as a nucleophile, attacking the methyl group in an Sₙ2 fashion to yield methyl halide and the corresponding phenol.[9][10][11]
Protocol: Ether Cleavage with HBr
-
Setup: To a solution of this compound in a suitable solvent like acetic acid or neat, add an excess of concentrated aqueous HBr (48%).
-
Heating: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting phenol can be purified by column chromatography or recrystallization.
Caption: Sₙ2 mechanism for the cleavage of the methoxy group.
Decarboxylation: A Challenging Transformation
The removal of the carboxylic acid group from an aromatic ring is generally a difficult reaction that requires harsh conditions.[12] The rate of decarboxylation is influenced by the electronic nature of the other substituents on the ring. Electron-donating groups, like the methoxy group in this molecule, can strengthen the Ar-COO• bond, making decarboxylation slower.[12] Conversely, electron-withdrawing groups can sometimes facilitate this process. Studies on substituted cinnamic acids have shown that a methoxy group increases the rate of decarboxylation, while a trifluoromethyl group almost completely inhibits it.[13][14] Therefore, the decarboxylation of this compound is expected to be challenging and may require specialized catalytic systems, such as those involving copper or ruthenium catalysts under high temperatures.[12][13]
Synthesis of this compound
While various synthetic routes exist, a common approach involves the functionalization of a pre-existing trifluoromethyl-substituted benzene ring. For instance, starting from a suitable trifluoromethyl- and methoxy-substituted toluene, oxidation of the methyl group to a carboxylic acid would yield the desired product. The synthesis of a related compound, 2-(trifluoromethyl)benzoic acid, involves the fluorination of 2,3-dichloromethylbenzene followed by nitric acid oxidation and hydrolysis.[15]
Applications in Drug Discovery and Beyond
This compound is a valuable building block for creating molecules with specific biological activities.[1][2] Its derivatives have been explored as:
-
Anti-inflammatory and antimicrobial agents. [1]
-
Selective SIRT5 inhibitors. [16]
-
Components of novel pesticides and herbicides. [1]
The trifluoromethyl group is particularly advantageous in drug design, as it can enhance a compound's ability to cross cell membranes and improve its metabolic stability, leading to a longer duration of action in the body.
Safety and Handling
This compound is classified as an irritant.[17]
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Precautions: Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, clothing, eye, and face protection.[17]
-
Storage: Keep container tightly sealed and store in a cool, dry place away from oxidizing agents.[4]
Conclusion
This compound is a compound with a rich and nuanced chemical reactivity. The strategic placement of its functional groups allows for a wide range of selective transformations, making it an indispensable tool for chemists in academia and industry. A thorough understanding of its electronic properties and reactivity patterns, as outlined in this guide, is essential for harnessing its full potential in the synthesis of novel and functional molecules.
References
- 1. This compound [myskinrecipes.com]
- 2. 2-METHOXY-4-(TRIFLUOROMETHYL)BENZOIC ACID_TargetMol [targetmol.com]
- 3. mdpi.com [mdpi.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid | 142994-06-7 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Ether cleavage - Wikipedia [en.wikipedia.org]
- 12. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Page loading... [wap.guidechem.com]
- 16. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. synquestlabs.com [synquestlabs.com]
An In-Depth Technical Guide to the Solubility of 2-Methoxy-4-(trifluoromethyl)benzoic Acid for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of the solubility characteristics of 2-Methoxy-4-(trifluoromethyl)benzoic acid (CAS: 448-36-2), a key building block in modern medicinal chemistry. Understanding the solubility of this compound is paramount for its effective use in drug discovery and development, influencing everything from reaction kinetics in synthesis to bioavailability in preclinical studies. This document will delve into the physicochemical properties that govern its solubility, provide estimated solubility data in common organic solvents, and detail rigorous experimental protocols for both thermodynamic and kinetic solubility determination.
Physicochemical Profile and its Influence on Solubility
The solubility of a compound is intrinsically linked to its molecular structure. For this compound, the interplay between its three key functional groups—the carboxylic acid, the methoxy group, and the trifluoromethyl group—dictates its behavior in various solvent systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₉H₇F₃O₃ | - |
| Molecular Weight | 220.15 g/mol | - |
| Melting Point | 125-130 °C | --INVALID-LINK-- |
| Predicted pKa | ~3.5 | Computational Prediction (ChemAxon) |
| Predicted XlogP | 2.5 | --INVALID-LINK-- |
| Aqueous Solubility | Slightly soluble | --INVALID-LINK-- |
The Role of Ionization (pKa)
The carboxylic acid moiety is the primary determinant of the pH-dependent solubility of this compound. With a predicted pKa of approximately 3.5, it is a moderately strong acid. At pH values below its pKa, the compound will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form the more soluble carboxylate anion. This behavior is critical in the context of physiological pH (around 7.4), where the compound will be almost entirely in its ionized, and thus more water-soluble, form.
The Impact of Lipophilicity (LogP)
The predicted XlogP of 2.5 indicates a moderate degree of lipophilicity. The trifluoromethyl (-CF₃) group significantly contributes to this, being a strongly lipophilic substituent. This property suggests that while the compound has some aqueous solubility due to the carboxylic acid, it will also have a significant affinity for non-polar, organic environments. The methoxy (-OCH₃) group has a more modest, slightly lipophilicity-increasing effect. This balance between hydrophilicity (from the carboxylate at physiological pH) and lipophilicity is a key consideration for its absorption, distribution, metabolism, and excretion (ADME) profile in drug development.
Estimated Solubility in Organic Solvents
The presence of the electron-withdrawing trifluoromethyl group in our target molecule, compared to the electron-donating methoxy group in 4-methoxybenzoic acid, will likely lead to a general decrease in polarity and potentially lower solubility in highly polar solvents. Conversely, the increased lipophilicity imparted by the -CF₃ group may enhance solubility in less polar organic solvents.
Table 2: Experimental Mole Fraction Solubility (x) of 4-Methoxybenzoic Acid in Various Solvents at Different Temperatures [1]
| Temperature (K) | Methanol | Ethanol | Acetone |
| 283.15 | 0.2987 | 0.3541 | 0.4321 |
| 293.15 | 0.3876 | 0.4598 | 0.5312 |
| 303.15 | 0.4946 | 0.5832 | 0.6453 |
| 313.15 | 0.6234 | 0.7211 | 0.7789 |
Table 3: Qualitative and Semi-Quantitative Solubility of 4-(Trifluoromethyl)benzoic Acid
| Solvent | Solubility | Source |
| Water | Soluble | --INVALID-LINK-- |
| Ethanol | Soluble | --INVALID-LINK-- |
| Acetone | Soluble | --INVALID-LINK-- |
| DMSO | ≥ 200 mg/mL | --INVALID-LINK-- |
Estimation for this compound:
Based on the analog data, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents like DMSO and acetone, and good to moderate solubility in alcohols like methanol and ethanol. Its solubility is expected to be lower than that of 4-methoxybenzoic acid in polar protic solvents due to the influence of the trifluoromethyl group.
Experimental Protocols for Solubility Determination
To obtain precise and reliable solubility data, rigorous experimental determination is essential. The choice between a thermodynamic and a kinetic solubility assay depends on the stage of drug development and the specific information required.
Thermodynamic (Equilibrium) Solubility Determination
This method measures the true equilibrium solubility of a compound and is the gold standard for obtaining definitive solubility data, crucial for pre-formulation and biopharmaceutical classification.
Caption: Workflow for Thermodynamic Solubility Determination.
-
Preparation of Saturated Solution:
-
Add an excess amount of crystalline this compound to a series of vials containing a known volume of the desired solvent (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO). The presence of undissolved solid is crucial.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or rotator (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient duration to ensure equilibrium is reached (typically 24 to 72 hours). The time to equilibrium should be determined empirically by sampling at different time points until the concentration in solution remains constant.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow for sedimentation of the excess solid.
-
Carefully withdraw an aliquot of the supernatant, or filter the suspension using a low-binding filter (e.g., PTFE or PVDF) to remove all solid particles.
-
-
Quantification:
-
Prepare a standard curve of this compound of known concentrations in the same solvent system.
-
Analyze the concentration of the compound in the filtered saturated solution using a validated HPLC-UV method. The UV detection wavelength should be set to the λmax of the compound.
-
-
Data Analysis:
-
Calculate the solubility from the standard curve. The experiment should be performed in at least triplicate to ensure reproducibility.
-
Kinetic Solubility Determination
Kinetic solubility assays are high-throughput methods used in early drug discovery to assess the solubility of compounds from a DMSO stock solution. This method is faster but may result in supersaturated solutions, and the solubility values are generally higher than the thermodynamic solubility.
Caption: Workflow for Kinetic Solubility Determination via Nephelometry.
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
-
Assay Plate Preparation:
-
In a 96- or 384-well microplate, perform a serial dilution of the DMSO stock solution.
-
To each well, add a specific volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the final desired compound concentrations and a consistent final DMSO concentration (typically 1-2%).
-
-
Incubation:
-
Seal the plate and incubate at a controlled temperature (e.g., 25 °C) for a defined period (e.g., 2 hours) with gentle shaking.
-
-
Measurement:
-
Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.
-
-
Data Analysis:
-
The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the blank (buffer with DMSO).
-
Conclusion and Practical Implications
The solubility of this compound is a multifaceted property governed by its acidic pKa and moderate lipophilicity. While it is sparingly soluble in its neutral form in aqueous media, its solubility is expected to increase significantly at physiological pH due to the ionization of the carboxylic acid. For synthetic applications, its predicted good solubility in common organic solvents like DMSO, acetone, and alcohols provides a range of viable solvent systems.
For drug development professionals, the provided protocols for thermodynamic and kinetic solubility determination offer a robust framework for generating the critical data needed for lead optimization, formulation development, and regulatory submissions. The insights into the physicochemical properties of this compound will aid in the rational design of new chemical entities and the development of effective drug delivery systems.
References
2-Methoxy-4-(trifluoromethyl)benzoic acid CAS number 448-36-2
An In-Depth Technical Guide to 2-Methoxy-4-(trifluoromethyl)benzoic acid (CAS 448-36-2)
Abstract
This technical guide provides a comprehensive overview of this compound, CAS Number 448-36-2. Intended for researchers, medicinal chemists, and professionals in drug development, this document synthesizes critical data on the compound's physicochemical properties, spectroscopic characteristics, synthetic pathways, and core applications. Emphasis is placed on its role as a versatile building block in modern drug discovery, driven by the unique electronic and steric properties of its methoxy and trifluoromethyl substituents. Furthermore, this guide details rigorous safety and handling protocols to ensure its effective and safe utilization in a laboratory setting.
Physicochemical and Structural Properties
This compound is an off-white to light yellow crystalline solid at room temperature.[1] The molecule's structural architecture, featuring a carboxylic acid, a methoxy group, and a trifluoromethyl group on a benzene ring, makes it a valuable intermediate in organic synthesis. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the molecule's electronic properties and lipophilicity, while the methoxy group acts as a hydrogen bond acceptor and directs reactivity.
| Property | Value | Source(s) |
| CAS Number | 448-36-2 | [2][3][4][5] |
| Molecular Formula | C₉H₇F₃O₃ | [1][4][6][7] |
| Molecular Weight | 220.15 g/mol | [1][4][6] |
| Appearance | Off-white to light yellow solid | [1] |
| Melting Point | 125-130 °C | [1] |
| Solubility | Slightly soluble in water. | [1][8] |
| Storage | Store in cool, dry conditions in well-sealed containers. | [2][8] |
| InChIKey | COVAZHQHYXQLOT-UHFFFAOYSA-N | [9] |
| SMILES | COC1=CC(C(F)(F)F)=CC=C1C(=O)O | [7] |
Spectroscopic Profile: A Predictive Analysis
While specific experimental spectra for this exact compound are not publicly available in the search results, a predictive analysis based on its structure provides valuable insights for characterization.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals. The methoxy group (-OCH₃) protons should appear as a singlet around 3.9-4.0 ppm. The three aromatic protons will present as a complex splitting pattern determined by their coupling constants. The carboxylic acid proton (-COOH) will typically appear as a broad singlet far downfield, often above 10 ppm, and its presence can be confirmed by D₂O exchange.
-
¹³C NMR: The carbon spectrum will feature a carbonyl carbon signal from the carboxylic acid around 165-170 ppm. The carbon of the trifluoromethyl group will be a quartet due to C-F coupling. A signal for the methoxy carbon will be observed around 55-60 ppm, in addition to the distinct signals for the six aromatic carbons.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a single, sharp singlet, as all three fluorine atoms in the trifluoromethyl group are chemically equivalent.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a prominent molecular ion peak (M+) at m/z 220. Subsequent fragmentation may involve the loss of a hydroxyl group (-OH), a methoxy group (-OCH₃), or the carboxylic acid group (-COOH).
Synthesis and Chemical Reactivity
The synthesis of this compound is not explicitly detailed in the provided search results. However, a plausible retro-synthetic analysis suggests a multi-step pathway common in organic synthesis, starting from a more readily available precursor like 3-bromo-4-methylanisole. The causality behind this proposed workflow lies in leveraging established, high-yielding reactions to install the required functional groups in a controlled manner.
Representative Synthetic Workflow
Caption: A representative synthetic pathway for this compound.
Step-by-Step Methodology (Proposed)
-
Trifluoromethylation: The starting material, 3-bromo-4-methylanisole, undergoes trifluoromethylation. This can be achieved using various modern reagents, such as trifluoromethyltrimethylsilane (TMSCF₃, the Ruppert-Prakash reagent) with a suitable initiator. The choice of this reagent is based on its relative safety and high efficiency in introducing the CF₃ group onto aromatic rings.
-
Carboxylation: The resulting intermediate, 3-bromo-4-(trifluoromethyl)anisole, is then carboxylated. A standard and effective method is halogen-metal exchange using an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) to form an aryllithium species. This highly reactive intermediate is then quenched with solid carbon dioxide (dry ice).
-
Acidification: An acidic workup (e.g., with HCl) protonates the resulting carboxylate salt to yield the final product, this compound.
Chemical Reactivity and Derivatization
The compound's value lies in the reactivity of its functional groups:
-
Carboxylic Acid: This group is the primary site for derivatization. It can be readily converted into esters, amides, or acid chlorides, allowing it to be coupled with a wide range of alcohols, amines, or other nucleophiles. This is a cornerstone of its use in building larger, more complex molecules in drug discovery.[10]
-
Aromatic Ring: The electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring towards electrophilic aromatic substitution, while the methoxy group is an activating, ortho-para director. This electronic push-pull relationship dictates the regioselectivity of further functionalization on the ring.
Applications in Research and Drug Discovery
This compound is primarily utilized as a fragment and scaffolding molecule in the design and synthesis of novel therapeutic agents.[6] Its utility is rooted in the advantageous properties conferred by its key functional groups.
-
Role of the Trifluoromethyl Group: The CF₃ group is a bioisostere of a methyl group but with profoundly different electronic properties. Its inclusion in a drug candidate can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable interactions, and improve membrane permeability due to its high lipophilicity.[11]
-
Role of the Methoxy Group: The methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with biological targets like protein active sites. Its position on the ring can also enforce a specific conformation on the molecule, which is critical for selective binding.
-
Fragment-Based Drug Discovery (FBDD): This compound is an ideal candidate for FBDD. In this approach, small, low-complexity molecules ("fragments") are screened for weak binding to a biological target. Hits are then optimized and grown into more potent lead compounds. The carboxylic acid handle allows for straightforward synthetic elaboration once the fragment's binding has been confirmed.
Workflow in Fragment-Based Drug Discovery
Caption: Role of the compound as a scaffold in a Fragment-Based Drug Discovery workflow.
Safety, Handling, and Disposal
As a laboratory chemical, this compound requires careful handling to minimize exposure and ensure user safety. The following protocols are synthesized from available safety data sheets.[2][12][13]
Hazard Identification
| GHS Classification | Hazard Statement | Pictogram | Source(s) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | [2][14] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | GHS07 (Exclamation Mark) | [12][13][14] |
| Serious Eye Damage/Irritation (Category 1/2A) | H318/H319: Causes serious eye damage/irritation | GHS05 (Corrosion), GHS07 | [12][13][14] |
| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | [12][14] |
| STOT - Repeated Exposure (Category 1) | H372: Causes damage to organs (Lungs) through prolonged or repeated exposure if inhaled | GHS08 (Health Hazard) | [13] |
Safe Handling Protocol
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[2][12] Ensure that emergency eye wash stations and safety showers are readily accessible.[12]
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[2]
-
Eye Protection: Use chemical safety goggles or a face shield.[12]
-
Body Protection: Wear a lab coat or a chemical-protective suit.[2]
-
Respiratory Protection: If ventilation is inadequate or dust is generated, use a P95 (US) or P1 (EU) particle respirator.[2]
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling and before breaks.[2][13]
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician immediately.[2][14]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. If irritation persists, consult a physician.[2][14]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Immediately consult a physician.[2][14]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[12]
Storage and Disposal
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[2][8] Incompatible with strong oxidizing agents and strong bases.[8][12]
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not let the product enter drains.[2]
References
- 1. This compound CAS#: 448-36-2 [amp.chemicalbook.com]
- 2. angenechemical.com [angenechemical.com]
- 3. This compound | 448-36-2 [chemicalbook.com]
- 4. angenechemical.com [angenechemical.com]
- 5. This compound | 448-36-2 [sigmaaldrich.com]
- 6. 2-METHOXY-4-(TRIFLUOROMETHYL)BENZOIC ACID_TargetMol [targetmol.com]
- 7. This compound 95% | CAS: 448-36-2 | AChemBlock [achemblock.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. PubChemLite - 2-methoxy-3-(trifluoromethyl)benzoic acid (C9H7F3O3) [pubchemlite.lcsb.uni.lu]
- 10. 2-(4-Methoxybenzoyl)benzoic Acid | Research Chemical [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. tsapps.nist.gov [tsapps.nist.gov]
Synthesis of 2-Methoxy-4-(trifluoromethyl)benzoic acid
An In-depth Technical Guide to the Synthesis of 2-Methoxy-4-(trifluoromethyl)benzoic Acid
Abstract
This technical guide provides a comprehensive overview of scientifically vetted methods for the synthesis of this compound (CAS No. 448-36-2). This valuable fluorinated building block is a key intermediate in the development of novel pharmaceuticals and agrochemicals, where the unique electronic properties of its substituents are leveraged to modulate biological activity.[1][2] This document details two primary, robust synthetic pathways: the carboxylation of a Grignard reagent and the hydrolysis of a benzonitrile precursor. Designed for researchers, chemists, and drug development professionals, this guide combines theoretical principles with detailed, field-proven experimental protocols, ensuring both scientific integrity and practical applicability.
Introduction and Significance
This compound is an aromatic carboxylic acid characterized by the presence of a methoxy (-OCH₃) group ortho to the carboxyl functionality and a trifluoromethyl (-CF₃) group in the para position. This substitution pattern makes it a crucial scaffold in medicinal and agricultural chemistry.[2] The electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group create a unique electronic and steric environment, influencing the molecule's reactivity and its interactions with biological targets. Consequently, it serves as a foundational component for synthesizing more complex molecules, including anti-inflammatory agents, antimicrobial compounds, and specialized herbicides.[1]
Compound Properties:
-
Molecular Formula: C₉H₇F₃O₃[3]
-
Molecular Weight: 220.15 g/mol [3]
-
Appearance: Off-white to light yellow solid[4]
-
Melting Point: 125-130 °C[4]
This guide will focus on the two most reliable and accessible synthetic routes, starting from commercially available precursors. Each section provides a mechanistic overview, a detailed experimental protocol, and a summary of key reaction parameters.
Synthetic Route 1: Grignard Reagent Carboxylation
This classical organometallic approach is one of the most effective methods for forming aryl carboxylic acids. The synthesis proceeds in two main stages: the formation of an aryl Grignard reagent from an aryl halide, followed by its reaction with carbon dioxide (in the form of dry ice) to form a magnesium carboxylate salt, which is subsequently protonated to yield the final benzoic acid.[5]
Causality and Experimental Rationale: The core of this synthesis is the umpolung (polarity inversion) of the aromatic carbon. The carbon atom bonded to bromine in the starting material, 1-bromo-2-methoxy-4-(trifluoromethyl)benzene, is electrophilic. Upon reaction with magnesium metal, it is converted into a highly nucleophilic carbanion-like species in the Grignard reagent.[5] This nucleophile can then attack the electrophilic carbon of carbon dioxide. The reaction must be conducted under strictly anhydrous (water-free) conditions, as Grignard reagents are potent bases and will be instantly quenched by any protic source, such as water or alcohols, leading to the formation of an unwanted hydrocarbon byproduct and failure of the reaction.[6] Diethyl ether or tetrahydrofuran (THF) are common solvents as their lone pair electrons on oxygen coordinate with and stabilize the magnesium center of the Grignard reagent.
Logical Workflow: Grignard Carboxylation
References
- 1. rsc.org [rsc.org]
- 2. Page loading... [guidechem.com]
- 3. 2-METHOXY-4-(TRIFLUOROMETHYL)BENZOIC ACID_TargetMol [targetmol.com]
- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 5. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 6. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to the Structural Analysis of 2-Methoxy-4-(trifluoromethyl)benzoic acid
Introduction
2-Methoxy-4-(trifluoromethyl)benzoic acid, a substituted aromatic carboxylic acid, serves as a crucial building block in contemporary drug discovery and organic synthesis. Its unique electronic and steric properties, conferred by the methoxy and trifluoromethyl substituents, make it a valuable scaffold for the design of novel therapeutic agents and functional materials.[1] This guide provides a comprehensive structural analysis of this compound, detailing the theoretical underpinnings and practical application of key analytical techniques. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's structural characteristics to inform their work.
Fundamental Chemical and Physical Properties
A thorough understanding of a molecule's basic properties is the foundation of its structural analysis. These parameters provide the initial context for interpreting more complex analytical data.
| Property | Value | Source |
| CAS Number | 448-36-2 | TargetMol[1], Thermo Fisher Scientific[2] |
| Molecular Formula | C₉H₇F₃O₃ | TargetMol[1], Santa Cruz Biotechnology[3] |
| Molecular Weight | 220.15 g/mol | TargetMol[1], Santa Cruz Biotechnology[3] |
| Melting Point | 125-130 °C | |
| Appearance | White to off-white solid | |
| Solubility | Slightly soluble in water | Thermo Fisher Scientific[2] |
The presence of both a hydrogen bond donor (carboxylic acid) and acceptor (methoxy group, carboxylic acid carbonyl) suggests the potential for strong intermolecular interactions, influencing its melting point and solubility. The trifluoromethyl group, a strong electron-withdrawing group, significantly impacts the electronic distribution within the aromatic ring and the acidity of the carboxylic acid proton.
Spectroscopic Structural Elucidation
A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation of this compound. This section details the expected and observed spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Caption: Standard workflow for NMR analysis.
The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. Based on available data for this compound, the following proton signals are expected:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10-13 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically a broad singlet and highly deshielded. |
| ~7.9-8.1 | Doublet | 1H | H-6 | This proton is ortho to the carboxylic acid group, leading to deshielding. It will be split by the adjacent H-5. |
| ~7.3-7.5 | Doublet of doublets | 1H | H-5 | This proton is coupled to both H-6 and H-3, resulting in a doublet of doublets. |
| ~7.1-7.3 | Doublet | 1H | H-3 | This proton is ortho to the methoxy group and will be split by the adjacent H-5. |
| ~3.9-4.1 | Singlet | 3H | -OCH₃ | The methoxy protons appear as a characteristic singlet in this region. |
Note: The exact chemical shifts can vary depending on the solvent used.
The carbon-13 NMR spectrum reveals the number of unique carbon environments. Based on analogous compounds, the following resonances are predicted:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165-170 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| ~158-162 | C-2 | The carbon atom attached to the electron-donating methoxy group is shielded. |
| ~133-136 (quartet) | C-4 | The carbon attached to the trifluoromethyl group is deshielded and will appear as a quartet due to coupling with the three fluorine atoms. |
| ~120-130 (quartet) | -CF₃ | The trifluoromethyl carbon is also highly deshielded and will appear as a quartet. |
| ~125-128 | C-6 | Aromatic methine carbon. |
| ~118-122 | C-5 | Aromatic methine carbon. |
| ~110-115 | C-3 | Aromatic methine carbon shielded by the adjacent methoxy group. |
| ~105-110 | C-1 | The carbon bearing the carboxylic acid group. |
| ~55-60 | -OCH₃ | The methoxy carbon. |
Fluorine-19 NMR is a highly sensitive technique for observing fluorine atoms. For this compound, a single sharp peak is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift is anticipated to be in the range of -60 to -65 ppm relative to a CFCl₃ standard.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal.
-
Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
Clean the ATR crystal thoroughly after analysis.
Expected Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic acid |
| ~1700 | C=O stretch | Carboxylic acid |
| ~1600, ~1470 | C=C stretch | Aromatic ring |
| 1100-1300 | C-F stretch | Trifluoromethyl group |
| 1250-1300 | Asymmetric C-O-C stretch | Aryl-alkyl ether |
| 1000-1050 | Symmetric C-O-C stretch | Aryl-alkyl ether |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
References
Elucidating the Enigmatic: A Technical Guide to Understanding 2-Methoxy-4-(trifluoromethyl)benzoic Acid in Drug Discovery
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the quest for novel chemical entities with therapeutic potential is relentless. Within this pursuit, small molecules known as building blocks or fragments are pivotal. 2-Methoxy-4-(trifluoromethyl)benzoic acid is one such molecule, primarily utilized as a synthetic intermediate in the creation of more complex compounds[1]. While a direct, standalone biological mechanism of action for this compound is not documented in publicly available literature, its structural motifs—a methoxy group and a trifluoromethyl group—are frequently incorporated into pharmacologically active molecules to enhance their efficacy, selectivity, and pharmacokinetic properties. This guide, therefore, will not detail a non-existent mechanism of action for the parent compound. Instead, it will provide a comprehensive framework for understanding its role as a valuable scaffold in drug discovery and outline the rigorous experimental methodologies that would be employed to determine the mechanism of action of any novel compound derived from it.
The Role of this compound as a Molecular Scaffold
This compound serves as a foundational component for generating novel drug candidates through molecular linking, expansion, and modification[2]. Its utility in medicinal chemistry is underscored by its presence in various fragment libraries used for screening against biological targets[2]. The trifluoromethyl group, in particular, is a bioisostere for several functional groups and can significantly improve a molecule's metabolic stability and binding affinity. The methoxy substituent can also influence the electronic and steric properties of a molecule, potentially impacting its interaction with a biological target[1].
While the standalone activity of this compound is uncharacterized, its structural features suggest its potential incorporation into molecules targeting a range of biological pathways. For instance, derivatives of similar benzoic acid compounds have been explored for anti-inflammatory and antimicrobial activities[1]. Furthermore, the broader class of 2-methoxybenzamide derivatives has been investigated as inhibitors of the Hedgehog signaling pathway, a critical pathway in developmental biology and oncology[3].
A Roadmap to Unraveling Mechanism of Action: A Hypothetical Workflow
For any novel compound synthesized using this compound as a starting material, a systematic and multi-faceted approach is required to elucidate its mechanism of action. This process is fundamental to drug development, providing insights into a compound's efficacy, potential side effects, and patient selection strategies. The following sections outline a robust, field-proven workflow for this purpose.
Phase 1: Target Identification and Validation
The initial step in understanding a compound's mechanism of action is to identify its biological target(s). This can be achieved through two primary strategies:
-
Target-Based Discovery: This approach involves screening a compound against a known biological target, such as a specific enzyme or receptor, that is implicated in a disease.
-
Phenotypic Screening: In this method, a compound is tested in a cell-based or whole-organism model of a disease to identify a desired phenotypic change. Subsequent "target deconvolution" studies are then required to identify the specific molecular target responsible for the observed effect.
A generalized workflow for target identification and validation is depicted below:
Caption: A generalized workflow for target identification and validation in early drug discovery.
Phase 2: Biophysical and Biochemical Characterization
Once a putative target has been identified, a suite of biophysical and biochemical assays are employed to confirm the direct interaction between the compound and the target protein and to quantify the binding affinity and kinetics.
Table 1: Key Biophysical and Biochemical Assays
| Assay Type | Principle | Key Outputs |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface. | Binding affinity (KD), association rate (ka), dissociation rate (kd). |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with a binding event. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Utilizes antibodies to detect and quantify the binding of a compound to a target. | Binding specificity and semi-quantitative affinity. |
| Kinase/Enzyme Inhibition Assays | Measures the effect of a compound on the catalytic activity of an enzyme. | IC50/EC50 values, mechanism of inhibition (e.g., competitive, non-competitive). |
Experimental Protocol: A Generic Kinase Inhibition Assay
This protocol provides a generalized framework for assessing the inhibitory activity of a novel compound against a specific protein kinase.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a concentrated stock of the target kinase in an appropriate assay buffer.
-
Prepare stocks of the kinase substrate (e.g., a peptide) and ATP.
-
-
Assay Plate Preparation:
-
Serially dilute the test compound in the assay buffer to create a dose-response curve.
-
Add the diluted compound to the wells of a microtiter plate.
-
Include appropriate controls: a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
-
Enzymatic Reaction:
-
Add the kinase and substrate to each well.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.
-
-
Detection:
-
Stop the reaction (e.g., by adding a stop solution).
-
Quantify the product formation using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
-
Data Analysis:
-
Plot the percentage of kinase activity against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Phase 3: Cell-Based Assays and Pathway Analysis
To understand the compound's effect in a biological context, cell-based assays are crucial. These assays can confirm the compound's activity in a cellular environment and help to elucidate the downstream signaling pathways it modulates.
Common Cell-Based Assays:
-
Western Blotting: To measure changes in the expression and phosphorylation status of key signaling proteins.
-
Reporter Gene Assays: To quantify the activity of a specific transcription factor or signaling pathway.
-
Cell Viability and Proliferation Assays: To assess the compound's effect on cell growth and survival.
-
Immunofluorescence Microscopy: To visualize the subcellular localization of the target protein and other cellular components.
A hypothetical signaling pathway that could be modulated by a derivative of this compound is illustrated below.
Caption: A simplified diagram of a hypothetical signaling cascade that could be investigated.
Phase 4: Structural Biology and Computational Modeling
To gain a detailed understanding of the molecular interactions between the compound and its target, structural biology techniques are invaluable.
-
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These methods can provide high-resolution three-dimensional structures of the compound bound to its target protein, revealing the precise binding mode.
-
Computational Docking and Molecular Dynamics Simulations: These in silico approaches can predict the binding pose of a compound and provide insights into the dynamics of the protein-ligand complex.
Conclusion
While this compound does not have a characterized mechanism of action on its own, it represents a valuable starting point for the synthesis of novel, biologically active compounds. The journey from a promising chemical scaffold to a well-understood drug candidate is a complex but systematic process. By employing a multi-pronged approach that integrates target identification, biophysical and biochemical characterization, cell-based assays, and structural biology, researchers can successfully elucidate the mechanism of action of novel molecules, paving the way for the development of new therapeutics.
References
An In-Depth Technical Guide to the Safe Handling of 2-Methoxy-4-(trifluoromethyl)benzoic Acid for Advanced Research
This guide provides a comprehensive overview of the essential safety protocols, chemical properties, and handling procedures for 2-Methoxy-4-(trifluoromethyl)benzoic acid (CAS No. 448-36-2). Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond standard safety data sheets to offer a deeper understanding of the causality behind recommended practices, ensuring a self-validating system of laboratory safety and experimental integrity.
Understanding the Molecule: A Chemist's Perspective
This compound is a substituted aromatic carboxylic acid. Its utility as a building block in pharmaceutical and agrochemical research stems from the unique interplay of its three functional groups[1].
-
Carboxylic Acid Group (-COOH): This is the primary reactive site for many synthetic transformations, such as amide bond formation. Its acidic nature dictates its reactivity with bases and influences its solubility profile.
-
Methoxy Group (-OCH₃): This electron-donating group can influence the reactivity of the aromatic ring and may play a role in modulating the pharmacokinetic properties of derivative molecules[2].
-
Trifluoromethyl Group (-CF₃): This strongly electron-withdrawing and highly lipophilic group is a cornerstone of modern drug design. It is known to enhance metabolic stability, improve cell membrane permeability, and increase binding affinity of drug candidates to their targets[3].
The combination of these groups on a benzene ring creates a molecule with specific chemical and toxicological properties that must be thoroughly understood for safe and effective handling.
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance. A comprehensive risk assessment should be conducted before any handling.
GHS Classification
Based on available safety data, this compound is classified as follows:
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation[4].
Toxicological Profile: An Evidence-Based Approach
Core Safety and Handling Protocols
The following protocols are designed to mitigate the identified risks. The causality behind each step is explained to foster a deeper understanding of safe laboratory practice.
Engineering Controls: The First Line of Defense
-
Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted in a properly functioning chemical fume hood. This is critical to prevent inhalation of the fine powder, which can cause respiratory tract irritation[4].
-
Ventilation: Ensure good general ventilation in the laboratory to dilute any fugitive emissions[4].
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly. Their proximity is crucial for immediate response to accidental exposure[4].
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The selection of PPE is dictated by the hazards of the compound. The following PPE is mandatory when handling this compound:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side shields. A face shield is recommended when handling larger quantities or when there is a significant risk of splashing[4]. | Protects against dust particles and splashes that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact, which can cause irritation. Gloves should be inspected before use and disposed of immediately if contaminated[4]. |
| Body Protection | A lab coat must be worn at all times. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | In case of insufficient ventilation or when handling large quantities, a suitable respiratory equipment should be worn[4]. | Prevents inhalation of the irritant dust. |
Handling and Storage: Maintaining Chemical Integrity and Safety
-
Handling:
-
Storage:
Experimental Workflow: A Practical Guide
The following sections provide step-by-step methodologies for common laboratory procedures involving this compound.
Weighing and Solution Preparation
-
Preparation: Ensure the chemical fume hood is clean and uncluttered. Place a weigh boat on the analytical balance.
-
Tare: Tare the balance with the weigh boat.
-
Transfer: Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid generating dust.
-
Record: Record the exact weight.
-
Dissolution: In the fume hood, add the weighed solid to a suitable flask containing the desired solvent. This compound is slightly soluble in water but has better solubility in many organic solvents[6].
-
Mixing: Gently swirl or stir the mixture until the solid is fully dissolved.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jelsciences.com [jelsciences.com]
- 5. 2-METHOXY-4-(TRIFLUOROMETHYL)BENZOIC ACID_TargetMol [targetmol.com]
- 6. fishersci.co.uk [fishersci.co.uk]
An In-depth Technical Guide to 2-Methoxy-4-(trifluoromethyl)benzoic Acid: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of Fluorinated Scaffolds in Medicinal Chemistry
The introduction of fluorine-containing functional groups into molecular scaffolds is a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, offers a unique combination of properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] Its high electronegativity, metabolic stability, and lipophilicity can enhance membrane permeability, block metabolic degradation, and improve binding affinity to biological targets.[2] This guide focuses on a key building block that leverages these properties: 2-Methoxy-4-(trifluoromethyl)benzoic acid. While not a therapeutic agent itself, this molecule serves as a critical starting material and fragment for the synthesis of novel drug candidates.[3][4] This document provides a comprehensive overview of its synthesis, characterization, and strategic applications in the field of drug discovery.
Section 1: Synthesis of this compound: A Self-Validating Protocol
The synthesis of this compound can be approached through several strategic pathways. The two most common and reliable methods are the carboxylation of a Grignard reagent and the oxidation of a toluene precursor. The choice between these routes often depends on the availability of starting materials and the desired scale of the reaction.
Method A: Carboxylation of a Grignard Reagent
This classic organometallic approach offers a high-yielding and generally clean route to the desired carboxylic acid. The causality behind this experimental choice lies in the robust and well-understood reactivity of Grignard reagents with carbon dioxide.
Experimental Protocol:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to initiate the reaction.
-
In the dropping funnel, place a solution of 1-bromo-2-methoxy-4-(trifluoromethyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle reflux is observed.
-
Slowly add the remaining bromide solution to maintain a steady reflux. After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Carefully introduce finely crushed dry ice (solid CO2, excess) to the reaction mixture. The use of a large excess of dry ice ensures complete carboxylation and minimizes the formation of ketone byproducts.
-
Allow the reaction mixture to warm to room temperature and stir overnight as the excess CO2 sublimes.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a cold saturated aqueous solution of ammonium chloride.
-
Acidify the mixture to a pH of ~2 with 2M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a white to off-white solid.
-
Caption: Synthetic pathway to this compound via Grignard carboxylation.
Method B: Oxidation of 2-Methoxy-4-(trifluoromethyl)toluene
This alternative route is advantageous if the corresponding toluene derivative is more readily available. The oxidation of the methyl group to a carboxylic acid is a fundamental transformation in organic synthesis.[5][6]
Experimental Protocol:
-
Oxidation Reaction:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methoxy-4-(trifluoromethyl)toluene (1.0 eq) in a suitable solvent such as acetic acid or a mixture of pyridine and water.
-
Add a strong oxidizing agent, such as potassium permanganate (KMnO4, excess) or chromium trioxide (CrO3) in sulfuric acid (Jones reagent). The choice of oxidant is critical and should be made based on the scale and safety considerations of the reaction.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within several hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
If using KMnO4, quench the excess oxidant with a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Filter the mixture to remove the manganese dioxide.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization as described in Method A.
-
Caption: Synthetic pathway to this compound via toluene oxidation.
Section 2: Spectroscopic Characterization
Thorough characterization of this compound is essential to confirm its identity and purity. The following table summarizes the expected spectroscopic data based on the analysis of closely related analogs and foundational principles of spectroscopy.
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the methoxy (-OCH₃) protons, typically in the range of 3.8-4.0 ppm.- Aromatic protons in the range of 7.0-8.0 ppm, with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.- A broad singlet for the carboxylic acid proton, typically downfield (>10 ppm), which is exchangeable with D₂O. |
| ¹³C NMR | - A signal for the methoxy carbon around 55-60 ppm.- Aromatic carbon signals between 110-140 ppm, with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling.- A signal for the trifluoromethyl carbon, typically around 120-125 ppm, with a large one-bond C-F coupling constant.- A signal for the carboxylic acid carbonyl carbon in the range of 165-175 ppm. |
| Mass Spec. | - The molecular ion peak (M⁺) corresponding to the exact mass of C₉H₇F₃O₃.- Characteristic fragmentation patterns, including the loss of -OH, -COOH, and -OCH₃ groups. |
| FTIR | - A broad O-H stretching band for the carboxylic acid in the region of 2500-3300 cm⁻¹.- A strong C=O stretching band for the carboxylic acid carbonyl group around 1700 cm⁻¹.- C-O stretching bands for the methoxy and carboxylic acid groups in the 1200-1300 cm⁻¹ region.- Strong C-F stretching bands characteristic of the trifluoromethyl group, typically in the 1100-1350 cm⁻¹ range.[7] |
Section 3: Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.[3][4] Its utility stems from the strategic placement of the methoxy and trifluoromethyl groups on the benzoic acid scaffold.
Role as a Synthetic Intermediate
The carboxylic acid functionality of this compound serves as a versatile handle for a variety of chemical transformations, including:
-
Amide bond formation: Coupling with amines to form amides is a common strategy for building larger, more complex molecules. This is a fundamental reaction in the synthesis of many drug candidates.
-
Esterification: Reaction with alcohols to form esters can be used to modify the pharmacokinetic properties of a molecule, for example, to create a prodrug.
-
Reduction: The carboxylic acid can be reduced to the corresponding alcohol, which can then be used in a variety of subsequent reactions.
-
Conversion to other functional groups: The carboxylic acid can be converted to an acid chloride, which is a more reactive intermediate for a wider range of nucleophilic substitution reactions.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies on this compound itself are not widely published, we can infer potential contributions of its key functional groups based on established principles of medicinal chemistry:
-
The Trifluoromethyl Group: As previously mentioned, the -CF₃ group at the 4-position significantly increases lipophilicity, which can enhance cell membrane permeability.[2] It is also a strong electron-withdrawing group, which can influence the pKa of the carboxylic acid and the overall electronic properties of the aromatic ring. Furthermore, the -CF₃ group is metabolically stable, which can increase the half-life of a drug molecule by preventing oxidative metabolism at that position.[1]
-
The Methoxy Group: The methoxy group at the 2-position is an electron-donating group, which can modulate the electronic character of the aromatic ring. Its position ortho to the carboxylic acid can influence the conformation of the molecule through steric interactions and potential intramolecular hydrogen bonding. This can have a significant impact on how the molecule binds to its biological target.
Caption: Potential structure-activity relationship contributions of the functional groups in this compound.
Section 4: Future Perspectives
The strategic importance of fluorinated building blocks in drug discovery is undeniable. As our understanding of the nuanced effects of fluorine substitution grows, so too will the demand for versatile and well-characterized intermediates like this compound. Future research will likely focus on incorporating this scaffold into a wider range of molecular architectures to explore its potential in targeting various disease areas, from oncology to infectious diseases and beyond. The continued development of efficient and scalable synthetic routes to this and other fluorinated building blocks will be crucial in driving the next generation of pharmaceutical innovation.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. 2-METHOXY-4-(TRIFLUOROMETHYL)BENZOIC ACID_TargetMol [targetmol.com]
- 4. nbinno.com [nbinno.com]
- 5. reddit.com [reddit.com]
- 6. Oxidation of alkyl aromatics Part II : oxidation of toluene to benzoic acid in presence of promoters [etd.iisc.ac.in]
- 7. dev.spectrabase.com [dev.spectrabase.com]
Methodological & Application
Application Note: Strategic Synthesis of Novel Chemical Scaffolds from 2-Methoxy-4-(trifluoromethyl)benzoic Acid
Abstract
This technical guide provides detailed protocols and strategic insights for the utilization of 2-Methoxy-4-(trifluoromethyl)benzoic acid as a foundational building block in the synthesis of novel compounds. This versatile reagent is of significant interest to researchers in medicinal chemistry, drug development, and materials science due to the unique physicochemical properties imparted by its methoxy and trifluoromethyl substituents. We present step-by-step protocols for core transformations, including amide bond formation and esterification, explaining the chemical rationale behind procedural choices. Furthermore, we explore conceptual pathways for advanced applications, such as the generation of precursors for cross-coupling reactions. The methodologies are designed to be robust and adaptable, serving as a comprehensive resource for scientists engaged in molecular design and synthesis.
Introduction: The Strategic Value of a Fluorinated Building Block
In modern drug discovery, the incorporation of fluorine-containing functional groups is a cornerstone strategy for optimizing the pharmacological profile of lead compounds.[1] The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the acidity or basicity of nearby functional groups, thereby improving membrane permeability and binding affinity to biological targets.[2][3]
This compound has emerged as a valuable scaffold in this context. It serves as a fragment molecule that provides a robust structural basis for molecular linking, expansion, and modification in the design and screening of new drug candidates.[4][5] Its carboxylic acid handle is a prime reaction site for derivatization, allowing for the straightforward synthesis of amides, esters, and other analogues. The methoxy group further influences the electronic properties and conformation of the aromatic ring, offering an additional point for synthetic manipulation or interaction with target proteins. This guide details reliable protocols for leveraging this reagent to construct diverse molecular architectures.
Physicochemical Properties
A clear understanding of the starting material's properties is critical for experimental design.
| Property | Value | Source(s) |
| CAS Number | 448-36-2 | [4][6][7] |
| Molecular Formula | C₉H₇F₃O₃ | [6][7] |
| Molecular Weight | 220.15 g/mol | [3][6] |
| Appearance | White to off-white solid | [8] |
| Melting Point | 125-130 °C | [6] |
| Purity | ≥95-98% (Typical) | [3][7][8] |
| Storage | Store at room temperature | [6][7] |
Core Synthetic Strategies: An Overview
The primary locus of reactivity for this compound is its carboxylic acid moiety. This functional group provides a reliable entry point for a variety of classical transformations, enabling the construction of libraries of related compounds for screening and optimization. The diagram below illustrates the principal synthetic routes detailed in this guide.
Caption: Key synthetic pathways from the starting material.
Application I: Synthesis of Novel Amides via Carbodiimide Coupling
The amide bond is one of the most prevalent functional groups in pharmaceuticals, making its formation a critical transformation in drug discovery.[9] Direct condensation of a carboxylic acid and an amine is often inefficient. Therefore, activating agents are required. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used to activate the carboxyl group, forming a highly reactive O-acylisourea intermediate. However, this intermediate can rearrange or react with other nucleophiles. The addition of a coupling auxiliary like 1-Hydroxybenzotriazole (HOBt) traps the activated intermediate to form an activated ester, which is more stable and reacts cleanly with the amine to form the desired amide, minimizing side reactions and potential racemization.[10]
Detailed Experimental Protocol: Amide Synthesis
This protocol describes a general procedure for the synthesis of an N-aryl amide derivative.
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in an appropriate anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF), approx. 0.2 M).
-
Activation: To the stirred solution, add 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.). Stir the mixture at room temperature for 20-30 minutes. The solution should remain clear.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture. If the amine is supplied as a hydrochloride salt, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.5 eq.) to liberate the free amine.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting benzoic acid is consumed (typically 4-12 hours).
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and EDC byproducts), saturated NaHCO₃ solution (to remove HOBt and unreacted acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.
Data Summary: Amide Coupling Parameters
| Parameter | Recommended Value/Reagent | Rationale / Notes |
| Starting Acid | 1.0 eq. | The limiting reagent. |
| Amine | 1.1 eq. | A slight excess ensures complete consumption of the activated acid. |
| Coupling Agent | EDC (1.2 eq.) | Water-soluble carbodiimide; byproducts are easily removed during aqueous work-up. |
| Additive | HOBt (1.2 eq.) | Suppresses side reactions and minimizes racemization of chiral amines. |
| Solvent | Anhydrous DCM or DMF | DCM is suitable for many reactions; DMF can be used for less soluble substrates. |
| Temperature | Room Temperature (20-25 °C) | Sufficient for most amide couplings; avoids thermal degradation. |
| Reaction Time | 4-12 hours | Monitor by TLC/LC-MS for completion. |
| Expected Yield | 70-95% | Highly dependent on the specific amine substrate used. |
Workflow Visualization: Amide Synthesis
Caption: Step-by-step workflow for amide bond formation.
Application II: Synthesis of Novel Esters via Fischer Esterification
Esterification is another fundamental transformation for derivatizing carboxylic acids. The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[11] The reaction is an equilibrium process, and to drive it towards the product, it is common to use a large excess of the alcohol (which can also serve as the solvent) or to remove water as it is formed.[12] Concentrated sulfuric acid is a typical catalyst, as it both protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic, and acts as a dehydrating agent.[13]
Detailed Experimental Protocol: Ester Synthesis
This protocol describes a general procedure for the synthesis of an ethyl ester derivative.
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq.) in the desired alcohol (e.g., absolute ethanol, 20-50 eq.). The alcohol often serves as the solvent.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 5 mol%) dropwise to the suspension. Caution: This addition is exothermic.[13]
-
Heating: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Reaction Monitoring: Monitor the reaction for the disappearance of the starting material using TLC (typically 4-24 hours). The ester product will have a higher Rf value than the starting carboxylic acid.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the excess alcohol.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate or MTBE.[11]
-
Carefully wash the organic solution with saturated sodium bicarbonate (NaHCO₃) solution until gas evolution ceases. This neutralizes the sulfuric acid catalyst and removes any unreacted benzoic acid.[12]
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent.
-
-
Purification: The crude ester is often of high purity. If necessary, it can be further purified by flash chromatography or distillation under reduced pressure.
Data Summary: Esterification Parameters
| Parameter | Recommended Value/Reagent | Rationale / Notes |
| Starting Acid | 1.0 eq. | The limiting reagent. |
| Alcohol | 20-50 eq. (or as solvent) | Using a large excess drives the equilibrium towards the ester product. |
| Catalyst | Conc. H₂SO₄ (5 mol%) | Protonates the carbonyl, activating the acid for nucleophilic attack. |
| Temperature | Reflux | Provides the necessary activation energy for the reaction. |
| Reaction Time | 4-24 hours | Varies with the alcohol used; sterically hindered alcohols react slower. |
| Work-up | NaHCO₃ wash is critical | Neutralizes the acid catalyst and removes the acidic starting material.[11][12] |
| Expected Yield | 75-98% | Generally high-yielding, especially with primary alcohols. |
Workflow Visualization: Fischer Esterification
Caption: Step-by-step workflow for Fischer esterification.
Conclusion
This compound is a highly functional and synthetically tractable building block for the creation of novel molecules. The protocols detailed herein for amide and ester formation provide reliable and efficient pathways to generate compound libraries for screening in pharmaceutical and agrochemical discovery programs. The presence of the trifluoromethyl and methoxy groups provides a unique electronic and steric profile that makes this scaffold an attractive starting point for developing next-generation bioactive compounds.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. 2-METHOXY-4-(TRIFLUOROMETHYL)BENZOIC ACID_TargetMol [targetmol.com]
- 5. 2 methoxy 4 (trifluoromethyl)benzoic acid — TargetMol Chemicals [targetmol.com]
- 6. This compound CAS#: 448-36-2 [amp.chemicalbook.com]
- 7. This compound 95% | CAS: 448-36-2 | AChemBlock [achemblock.com]
- 8. This compound at Best Price in Hyderabad, Telangana | Abintio Biosciences [tradeindia.com]
- 9. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
Application Notes & Protocols: 2-Methoxy-4-(trifluoromethyl)benzoic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 2-Methoxy-4-(trifluoromethyl)benzoic acid as a valuable scaffold in medicinal chemistry. Moving beyond its role as a simple building block, we will delve into its application in the design and synthesis of potent kinase inhibitors, using the development of TGFβ-Activated Kinase 1 (TAK1) inhibitors as a central case study. This document will elucidate the rationale behind its use, provide detailed synthetic protocols, and discuss the biological evaluation of the resulting compounds.
Introduction: The Strategic Advantage of the 2-Methoxy-4-(trifluoromethyl)phenyl Scaffold
This compound is a key starting material in drug discovery, valued for the distinct physicochemical properties imparted by its substituents. The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, known for enhancing metabolic stability, increasing lipophilicity, and improving receptor binding affinity.[1] Concurrently, the methoxy (-OCH3) group can modulate electronic properties and provide a handle for further chemical modification. This combination makes the molecule an attractive fragment for the synthesis of complex therapeutic agents, particularly in the realm of kinase inhibition.[1][2]
Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[3] The development of small molecule kinase inhibitors has therefore become a major focus of pharmaceutical research.
Case Study: Application in the Synthesis of TAK1 Inhibitors
Transforming growth factor-β-activated kinase 1 (TAK1) is a critical enzyme in the mitogen-activated protein kinase (MAPK) signaling cascade. It is a key mediator of cellular responses to inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Inhibition of TAK1 is a promising therapeutic strategy for a range of inflammatory diseases and cancers.[3][4]
The research paper, "Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2)," provides a blueprint for the synthesis of potent TAK1 inhibitors.[1] While the paper utilizes a structurally related benzoic acid derivative, the principles and protocols can be directly adapted to demonstrate the utility of this compound.
The TAK1 Signaling Pathway and Point of Intervention
The diagram below illustrates the central role of TAK1 in mediating inflammatory signals and how a small molecule inhibitor, synthesized from a scaffold like this compound, can block this pathway.
Caption: TAK1 signaling pathway and inhibition.
Synthetic Protocol: Amide Coupling of this compound
The following protocol outlines the key amide bond formation step, a common reaction in medicinal chemistry, to synthesize a hypothetical TAK1 inhibitor using this compound. This is an adaptation of the synthesis of the known TAK1 inhibitor, NG25.[1]
Materials and Reagents
-
This compound
-
Aniline derivative (e.g., 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
DCM (Dichloromethane), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Step-by-Step Protocol
-
Reaction Setup: To a solution of this compound (1.1 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Amine Addition: To the activated acid mixture, add a solution of the aniline derivative (1.0 equivalent) in anhydrous DMF.
-
Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (3x), followed by brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired amide product.
Rationale for Experimental Choices
-
HATU as a Coupling Reagent: HATU is a highly efficient and widely used coupling reagent for amide bond formation, known for minimizing side reactions and racemization.
-
DIPEA as a Base: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to facilitate the deprotonation of the amine.
-
Anhydrous Solvents: The use of anhydrous solvents is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate, which would lead to lower yields.
Biological Evaluation of Resulting Kinase Inhibitors
The synthesized compounds would then be subjected to a series of in vitro and in vivo assays to determine their efficacy and selectivity as TAK1 inhibitors.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against TAK1 would be determined using a biochemical assay, such as a LanthaScreen™ Eu Kinase Binding Assay or a radiometric assay. The results are typically expressed as the half-maximal inhibitory concentration (IC50).
Table 1: Representative IC50 Values for the TAK1 Inhibitor NG25 [2]
| Kinase | IC50 (nM) |
| TAK1 | 149 |
| MAP4K2 | 21.7 |
Cellular Assays
Cell-based assays are essential to determine the effect of the compounds on TAK1 signaling in a more physiologically relevant context.
Protocol: Western Blot Analysis of TAK1 Pathway Inhibition
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., breast cancer cell line MDA-MB-231) and treat with varying concentrations of the synthesized inhibitor for a specified time.
-
Stimulation: Stimulate the cells with TNF-α to activate the TAK1 pathway.
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated and total forms of downstream targets of TAK1 (e.g., IKK, p38).
-
Detection: Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands. A reduction in the phosphorylation of downstream targets would indicate successful inhibition of TAK1.[4]
Structure-Activity Relationship (SAR) and the Role of the Scaffold
The 2-methoxy and 4-trifluoromethyl substituents of the benzoic acid scaffold play a crucial role in the overall activity and properties of the final inhibitor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAK1 inhibitor NG25 enhances doxorubicin-mediated apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 2-Methoxy-4-(trifluoromethyl)benzoic Acid in Modern Drug Discovery
For: Researchers, scientists, and drug development professionals.
Abstract
The pursuit of novel therapeutics is an intricate process, demanding innovative strategies and versatile chemical tools. Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm, shifting the focus from large, complex molecules to smaller, more efficient fragments that can serve as starting points for lead generation. This guide provides a comprehensive overview of the strategic application of 2-Methoxy-4-(trifluoromethyl)benzoic acid (CAS 448-36-2), a valuable fragment and structural scaffold, in the drug discovery workflow. We will delve into the rationale behind its use, present detailed protocols for its application in screening and lead optimization, and illustrate the logical flow of an FBDD campaign.
Introduction: The Strategic Value of this compound
This compound is a synthetically tractable fragment molecule that offers a unique combination of chemical features making it an attractive starting point in medicinal chemistry.[1][2] Its utility is not in its inherent biological activity, which is largely uncharacterized, but in its potential as a foundational building block for more complex, potent, and selective drug candidates.[1][2]
The key attributes of this molecule include:
-
Trifluoromethyl (CF3) Group: This moiety is a cornerstone of modern drug design. It can enhance metabolic stability by blocking sites of enzymatic degradation, increase lipophilicity to improve membrane permeability, and modulate pKa, all of which can lead to improved pharmacokinetic profiles.
-
Benzoic Acid Moiety: The carboxylic acid provides a crucial handle for synthetic modification, allowing for the formation of amides, esters, and other functional groups. This facilitates the exploration of chemical space and the optimization of interactions with a biological target.
-
Methoxy Group: The methoxy substituent influences the electronic properties of the aromatic ring and can participate in hydrogen bonding with target proteins.
-
Fragment-like Properties: With a molecular weight of approximately 220.15 g/mol , it adheres to the "Rule of Three" often applied in FBDD, making it an ideal candidate for fragment screening libraries.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 448-36-2 | [3] |
| Molecular Formula | C₉H₇F₃O₃ | [3] |
| Molecular Weight | 220.15 g/mol | [2] |
| Appearance | Off-white to light yellow solid | - |
| Melting Point | 125-130 °C | - |
| Solubility | Slightly soluble in water | - |
The Fragment-Based Drug Discovery (FBDD) Workflow
The journey from a fragment like this compound to a preclinical candidate is a structured, multi-stage process. The goal is to identify a weakly binding fragment and then iteratively build upon its structure to achieve high potency and selectivity.
Caption: The Fragment-Based Drug Discovery (FBDD) Workflow.
Protocols for Key Experimental Stages
Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)
Rationale: SPR is a sensitive, label-free biophysical technique ideal for detecting the weak binding interactions typical of fragments.[4][5] It provides real-time data on association and dissociation kinetics, allowing for the rapid screening of fragment libraries to identify initial hits.[6]
Materials:
-
SPR instrument (e.g., Biacore, Carterra)
-
Sensor chips (e.g., CM5, CAP)
-
Target protein of interest, purified and quality-controlled
-
Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Fragment library containing this compound, dissolved in DMSO.
-
Regeneration solution (e.g., Glycine-HCl, pH 1.5)
Procedure:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the surface using a mixture of EDC/NHS.
-
Inject the target protein at a concentration of 10-50 µg/mL in immobilization buffer to achieve the desired immobilization level.
-
Deactivate any remaining active esters with ethanolamine.
-
A reference channel should be prepared in the same way but without protein immobilization to allow for background subtraction.
-
-
Fragment Screening:
-
Prepare fragment solutions in running buffer from DMSO stocks. The final DMSO concentration should be matched across all samples and the running buffer (typically ≤1%).
-
Inject a series of buffer blanks to ensure a stable baseline.
-
Inject each fragment from the library over the target and reference surfaces at a single high concentration (e.g., 200 µM).
-
Monitor the change in response units (RU) in real-time. A response significantly above the reference channel and buffer injections indicates a potential binding event.
-
Between injections, regenerate the sensor surface with a short pulse of regeneration solution to remove the bound fragment.
-
-
Hit Confirmation and Affinity Determination:
-
For fragments identified as initial hits, perform a dose-response analysis.
-
Inject the hit fragment over a range of concentrations (e.g., from 1 µM to 500 µM).
-
Measure the steady-state binding response at each concentration.
-
Fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (KD).
-
Protocol 2: Target Identification using DARTS (Drug Affinity Responsive Target Stability)
Rationale: If the target of a fragment hit is unknown (e.g., from a phenotypic screen), DARTS can identify it without requiring chemical modification of the fragment.[7][8] The principle is that a protein becomes more resistant to proteolysis when a small molecule is bound to it.[9][10]
Materials:
-
Cell or tissue lysate containing the potential target protein(s).
-
This compound or a derivative identified as a hit.
-
Vehicle control (e.g., DMSO).
-
Protease (e.g., thermolysin, pronase).
-
Protease stop solution (e.g., EDTA for metalloproteases).
-
SDS-PAGE gels, buffers, and staining reagents (e.g., Coomassie Blue or silver stain).
-
Mass spectrometry equipment for protein identification.
Procedure:
-
Lysate Preparation: Prepare a clarified protein lysate from cells or tissue of interest. Determine the total protein concentration.
-
Compound Incubation:
-
Aliquot the lysate into at least two tubes.
-
To one tube, add the hit compound to the desired final concentration (e.g., 10 µM).[9]
-
To the other tube, add an equivalent volume of vehicle (e.g., DMSO) as a control.
-
Incubate at room temperature for 1 hour to allow for binding.
-
-
Proteolysis:
-
Add the chosen protease to both the compound-treated and vehicle-treated lysates. The amount of protease and digestion time must be optimized to achieve partial, not complete, digestion.
-
Incubate for a set time (e.g., 10-30 minutes) at the optimal temperature for the protease.
-
Stop the digestion by adding the appropriate stop solution.
-
-
Analysis by SDS-PAGE:
-
Denature the protein samples by adding Laemmli buffer and heating.
-
Separate the protein fragments by SDS-PAGE.
-
Stain the gel to visualize the protein bands.
-
-
Hit Identification:
-
Compare the banding patterns between the compound-treated and vehicle-treated lanes.
-
Look for protein bands that are present or more intense in the compound-treated lane. These represent proteins that were protected from proteolysis.
-
Excise these specific bands from the gel.
-
-
Mass Spectrometry:
-
Perform in-gel trypsin digestion of the excised protein bands.
-
Analyze the resulting peptides by LC-MS/MS to identify the protein(s).
-
Caption: Workflow for the DARTS experiment.
Protocol 3: Hit-to-Lead Optimization & SAR Exploration
Rationale: Once a fragment hit is validated and its binding mode is understood (ideally through structural biology), the next step is to improve its affinity and develop drug-like properties. This is an iterative process involving chemical synthesis and biological testing, known as establishing the Structure-Activity Relationship (SAR).[11][12][13]
Strategies using this compound as a starting point:
-
Fragment Growing: This strategy involves adding chemical functionalities to the fragment to engage with nearby pockets on the target protein.[14]
-
Example: Using the carboxylic acid group of this compound as an anchor point, synthesize a small library of amides by coupling it with various amines. This explores interactions in the vector space extending from the carboxyl group.
-
-
Scaffold Hopping: If the initial scaffold has undesirable properties (e.g., poor ADME, toxicity), it can be replaced with a chemically different core while maintaining the key binding interactions.[15][16]
-
Example: Replace the benzoic acid core with a bioisosteric heterocycle (e.g., a tetrazole or a hydroxamic acid) to modulate physicochemical properties and explore new intellectual property space.
-
-
Structure-Activity Relationship (SAR) by Catalogue:
-
Once a binding mode is known, use computational models to dock commercially available analogues of the hit fragment.
-
Purchase and test a small, focused set of these analogues to rapidly gain SAR insights without extensive custom synthesis.
-
Workflow:
-
Structural Analysis: Obtain a high-resolution crystal structure of the target protein in complex with the initial fragment hit.
-
Design: Based on the structure, design a small set of new molecules using the strategies above. The goal is to introduce new interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein.
-
Synthesis: Synthesize the designed compounds. The carboxylic acid of the parent fragment is an ideal starting point for parallel synthesis of an amide library.
-
Testing: Screen the new compounds in a relevant biochemical or biophysical assay to measure their affinity/potency (e.g., an enzyme inhibition assay or SPR).[17][18]
-
Analysis: Correlate the structural changes with the changes in activity. This defines the SAR.
-
Iteration: Use the SAR data to design the next round of compounds. Repeat the cycle until a lead compound with the desired potency and properties is identified.
Protocol 4: Cell-Based Viability/Cytotoxicity Assay
Rationale: As compounds become more potent, it is crucial to assess their effects in a more biologically relevant context.[19] Cell viability assays, such as the CellTiter-Glo® Luminescent Cell Viability Assay, are used to determine if a compound has cytotoxic effects, which is essential for evaluating its therapeutic window.[20][21]
Materials:
-
Human cell line relevant to the therapeutic area.
-
96-well or 384-well opaque-walled plates suitable for luminescence.
-
Cell culture medium and supplements.
-
Lead compound(s) derived from the FBDD campaign.
-
CellTiter-Glo® Reagent.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in the opaque-walled plates at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the lead compound(s) in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Assay Execution:
-
Equilibrate the plates and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
-
Place the plates on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.
-
Calculate the percentage of viability for each compound concentration relative to the vehicle control.
-
Plot the results and determine the IC50 value (the concentration at which 50% of cell viability is lost).
-
Conclusion
This compound represents an exemplary molecular starting point for Fragment-Based Drug Discovery. Its value is realized not through its own biological effects, but as a versatile scaffold that enables a systematic and rational approach to lead generation. By employing the workflows and protocols detailed in this guide—from initial biophysical screening to targeted medicinal chemistry and cellular validation—researchers can effectively leverage this and similar fragments to navigate the complex path of drug discovery, ultimately accelerating the development of novel therapeutics.
References
- 1. 2-METHOXY-4-(TRIFLUOROMETHYL)BENZOIC ACID_TargetMol [targetmol.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound 95% | CAS: 448-36-2 | AChemBlock [achemblock.com]
- 4. Emerging role of surface plasmon resonance in fragment-based drug discovery. | Semantic Scholar [semanticscholar.org]
- 5. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
- 7. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 9. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 10. Drug Affinity Responsive Target Stability - Creative Biolabs [creative-biolabs.com]
- 11. collaborativedrug.com [collaborativedrug.com]
- 12. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 13. What is the structure-activity relationship SAR in drug design? [synapse.patsnap.com]
- 14. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biosolveit.de [biosolveit.de]
- 16. biosolveit.de [biosolveit.de]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. Biochemical Assays | Evotec [evotec.com]
- 19. m.youtube.com [m.youtube.com]
- 20. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 21. benchchem.com [benchchem.com]
Application Notes and Protocols for Amide Coupling Reactions with 2-Methoxy-4-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Methoxy-4-(trifluoromethyl)benzoic Acid in Medicinal Chemistry
This compound is a key structural motif in medicinal chemistry, frequently incorporated into molecules targeting a wide array of biological pathways. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity, while the methoxy group can influence conformation and solubility. The amide bond, being one of the most prevalent linkages in pharmaceuticals, is a critical connection for elaborating this scaffold into diverse and potent drug candidates.[1]
However, the successful synthesis of amides from this compound is not without its challenges. The electronic and steric properties of this molecule necessitate careful consideration of reaction conditions and coupling reagents to achieve high yields and purity. This guide provides an in-depth analysis of the inherent challenges and offers detailed protocols for efficient amide bond formation.
Understanding the Challenges: Steric Hindrance and Electronic Deactivation
The primary hurdles in the amide coupling of this compound stem from two key features of its structure:
-
Steric Hindrance: The ortho-methoxy group poses a significant steric impediment around the carboxylic acid functionality. This bulkiness can hinder the approach of both the coupling reagent and the incoming amine, slowing down the reaction rate and potentially leading to incomplete conversion.
-
Electronic Deactivation: The potent electron-withdrawing nature of the trifluoromethyl group at the para position deactivates the benzene ring, which in turn reduces the nucleophilicity of the carboxylate anion. This electronic effect makes the carboxylic acid less reactive towards activation by coupling reagents.
These combined factors can lead to sluggish reactions, the need for harsh conditions, and the formation of side products, making the selection of an appropriate coupling strategy paramount.
Strategic Selection of Coupling Reagents: A Comparative Overview
A variety of coupling reagents are available for amide bond formation, each with its own mechanism and suitability for different substrates. For a challenging substrate like this compound, the choice of reagent is critical.
| Coupling Reagent | Class | Advantages | Disadvantages | Suitability for Topic |
| HATU | Uronium/Aminium Salt | High reactivity, fast reaction times, low racemization, effective for sterically hindered substrates.[2][3][4][5] | Higher cost, potential for guanidinylation of the amine if not pre-activated correctly.[2] | Excellent |
| EDC/HOBt | Carbodiimide | Cost-effective, water-soluble byproducts (for EDC), well-established.[6][7] | Lower reactivity than HATU, higher risk of racemization, may struggle with sterically hindered substrates. | Good (with optimization) |
| Acyl Chloride | Acid Halide | Highly reactive, can overcome electronic deactivation. | Requires an extra synthetic step, harsh conditions (e.g., SOCl₂), potential for side reactions. | Viable Alternative |
Given the challenging nature of this compound, HATU stands out as the reagent of choice due to its high efficiency with sterically hindered and electron-deficient substrates.[5] Nevertheless, the more economical EDC/HOBt method can also be successful with careful optimization. The acyl chloride route provides a robust alternative if other methods fail, though it is less direct.
Reaction Mechanisms: A Visual Guide
To understand the "why" behind the protocols, it is essential to visualize the reaction pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. HATU | 148893-10-1 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 6. peptide.com [peptide.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategies and Protocols for the Suzuki-Miyaura Coupling of 2-Methoxy-4-(trifluoromethyl)benzoic Acid Derivatives
Introduction: Unlocking the Potential of a Versatile Building Block
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its power to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction, which couples an organoboron compound with an organohalide or triflate, is indispensable in medicinal chemistry and materials science for constructing complex molecular architectures like biaryls and styrenes.[1][2][4]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on utilizing 2-Methoxy-4-(trifluoromethyl)benzoic acid , a valuable but challenging building block. This substrate is characterized by competing electronic factors: an electron-donating ortho-methoxy group and a powerful electron-withdrawing para-trifluoromethyl group. While these features make it an attractive component for tuning the properties of target molecules, they also introduce specific challenges in cross-coupling reactions.
The primary challenge lies in the fact that the carboxylic acid moiety cannot directly participate in the Suzuki coupling.[5][6] Furthermore, the free acid can interfere with the catalytic cycle by reacting with the base required for the reaction, potentially inhibiting the palladium catalyst. Therefore, a successful coupling strategy necessitates the conversion of the benzoic acid into a suitable electrophilic or nucleophilic partner, typically an aryl halide or a boronic acid/ester.
This guide offers two robust strategic pathways, complete with detailed protocols, mechanistic insights, and troubleshooting advice to enable the successful application of this versatile building block in your research.
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura reaction is crucial for rational protocol design and troubleshooting. The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][7][8][9]
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex.[1][7] This step is often rate-limiting and is facilitated by electron-withdrawing groups on the aryl halide.[10]
-
Transmetalation: The organic group from the activated organoboron species (Ar'-B(OR)₃⁻) is transferred to the Pd(II) complex, displacing the halide.[1][2] This step requires a base to activate the boronic acid, making it more nucleophilic.[2][11]
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are expelled, forming the new C-C bond (Ar-Ar') and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][7]
Strategic Pathways and Experimental Protocols
Given that this compound cannot be used directly, the primary task is its chemical modification into a viable coupling partner. The following workflow outlines the decision-making process.
Strategy 1: Conversion to an Aryl Halide for Coupling (Recommended)
This is the most direct and generally higher-yielding approach. The benzoic acid is first converted into an aryl bromide or iodide, which then serves as the electrophilic partner in the Suzuki coupling. The position of halogenation must be considered; electrophilic bromination will likely occur at the C5 position, activated by the ortho/para-directing methoxy group.
Protocol 1A: Electrophilic Bromination of the Starting Material
Objective: To synthesize 5-bromo-2-methoxy-4-(trifluoromethyl)benzoic acid.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid (concentrated)
-
Dichloromethane (DCM) or Acetic Acid
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Brine, Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in the chosen solvent (e.g., DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 equiv).
-
Carefully add a catalytic amount of concentrated sulfuric acid dropwise.
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate). The layers are separated.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
Protocol 1B: Suzuki Coupling of the Aryl Bromide Derivative
Objective: To couple the synthesized 5-bromo-2-methoxy-4-(trifluoromethyl)benzoic acid with a suitable arylboronic acid.
| Parameter | Recommended Reagents & Conditions | Rationale & Expert Insights |
| Palladium Catalyst | Pd(dppf)Cl₂ (1-3 mol%) or Pd(PPh₃)₄ (2-5 mol%) | Pd(dppf)Cl₂ is often robust and effective for a wide range of substrates, including those with challenging electronic properties.[12][13] Pd(PPh₃)₄ is a classic, reliable choice but can be sensitive to air.[7] For sterically hindered substrates, consider advanced catalysts with Buchwald ligands like SPhos or XPhos.[14][15][16] |
| Base | K₂CO₃ (2.0-3.0 equiv) or K₃PO₄ (2.0 equiv) | K₂CO₃ is a versatile and commonly used base.[12] K₃PO₄ is a stronger base that can be beneficial for less reactive aryl bromides or sterically demanding couplings.[17] The presence of the carboxylic acid on the substrate makes base selection critical to avoid unwanted side reactions.[18] |
| Solvent System | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | A biphasic solvent system is standard for Suzuki couplings, facilitating the dissolution of both the organic substrates and the inorganic base.[2][3][19] Degassing the solvent thoroughly (e.g., by bubbling with argon for 15-20 minutes) is critical to prevent oxidation of the Pd(0) catalyst.[20] |
| Boronic Acid | Arylboronic Acid (1.2-1.5 equiv) | Using a slight excess of the boronic acid can help drive the reaction to completion. Be aware of potential homocoupling of the boronic acid as a side product.[18] |
| Temperature | 80-100 °C | The reaction generally requires heating to ensure a reasonable reaction rate, particularly for the oxidative addition step with the somewhat electron-rich aryl bromide.[7] |
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add the synthesized aryl bromide (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.5 equiv).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 equiv).
-
Seal the flask, evacuate, and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Strategy 2: Conversion to a Boronic Ester for Coupling
An alternative strategy involves converting the starting material into its corresponding boronic ester, which then acts as the nucleophilic partner. This is a multi-step process that typically requires initial conversion to an aryl halide, followed by a Miyaura borylation.
Protocol 2A: Miyaura Borylation of an Aryl Bromide Intermediate
Objective: To synthesize the pinacol boronate ester derivative from the aryl bromide prepared in Protocol 1A.
Materials:
-
Aryl Bromide (from Protocol 1A)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Pd(dppf)Cl₂
-
Potassium Acetate (KOAc)
-
1,4-Dioxane (anhydrous)
Procedure:
-
In an inert atmosphere glovebox or Schlenk line, combine the aryl bromide (1.0 equiv), B₂pin₂ (1.1 equiv), Pd(dppf)Cl₂ (0.03 equiv), and KOAc (3.0 equiv) in a flask.
-
Add anhydrous, degassed 1,4-dioxane.
-
Heat the mixture at 80-90 °C for 12-24 hours, monitoring by GC-MS or LC-MS.
-
After cooling, filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify by column chromatography to isolate the boronate ester. This product can then be used in a subsequent Suzuki coupling (as per Protocol 1B, but using this boronate ester as the nucleophile and a different aryl halide as the electrophile).
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently degassed solvent; Poor quality reagents. | Ensure the palladium catalyst is active. Use freshly opened or properly stored reagents. Degas solvents thoroughly before use.[20] Consider a more active catalyst system (e.g., Buchwald pre-catalysts).[14][15] |
| Protodeboronation | The boronic acid is unstable under the reaction conditions (strong base, water, heat).[21] | Use a milder base like KF or K₃PO₄.[11][21] Convert the boronic acid to a more stable pinacol ester or MIDA boronate.[21] Run the reaction at a lower temperature if possible. |
| Homocoupling of Boronic Acid | Presence of oxygen; High catalyst loading. | Ensure rigorous degassing.[20] Reduce the catalyst loading. Add a phosphine ligand which can sometimes suppress this side reaction. |
| Hydrolysis of Ester Groups | If coupling with a partner containing an ester, the base can cause saponification. | Use a non-aqueous base like KF or CsF, or a weaker carbonate base.[11] Monitor the reaction carefully and avoid prolonged heating. |
Conclusion
While this compound presents initial hurdles for direct use in Suzuki-Miyaura coupling, its conversion into a suitable aryl halide electrophile provides a reliable and high-yielding pathway to valuable biaryl products. The protocols detailed in this note, grounded in established mechanistic principles, offer a robust starting point for researchers. Successful outcomes hinge on careful execution, particularly regarding the inert atmosphere, quality of reagents, and rational selection of catalyst, base, and solvent. By leveraging these strategies, scientists can effectively incorporate this versatile, electronically-tuned building block into their synthetic programs for drug discovery and materials science.
References
- 1. byjus.com [byjus.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. mt.com [mt.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-Methoxy-4-(trifluoromethyl)benzoic Acid as a Strategic Building Block in Medicinal Chemistry
Introduction: The Strategic Advantage of Fluorination and Methoxy Substitution in Drug Design
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing moieties and methoxy groups into molecular scaffolds is a cornerstone of rational drug design.[1][2] 2-Methoxy-4-(trifluoromethyl)benzoic acid emerges as a particularly valuable building block, offering a unique combination of physicochemical properties that can significantly enhance the therapeutic potential of lead compounds.[3] The trifluoromethyl group, a bioisostere of the methyl group, imparts increased metabolic stability, enhanced lipophilicity, and improved membrane permeability.[1] Concurrently, the methoxy group can modulate receptor binding and fine-tune the electronic properties of the molecule. These attributes make this compound a sought-after precursor in the synthesis of a diverse range of bioactive molecules, including selective androgen receptor modulators (SARMs) and other targeted therapies.[4] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its utilization in key synthetic transformations.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective and safe use in the laboratory.
| Property | Value | Reference |
| CAS Number | 448-36-2 | [5] |
| Molecular Formula | C₉H₇F₃O₃ | [3] |
| Molecular Weight | 220.15 g/mol | [3] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 125-130 °C | |
| Solubility | Soluble in methanol, ethanol, and other common organic solvents. |
Health and Safety
This compound, like many trifluoromethylated aromatic compounds, requires careful handling to minimize exposure.
-
Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
-
Precautionary Measures:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.
-
Store in a tightly closed container in a cool, dry place.
-
Core Application: Amide Bond Formation in the Synthesis of Bioactive Molecules
The carboxylic acid functionality of this compound makes it an ideal substrate for amide bond formation, a ubiquitous reaction in the synthesis of pharmaceuticals. This section provides a detailed, field-proven protocol for the coupling of this compound with a chiral amino alcohol, a common structural motif in SARMs and other drug candidates.
Rationale for Reagent Selection in Amide Coupling
The choice of coupling reagents is critical for achieving high yields and minimizing side reactions. For the coupling of this compound, a combination of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and an activating agent, like N-hydroxysuccinimide (NHS), is often employed. This combination forms a highly reactive NHS-ester intermediate, which then readily reacts with the amine to form the desired amide bond. The use of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is crucial to neutralize the acid formed during the reaction without interfering with the coupling process.
Experimental Protocol: Synthesis of a Chiral Benzamide Derivative
This protocol details the synthesis of (S)-N-(1-(4-cyano-3-(trifluoromethyl)phenyl)-2-hydroxyethyl)-2-methoxy-4-(trifluoromethyl)benzamide, a representative example of a bioactive molecule synthesized from this compound.
Materials
-
This compound
-
(S)-2-amino-2-(4-cyano-3-(trifluoromethyl)phenyl)ethan-1-ol
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Step-by-Step Methodology
-
Activation of the Carboxylic Acid:
-
To a solution of this compound (1.0 eq) in anhydrous DCM (0.5 M) at 0 °C under a nitrogen atmosphere, add NHS (1.2 eq) and EDC (1.2 eq).
-
Stir the reaction mixture at room temperature for 1 hour. The formation of the NHS-ester can be monitored by TLC or LC-MS.
-
-
Amide Coupling:
-
In a separate flask, dissolve (S)-2-amino-2-(4-cyano-3-(trifluoromethyl)phenyl)ethan-1-ol (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the amine solution to the pre-activated carboxylic acid mixture at 0 °C.
-
Add DIPEA (2.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired (S)-N-(1-(4-cyano-3-(trifluoromethyl)phenyl)-2-hydroxyethyl)-2-methoxy-4-(trifluoromethyl)benzamide as a white solid.
-
Expected Outcome and Characterization
| Parameter | Expected Result |
| Yield | 75-85% |
| Appearance | White to off-white solid |
| ¹H NMR | Consistent with the proposed structure, showing characteristic peaks for the aromatic protons, the methoxy group, and the chiral side chain. |
| ¹⁹F NMR | Two distinct signals corresponding to the two trifluoromethyl groups. |
| Mass Spectrometry | [M+H]⁺ peak corresponding to the molecular weight of the product. |
| Chiral HPLC | >98% enantiomeric excess. |
Visualizing the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of the target chiral benzamide.
Caption: Synthetic workflow for the preparation of a chiral benzamide.
Logical Framework for Application
The utility of this compound as a building block is rooted in a logical progression from its intrinsic properties to the desired biological effect of the final molecule.
Caption: Logical flow from building block properties to biological outcome.
Conclusion
This compound stands as a testament to the power of strategic molecular design in modern medicinal chemistry. Its unique combination of a reactive carboxylic acid handle with the advantageous methoxy and trifluoromethyl groups provides researchers and drug development professionals with a versatile tool for the synthesis of novel therapeutics with potentially enhanced efficacy and improved pharmacokinetic profiles. The protocols and insights provided herein are intended to empower scientists to effectively harness the potential of this valuable building block in their pursuit of innovative medicines.
References
- 1. jelsciences.com [jelsciences.com]
- 2. 2-METHOXY-4-(TRIFLUOROMETHYL)BENZOIC ACID_TargetMol [targetmol.com]
- 3. Journal of Medicinal and Medical Chemistry [jmedchem.com]
- 4. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]
- 5. Synthesis of N-trifluoromethyl amides from carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Preparation of 2-Methoxy-4-(trifluoromethyl)benzoic Acid Derivatives
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and derivatization of 2-Methoxy-4-(trifluoromethyl)benzoic acid. This valuable building block is pivotal in the fields of medicinal chemistry, agrochemical research, and material science due to the unique physicochemical properties imparted by its methoxy and trifluoromethyl substituents.[1] The trifluoromethyl group, in particular, is a key moiety in modern drug design, known for enhancing metabolic stability, lipophilicity, and binding affinity.[2] This guide details robust protocols for the preparation of the core scaffold and its subsequent conversion into essential derivatives such as amides and esters, explains the rationale behind methodological choices, and provides frameworks for characterization and safety.
Introduction and Scientific Context
This compound is a substituted aromatic carboxylic acid that serves as a critical starting material, or "scaffold," for the synthesis of more complex molecules.[3] Its utility stems from the synergistic effects of its functional groups:
-
The Carboxylic Acid Group: Provides a reactive handle for a wide array of chemical transformations, most notably the formation of amides and esters, which are fundamental linkages in countless biologically active molecules.
-
The Trifluoromethyl (-CF₃) Group: This electron-withdrawing group significantly influences the electronic properties of the aromatic ring and the acidity of the carboxyl group.[4] In a pharmaceutical context, the -CF₃ group is prized for its ability to increase a molecule's lipophilicity, which can improve cell membrane permeability. It can also block metabolic pathways, thereby increasing the half-life of a drug candidate.[2]
-
The Methoxy (-OCH₃) Group: As an electron-donating group, it modulates the reactivity of the aromatic ring and can serve as a hydrogen bond acceptor, influencing how the molecule interacts with biological targets.
The strategic combination of these groups makes this scaffold highly valuable for developing novel anti-inflammatory agents, antimicrobials, pesticides, and specialized polymers.[1] This guide provides the necessary protocols to leverage this versatile molecule in a research and development setting.
Synthesis of the Core Scaffold: this compound
The synthesis of the parent acid is a critical first step. While various routes exist for similar benzoic acids, a common and reliable strategy involves the ortho-lithiation and subsequent carboxylation of a suitable precursor, 3-bromo-4-methoxytoluene. This method offers high regioselectivity.
References
Application Notes & Protocols: Leveraging 2-Methoxy-4-(trifluoromethyl)benzoic Acid in the Synthesis of Bioactive Molecules
Introduction: The Strategic Importance of a Fluorinated Building Block
In the landscape of modern drug discovery and medicinal chemistry, the strategic selection of molecular building blocks is paramount. 2-Methoxy-4-(trifluoromethyl)benzoic acid (CAS No. 448-36-2) has emerged as a valuable scaffold for the synthesis of novel bioactive molecules.[1][2] Its utility stems from the unique combination of a methoxy (-OCH₃) group and a trifluoromethyl (-CF₃) group on a benzoic acid core. These substituents are not mere decorations; they are strategically employed to fine-tune the physicochemical and pharmacokinetic properties of the final active pharmaceutical ingredient (API).
The trifluoromethyl group is a well-established bioisostere for methyl and other small alkyl groups, but it imparts significantly different properties.[3] Its strong electron-withdrawing nature can modulate the pKa of the parent molecule, while its lipophilicity (Hansch π value of +0.88) enhances membrane permeability and can improve metabolic stability by blocking potential sites of oxidation.[3][4] The methoxy group, also a common feature in APIs, can participate in hydrogen bonding and influence conformation and solubility.[5]
Consequently, this compound serves as a key intermediate in the synthesis of compounds targeting a range of biological pathways, finding application in the development of anti-inflammatory agents, agrochemicals, and materials science.[2] This guide provides a comprehensive overview of its properties, safety protocols, and detailed methodologies for its application in amide bond formation, a cornerstone reaction in pharmaceutical synthesis.
Compound Profile: Physicochemical Properties and Safety
A thorough understanding of the starting material is the foundation of any successful synthesis.
Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 448-36-2 | [1] |
| Molecular Formula | C₉H₇F₃O₃ | [2] |
| Molecular Weight | 220.15 g/mol | [2] |
| Appearance | White to off-white powder/crystals | |
| Solubility | Slightly soluble in water. | [6] |
| Storage | Store in a dry, cool (2-8°C), well-ventilated area in a tightly sealed container. | [7][8] |
Safety & Handling Protocol
This compound is classified as an irritant and requires careful handling to minimize exposure.[7]
-
Engineering Controls : Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to avoid the formation and inhalation of dust and aerosols.[7][8] Emergency eye wash stations and safety showers must be readily accessible.[8]
-
Personal Protective Equipment (PPE) :
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves before use and dispose of them properly after handling.[7]
-
Eye/Face Protection : Wear chemical safety goggles or glasses. A face shield may be necessary for splash-prone operations.[8]
-
Skin and Body Protection : A lab coat or a complete suit protecting against chemicals is required.[7]
-
Respiratory Protection : If ventilation is inadequate or for nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator.[7]
-
-
First Aid Measures :
-
In case of Inhalation : Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[7]
-
In case of Skin Contact : Immediately wash off with soap and plenty of water and consult a physician.[7]
-
In case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7][8]
-
In case of Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
-
-
Spill & Disposal : In case of a spill, avoid creating dust.[8] Sweep up the material and place it in a suitable, closed container for disposal. Do not let the product enter drains.[7] Disposal must be in accordance with local, state, and federal regulations.
Core Application: Amide Bond Formation Protocols
The carboxylic acid moiety of this compound is a versatile handle for chemical modification, most commonly through amide bond formation. This reaction is fundamental to drug synthesis, linking molecular fragments to build complexity. The general workflow involves the activation of the carboxylic acid followed by nucleophilic attack by a primary or secondary amine.
Protocol 1: High-Efficiency Coupling using HATU
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient coupling reagent, favored for its rapid reaction times and its ability to couple even sterically hindered substrates with minimal racemization.[9][10]
Rationale: HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. The presence of a non-nucleophilic base, such as DIPEA, is crucial to deprotonate the carboxylic acid and the amine's ammonium salt that forms, driving the reaction to completion.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.1-1.2 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., DMF, DCM, or Isopropylacetate)
-
Work-up solvents: Ethyl acetate, 5% aq. HCl, sat. aq. NaHCO₃, brine
Step-by-Step Methodology:
-
Reaction Setup : To a dry, nitrogen-flushed reaction vessel, add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., DMF).
-
Pre-activation : Add HATU (1.2 eq) to the solution. Stir for 2-5 minutes at room temperature.
-
Base Addition : Add DIPEA (2.0-3.0 eq) to the mixture and stir for another 15-30 minutes. The solution should be homogeneous. This step ensures the formation of the activated ester.[9]
-
Amine Coupling : Add the desired amine (1.1-1.2 eq) to the pre-activated mixture, either neat or as a solution in the reaction solvent.
-
Reaction Monitoring : Stir the reaction at room temperature for 1-4 hours. Monitor the progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Work-up : a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with 5% aq. HCl (to remove excess base), saturated aq. NaHCO₃ (to remove unreacted acid and HOBt byproduct), and finally with brine.[9] c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. d. Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purification : The resulting crude amide can be purified by column chromatography on silica gel or by recrystallization, if applicable.
Protocol 2: Carbodiimide-Mediated Coupling using EDC/NHS
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that is widely used for amide synthesis.[9] It is often used in conjunction with N-hydroxysuccinimide (NHS) to form a more stable active ester intermediate, which then reacts with the amine. This two-step, one-pot procedure is known for its mild conditions.[5][9]
Rationale: EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate can be unstable and prone to side reactions. NHS intercepts this intermediate to form an NHS-ester, which is more stable and less susceptible to racemization, before reacting cleanly with the amine. The byproducts are water-soluble, simplifying purification.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.0-1.2 eq)
-
EDC (1.2 eq)
-
NHS (1.2 eq)
-
Anhydrous solvent (e.g., DMF, DCM)
Step-by-Step Methodology:
-
Reaction Setup : Dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., DCM) in a dry, nitrogen-flushed flask.
-
Activation : Add NHS (1.2 eq) followed by EDC (1.2 eq) to the solution.
-
Stirring : Stir the reaction mixture at room temperature for 15-60 minutes to allow for the formation of the NHS active ester.[9]
-
Amine Coupling : Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Reaction Monitoring : Continue stirring at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up : a. Dilute the reaction mixture with the reaction solvent (e.g., DCM) or another suitable organic solvent like ethyl acetate. b. Wash the organic layer sequentially with 5% aq. HCl, saturated aq. NaHCO₃, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[9]
-
Purification : Purify the crude product by flash column chromatography or recrystallization as needed.
Case Study: Synthesis of a Pimavanserin-like Core Structure
Pimavanserin is an atypical antipsychotic approved for the treatment of Parkinson's disease psychosis, acting as a 5-HT2A receptor inverse agonist.[11][12][13] While the exact commercial synthesis routes may vary, the core structure involves urea or amide linkages that can be constructed using fragments conceptually similar to this compound. This case study illustrates how our building block could be used to synthesize a key amide fragment for a Pimavanserin analogue.
References
- 1. 2-METHOXY-4-(TRIFLUOROMETHYL)BENZOIC ACID_TargetMol [targetmol.com]
- 2. This compound [myskinrecipes.com]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 7. angenechemical.com [angenechemical.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. [PDF] Methods of synthesis of Pimavanserin: the first drug approved for the treatment of Parkinson's disease psychosis (PDP) | Semantic Scholar [semanticscholar.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Experimental procedure for using 2-Methoxy-4-(trifluoromethyl)benzoic acid
An Application Guide for the Utilization of 2-Methoxy-4-(trifluoromethyl)benzoic Acid in Synthetic Chemistry
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the experimental use of this compound. It serves as a versatile building block in modern synthetic chemistry, valued for the unique electronic and steric properties conferred by its methoxy and trifluoromethyl substituents. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring that protocols are not just followed, but understood.
Compound Profile and Strategic Importance
This compound (CAS No. 448-36-2) is a substituted aromatic carboxylic acid. Its utility in synthesis stems from the interplay of its three functional components:
-
Carboxylic Acid Group: This is the primary reactive handle, enabling a wide range of transformations, most notably the formation of amide bonds, esters, and acyl chlorides. It is the key to integrating this scaffold into larger, more complex molecules.
-
Trifluoromethyl (-CF₃) Group: This moiety is of high strategic importance in medicinal and agrochemical design. It is a strong electron-withdrawing group and is highly lipophilic. Its inclusion can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1]
-
Methoxy (-OCH₃) Group: As an electron-donating group, the methoxy substituent modulates the electronic properties of the aromatic ring and can influence the regioselectivity of further electrophilic aromatic substitution reactions.
This compound is frequently employed as a foundational fragment in the development of Active Pharmaceutical Ingredients (APIs) and new agrochemicals.[2][3] It provides a reliable structural basis for creating novel drug candidates.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 448-36-2 | [2][4][5] |
| Molecular Formula | C₉H₇F₃O₃ | [2][4][5] |
| Molecular Weight | 220.15 g/mol | [2][4][5] |
| Appearance | White to off-white solid/powder | [3] |
| Melting Point | 125°C to 130°C | [5] |
| Solubility | Slightly soluble in water. | [5] |
| Purity | Typically ≥97% | [2][5] |
Essential Safety and Handling Protocols
Proper handling of all chemical reagents is paramount for laboratory safety. This compound, like many substituted benzoic acids, requires careful handling to avoid irritation and exposure. The information below is a summary and should be supplemented by a full review of the material's Safety Data Sheet (SDS).[6][7][8]
Table 2: GHS Hazard Information
| Hazard Class | Code | Statement | Pictogram |
| Skin Irritation | H315 | Causes skin irritation | GHS07 (Exclamation Mark) |
| Eye Irritation | H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[6]
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after.[8]
-
Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[6]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[6][7] If dust is generated, a NIOSH-approved N95 dust mask or higher-level respirator may be necessary.[9]
Handling and Storage
-
Handling: Avoid breathing dust.[6] Wash hands and any exposed skin thoroughly after handling.[10] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5][6]
-
Storage: Store in a cool, dry, and well-ventilated place.[5][7] Keep the container tightly sealed to prevent moisture absorption.
Core Application: Amide Bond Formation via Acyl Chloride
One of the most fundamental and critical applications of this compound is its use in forming amide bonds, which are central to the structure of countless pharmaceutical agents. The following protocol details a reliable two-step, one-pot procedure for synthesizing an amide by first converting the carboxylic acid to a highly reactive acyl chloride intermediate.
Rationale and Self-Validation
-
Causality: A direct reaction between a carboxylic acid and an amine is typically slow and requires high temperatures, which can be incompatible with sensitive functional groups. The conversion of the carboxylic acid to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, enabling a rapid and efficient reaction with an amine nucleophile under mild conditions. This activation step is a cornerstone of modern amide synthesis.
-
Trustworthiness & Validation: The protocol's reliability is ensured through in-process monitoring and final product characterization. The progress of both the acyl chloride formation and the subsequent amidation should be monitored by Thin Layer Chromatography (TLC). The final, purified product must be characterized by standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, LC-MS) to confirm its identity and purity, thereby validating the experimental outcome.
Workflow Diagram
Caption: Workflow for two-step, one-pot amide synthesis.
Detailed Experimental Protocol
Objective: To synthesize N-benzyl-2-methoxy-4-(trifluoromethyl)benzamide from this compound.
Materials and Reagents
Table 3: Reagent List
| Reagent | MW ( g/mol ) | Equivalents | Amount |
| This compound | 220.15 | 1.0 | 1.10 g (5.0 mmol) |
| Oxalyl Chloride | 126.93 | 1.2 | 0.43 mL (6.0 mmol) |
| Anhydrous Dichloromethane (DCM) | - | - | ~50 mL |
| Benzylamine | 107.15 | 1.1 | 0.59 mL (5.5 mmol) |
| Triethylamine (TEA) | 101.19 | 1.5 | 1.05 mL (7.5 mmol) |
| N,N-Dimethylformamide (DMF) | - | Catalytic | 1 drop |
Step-by-Step Procedure
Step 1: Acyl Chloride Formation (Activation)
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.10 g, 5.0 mmol).
-
Add anhydrous dichloromethane (DCM, 25 mL) and stir to dissolve.
-
Add one catalytic drop of N,N-Dimethylformamide (DMF). Expertise Note: DMF catalyzes the formation of the Vilsmeier reagent in situ, which is the active species that converts the acid to the acyl chloride.
-
Carefully add oxalyl chloride (0.43 mL, 6.0 mmol) dropwise over 5 minutes. Caution: Gas evolution (CO₂, CO, HCl) will occur. This step must be performed in a fume hood.
-
Stir the reaction mixture at room temperature for 1-2 hours. The completion of this step can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC to observe the disappearance of the starting carboxylic acid and the appearance of the methyl ester spot.
Step 2: Amidation Reaction
-
In a separate flask, dissolve benzylamine (0.59 mL, 5.5 mmol) and triethylamine (1.05 mL, 7.5 mmol) in anhydrous DCM (15 mL).
-
Cool the amine solution to 0°C in an ice bath.
-
Slowly add the freshly prepared acyl chloride solution from Step 1 to the cooled amine solution via a dropping funnel over 15-20 minutes. Experience Insight: This slow addition at low temperature helps to control the exotherm of the reaction and minimize side product formation.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours or until TLC analysis indicates the consumption of the acyl chloride.
Work-up and Purification
-
Pour the reaction mixture into a separatory funnel containing 50 mL of water.
-
Wash the organic layer sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and finally with brine (1 x 25 mL). Causality: The acid wash removes excess amine and triethylamine. The base wash removes any unreacted carboxylic acid and neutralizes HCl. The brine wash removes residual water.
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by flash column chromatography on silica gel to yield the pure N-benzyl-2-methoxy-4-(trifluoromethyl)benzamide.
Reaction Scheme Visualization
Caption: General reaction scheme for amide synthesis.
References
- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 2. This compound [myskinrecipes.com]
- 3. This compound at Best Price in Hyderabad, Telangana | Abintio Biosciences [tradeindia.com]
- 4. 2-METHOXY-4-(TRIFLUOROMETHYL)BENZOIC ACID_TargetMol [targetmol.com]
- 5. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 6. synquestlabs.com [synquestlabs.com]
- 7. fishersci.com [fishersci.com]
- 8. aplng.com.au [aplng.com.au]
- 9. 2-(Trifluoromethyl)benzoic acid 98 433-97-6 [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Amide Bond Formation with Substituted Benzoic Acids
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. Amide bond formation is a cornerstone of modern organic synthesis, yet reactions involving substituted benzoic acids often present unique challenges. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these complexities and achieve optimal results in your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter when working with substituted benzoic acids, offering explanations for the underlying chemistry and actionable solutions.
Issue 1: Low to No Yield with Electron-Deficient Benzoic Acids
Symptoms: You are attempting to couple an electron-deficient benzoic acid (e.g., nitrobenzoic acid, cyanobenzoic acid) with an amine, but you observe minimal or no product formation, even with standard coupling reagents.
Root Cause Analysis: Electron-withdrawing groups on the benzoic acid ring decrease the nucleophilicity of the carboxylate anion. This makes the initial activation step with the coupling reagent significantly more challenging. The activated intermediate, once formed, is also more susceptible to hydrolysis if any moisture is present in the reaction.
Solutions & Protocols:
-
Enhance Carboxylic Acid Activation:
-
Switch to a More Potent Coupling Reagent: Uronium/aminium salt-based reagents like HATU or HBTU are generally more effective than carbodiimides (e.g., EDC, DCC) for activating electron-deficient carboxylic acids due to the formation of highly reactive OAt- or OBt-active esters.[1][2] Phosphonium salt reagents like PyBOP are also excellent choices.[3][4]
-
In Situ Acyl Halide Formation: For particularly stubborn cases, converting the benzoic acid to an acyl fluoride or chloride in situ can dramatically increase reactivity.[5][6] Acyl fluorides, in particular, are less sterically demanding and can be generated under mild conditions.[5][6]
-
-
Optimize Reaction Conditions:
-
Anhydrous Conditions are Critical: Ensure all reagents and solvents are rigorously dried. The activated intermediates of electron-deficient benzoic acids are highly sensitive to hydrolysis.[7]
-
Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-50 °C) can sometimes provide the necessary energy to overcome the activation barrier. However, this should be done cautiously as it can also promote side reactions.
-
Protocol 1: High-Efficiency Coupling of an Electron-Deficient Benzoic Acid using HATU
-
Materials:
-
Procedure:
-
Dissolve the electron-deficient benzoic acid and HATU in anhydrous DMF or DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add DIPEA to the mixture and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.[7]
-
Add the amine to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product for purification.[9]
-
Issue 2: Side Reactions and Low Yield with Electron-Rich Benzoic Acids
Symptoms: When coupling an electron-rich benzoic acid (e.g., anisic acid, aminobenzoic acid), you observe the formation of significant byproducts and a lower than expected yield of the desired amide.
Root Cause Analysis: Electron-donating groups increase the nucleophilicity of the benzoic acid, making it more reactive. However, these groups can also participate in side reactions. For instance, the amino group in aminobenzoic acid can compete with the target amine for reaction with the activated carboxylic acid.
Solutions & Protocols:
-
Protect Reactive Functional Groups: If your electron-rich benzoic acid contains a nucleophilic substituent (e.g., -NH₂, -OH), it is advisable to protect it before the coupling reaction to prevent self-condensation or other side reactions.
-
Choose a Milder Coupling Reagent: Since the carboxylic acid is already activated by the electron-donating group, a very potent coupling reagent might not be necessary and could promote side reactions. A carbodiimide like EDC in combination with an additive like HOBt is often sufficient.[10][11]
-
Control Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) to ensure the activated benzoic acid reacts preferentially with the intended nucleophile.
Issue 3: Coupling Failure with Sterically Hindered Substrates
Symptoms: You are attempting to form an amide bond between a sterically hindered benzoic acid (e.g., 2,6-disubstituted) and/or a bulky amine, but the reaction fails to proceed or gives very low yields.
Root Cause Analysis: Steric hindrance around the carboxylic acid or the amine can physically block the approach of the nucleophile to the activated carbonyl center, dramatically slowing down the reaction.[7][12]
Solutions & Protocols:
-
Utilize Less Sterically Demanding Activation:
-
Acyl Fluoride Formation: Converting the sterically hindered benzoic acid to its corresponding acyl fluoride can be highly effective. The small size of the fluorine atom minimizes steric clash during the subsequent nucleophilic attack by the amine.[5][6] Reagents like BTFFH can generate acyl fluorides in situ under mild conditions.[5]
-
-
Employ Powerful, Non-Hindered Coupling Reagents:
-
Elevated Temperatures: For particularly challenging couplings, higher temperatures may be required to overcome the steric barrier.[6]
Protocol 2: Coupling of a Sterically Hindered Benzoic Acid via In Situ Acyl Fluoride Formation
-
Materials:
-
Sterically hindered benzoic acid (1.0 eq)
-
Amine (1.1-1.2 eq)
-
BTFFH (1.1 eq)
-
DIPEA (2.2 eq)
-
Anhydrous DCM
-
-
Procedure:
-
Dissolve the sterically hindered benzoic acid in anhydrous DCM under an inert atmosphere.
-
Add BTFFH and DIPEA to the solution.
-
Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.[7]
-
Add the amine to the reaction mixture.
-
Monitor the reaction for completeness. Reaction times can be significantly longer for these types of couplings.
-
Follow a standard aqueous workup as described in Protocol 1.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right coupling reagent for my substituted benzoic acid?
The choice of coupling reagent is critical and depends on the electronic and steric properties of your substrates.[7]
-
For Electron-Deficient Benzoic Acids: Use a potent uronium/aminium salt (HATU, HBTU) or phosphonium salt (PyBOP) to ensure efficient activation.[3]
-
For Electron-Rich Benzoic Acids: A milder carbodiimide reagent (EDC, DIC) with an additive (HOBt) is often sufficient and can help avoid side reactions.[10][13]
-
For Sterically Hindered Systems: Consider in situ acyl fluoride formation or use a powerful coupling reagent like HATU or PyAOP.[6][13][14]
-
For Racemization-Prone Substrates: Reagents that form OAt or OBt esters (e.g., HATU, HBTU, PyBOP) are preferred. The use of additives like HOBt or HOAt with carbodiimides is essential to suppress epimerization. Propylphosphonic anhydride (T3P®) in combination with pyridine is also an excellent choice for minimizing epimerization.[15]
Q2: What is the role of additives like HOBt and DMAP?
-
HOBt (1-Hydroxybenzotriazole) and its analogues (e.g., HOAt): These are primarily used as additives with carbodiimide coupling reagents. They serve two main purposes:
-
Suppress Racemization: The activated O-acylisourea intermediate formed with carbodiimides can lead to epimerization. HOBt intercepts this intermediate to form a more stable and less racemization-prone HOBt-ester, which then reacts with the amine.[1]
-
Increase Reaction Rates: The HOBt-ester is often more reactive than the O-acylisourea, leading to faster and more efficient amide bond formation.[16]
-
-
DMAP (4-Dimethylaminopyridine): DMAP is a highly effective acylation catalyst.[11] In amide coupling, it can be used in catalytic amounts with EDC/HOBt, especially for challenging couplings with electron-deficient amines. DMAP reacts with the HOBt-ester to form a highly reactive acylpyridinium intermediate, which is then attacked by the amine.[11]
Q3: How can I minimize epimerization when using a chiral benzoic acid derivative?
Epimerization is a significant concern when the chiral center is at the α-position to the carboxyl group.[17]
-
Choice of Reagent and Additive: Use coupling reagents known for low racemization, such as HATU, HBTU, or COMU.[18] If using a carbodiimide, the addition of HOBt or, even better, HOAt is crucial.
-
Low Temperatures: Running the reaction at lower temperatures (e.g., 0 °C) can significantly reduce the rate of epimerization.[15]
-
Base Selection: The choice of base can also influence epimerization. Weaker bases like N-methylmorpholine (NMM) or collidine may be preferred over stronger, more hindered bases like DIPEA in sensitive cases.[3]
Q4: I'm observing an unexpected side product with a guanidinium structure on my amine. What is happening?
This side reaction is specific to uronium/aminium-type coupling reagents like HBTU and HATU.[19][20] If an excess of the coupling reagent is used relative to the carboxylic acid, the free amine can attack the guanidinium core of the coupling reagent, leading to a capped, unreactive amine.[16] To avoid this, it is recommended to use a slight excess of the carboxylic acid or, at a minimum, equimolar amounts of the carboxylic acid and the coupling reagent.[19][21]
Data and Diagrams
Table 1: Comparison of Common Coupling Reagents for Substituted Benzoic Acids
| Coupling Reagent | Class | Advantages | Disadvantages | Best For |
| EDC/HOBt | Carbodiimide | Economical, water-soluble byproduct (EDC)[3][21] | Slower reactions, risk of epimerization without additives | General purpose, electron-rich substrates |
| HATU | Uronium/Aminium | High reactivity, fast reactions, low epimerization[2][19] | Higher cost, potential for guanidinylation side reaction[16] | Electron-deficient and sterically hindered substrates[8] |
| PyBOP | Phosphonium | High efficiency, no guanidinylation side reaction[3][13] | Byproducts can be challenging to remove | Sterically hindered substrates, sensitive amines |
| T3P® | Phosphonic Anhydride | Low epimerization, water-soluble byproducts, good for scale-up[2][15] | May require specific solvent/base combinations for optimal performance | Racemization-prone substrates[15] |
| Acyl Fluorides | Activated Acyl Halide | Highly reactive, minimal steric hindrance[5][6] | Requires an additional activation step (can be done in situ) | Extremely sterically hindered substrates[6][22] |
Diagrams
Caption: Generalized mechanism of amide bond formation.
Caption: Troubleshooting decision tree for low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. nbinno.com [nbinno.com]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chimia.ch [chimia.ch]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students | Semantic Scholar [semanticscholar.org]
- 18. luxembourg-bio.com [luxembourg-bio.com]
- 19. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 20. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 21. hepatochem.com [hepatochem.com]
- 22. thieme.de [thieme.de]
Technical Support Center: Troubleshooting Suzuki Coupling with 2-Methoxy-4-(trifluoromethyl)benzoic acid
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource is designed to provide expert guidance on troubleshooting Suzuki-Miyaura cross-coupling reactions involving the challenging substrate, 2-Methoxy-4-(trifluoromethyl)benzoic acid. Our aim is to equip you with the knowledge to overcome common experimental hurdles and achieve successful outcomes in your synthetic endeavors.
Introduction to the Challenges
This compound presents a unique set of challenges in Suzuki-Miyaura coupling. The presence of a strongly electron-withdrawing trifluoromethyl group and an electron-donating methoxy group on the same aromatic ring significantly influences its reactivity. Furthermore, the use of a carboxylic acid directly as a coupling partner, instead of a more conventional aryl halide or triflate, requires specific activation strategies. This guide will navigate you through these complexities with practical, evidence-based solutions.
Frequently Asked Questions (FAQs)
Q1: Can I use this compound directly in a standard Suzuki-Miyaura coupling reaction?
A1: No, a standard Suzuki-Miyaura protocol is not suitable for the direct use of benzoic acids. The carboxylic acid moiety is not reactive enough to undergo oxidative addition to the palladium catalyst.[1] You will need to employ a modified approach, such as a decarbonylative Suzuki coupling or an acyl Suzuki coupling, which involves in-situ activation of the carboxylic acid.[2][3]
Q2: How do the substituents on the benzoic acid affect the reaction?
A2: The trifluoromethyl (-CF3) group is strongly electron-withdrawing, which can influence the electronic properties of the aromatic ring and the reactivity of the carboxylic acid.[4][5] The methoxy (-OCH3) group is electron-donating. This electronic push-pull relationship can impact the ease of activation of the carboxylic acid and its subsequent coupling.
Q3: What are the most likely side reactions to occur?
A3: Common side reactions include:
-
Protodecarboxylation: The replacement of the carboxylic acid group with a hydrogen atom, leading to the formation of 3-methoxybenzotrifluoride.
-
Homocoupling of the boronic acid/ester: This results in the formation of a biaryl byproduct derived from your boronic acid partner.
-
Decomposition of the boronic acid/ester: Electron-deficient boronic acids can be prone to decomposition under basic conditions.[6]
Q4: Is it better to use a boronic acid or a boronic ester as the coupling partner?
A4: While boronic acids can be used, boronic esters (e.g., pinacol esters) are often preferred due to their enhanced stability.[7] They are less susceptible to protodeboronation and can provide a slow, sustained release of the active boronic acid species into the reaction mixture, which can help to minimize side reactions.[8]
Troubleshooting Guide: Low to No Yield
Issue 1: No reaction or very low conversion of starting material.
This is a common and frustrating issue. The following decision tree can help you diagnose the problem.
Caption: Troubleshooting Decision Tree for Low Yields.
1. Carboxylic Acid Activation:
-
Acyl Suzuki Approach: This method involves the in-situ formation of a mixed anhydride, which is more reactive towards the palladium catalyst.[3]
-
Recommended Activating Agent: Pivalic anhydride is a common and effective choice.[9]
-
Protocol: In your reaction setup, include 1.5-2.0 equivalents of pivalic anhydride along with your benzoic acid, boronic ester, catalyst, ligand, and base.
-
-
Decarbonylative Suzuki Approach: This pathway involves the extrusion of carbon monoxide, followed by the cross-coupling.[2] This often requires specific catalytic systems and conditions.
2. Catalyst System Integrity:
-
Palladium Source: Use a reliable palladium precatalyst such as Pd(OAc)2 or Pd2(dba)3. Ensure it is from a fresh stock and has been stored properly.
-
Ligand Selection: The choice of phosphine ligand is critical. For challenging substrates, bulky and electron-rich ligands are often necessary to promote the catalytic cycle.[10]
-
Recommended Ligands: Consider screening ligands such as SPhos, XPhos, or RuPhos, especially if you are experiencing low reactivity.
-
3. Optimization of Reaction Conditions:
| Parameter | Recommendation | Rationale |
| Base | Screen K₃PO₄, Cs₂CO₃, and K₂CO₃. | The base is crucial for activating the boronic acid but can also promote side reactions. Milder bases are often preferred to minimize protodeboronation.[11] |
| Solvent | Use anhydrous and degassed solvents like 1,4-dioxane, toluene, or THF. | Oxygen can deactivate the palladium catalyst. Water content should be carefully controlled, as it can participate in side reactions.[11] |
| Temperature | Typically between 80-110 °C. | Higher temperatures may be required to drive the reaction to completion, but can also lead to increased byproduct formation. |
Troubleshooting Guide: Byproduct Formation
Issue 2: Significant formation of homocoupled boronic ester/acid.
This side reaction consumes your valuable coupling partner and reduces the yield of your desired product.
Caption: Troubleshooting Homocoupling.
-
Rigorous Exclusion of Oxygen: Oxygen is a known promoter of boronic acid homocoupling.
-
Degassing: Ensure your solvent is thoroughly degassed before use. For the reaction mixture, perform at least three freeze-pump-thaw cycles.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.
-
-
Catalyst Loading: High catalyst concentrations can sometimes favor homocoupling.
-
Optimization: Try reducing the palladium catalyst loading to 1-2 mol%.
-
Issue 3: Protodecarboxylation of this compound.
The loss of the carboxylic acid group is a significant challenge with this substrate.
-
Choice of Base: A milder base such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF) may be less prone to promoting protodecarboxylation compared to stronger bases like potassium phosphate (K₃PO₄).
-
Reaction Temperature: Lowering the reaction temperature may help to disfavor this side reaction.
-
Use of a More Stable Boronic Acid Derivative: Employing a boronic ester can sometimes lead to cleaner reactions by providing a more controlled release of the active coupling partner.[12]
Experimental Protocols
General Protocol for Acyl Suzuki Coupling of this compound
This protocol is a starting point and may require optimization for your specific boronic acid partner.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid pinacol ester (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Pivalic anhydride (1.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid pinacol ester, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Under a positive flow of argon, add the anhydrous, degassed 1,4-dioxane, followed by the pivalic anhydride via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Acyl Suzuki Cross-Coupling [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Trifluoromethyl Benzoic Acid Amide Coupling
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for amide coupling reactions involving trifluoromethyl-substituted benzoic acids. The unique electronic properties of the trifluoromethyl (-CF3) group present specific challenges that require careful consideration of reaction parameters. This resource offers practical, field-proven insights to help you overcome common hurdles and achieve successful, high-yield couplings.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the amide coupling of trifluoromethyl benzoic acids.
Q1: Why are my reaction yields consistently low when using trifluoromethyl benzoic acids?
The primary reason for low yields is the strong electron-withdrawing nature of the trifluoromethyl group.[1] This effect, exerted through both inductive and resonance effects, deactivates the carboxylic acid, making it less susceptible to activation by standard coupling reagents. Consequently, the subsequent nucleophilic attack by the amine is sluggish, often leading to incomplete reactions.[2]
Q2: I'm observing multiple side products in my reaction mixture. What are the likely culprits?
Several side reactions are common in these coupling reactions. The specific byproducts often depend on the coupling reagent used.
-
With Carbodiimides (e.g., EDC, DCC):
-
N-Acylurea Formation: The highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea, which is a common byproduct that can be difficult to remove.[3][4] This is particularly problematic in polar aprotic solvents like DMF.[5]
-
Anhydride Formation: The O-acylisourea can react with another molecule of the carboxylic acid to form a symmetric anhydride, which can affect reaction kinetics.[6]
-
-
With Uronium/Aminium Reagents (e.g., HATU, HBTU):
-
Guanidinium Byproduct Formation: The amine can react directly with the coupling reagent to form a guanidinium byproduct, consuming the amine and reducing the yield of the desired amide.[7] The order of addition is critical to minimize this; pre-activating the carboxylic acid before adding the amine is recommended.[8][9]
-
Reaction with the Product: The amide product itself, being more acidic due to the electron-withdrawing groups, can be deprotonated by the base and subsequently react with the coupling reagent, leading to complex side products.[10]
-
Q3: My chiral amine is racemizing during the coupling reaction. How can I prevent this?
Epimerization, or racemization, is a significant concern, especially when dealing with chiral amines or α-amino acids.[8][11][12][13] The primary mechanism involves the formation of a planar oxazolone intermediate from the activated N-protected amino acid, which can be protonated from either face, leading to a loss of stereochemical integrity.[11]
To minimize epimerization:
-
Use Additives: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) can suppress racemization by forming active esters that are less prone to oxazolone formation.[11][14][15]
-
Control the Base: The choice and amount of base are critical. Strong, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) are commonly used, but weaker bases like sym-collidine may be necessary in cases with a high risk of racemization.[8]
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can significantly reduce the rate of epimerization.[14]
-
Minimize Pre-activation Time: Extended pre-activation of the carboxylic acid can increase the concentration of the epimerization-prone intermediate. In-situ activation, where the coupling reagent is added to a mixture of the acid and amine, can be beneficial.[11]
Q4: Purification of my trifluoromethylated amide is proving difficult. What are some effective strategies?
The properties of trifluoromethylated compounds can present purification challenges.[1]
-
Byproduct Removal:
-
EDC/DCC Byproducts: The urea byproducts from carbodiimide reagents can be removed by aqueous washes. For EDC, the urea is water-soluble, while the dicyclohexylurea (DCU) from DCC is largely insoluble in many organic solvents and can often be removed by filtration.[3][7][15]
-
HATU/HBTU Byproducts: The byproducts from uronium/aminium reagents can often be removed with acidic and basic washes.[5]
-
-
Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is often the most effective method for purifying these compounds.[1][6] Optimizing the gradient and column choice is crucial for achieving good separation.[1]
-
Crystallization: If the product is a solid, recrystallization can be an effective purification technique.
Part 2: Troubleshooting Guides
This section provides a systematic approach to resolving common issues in trifluoromethyl benzoic acid amide coupling reactions.
Symptom: Low or No Product Formation
Diagnostic Workflow
Caption: Troubleshooting workflow for low product yield.
Detailed Troubleshooting Steps
-
Verify Reagent Quality:
-
Water Content: The presence of water can hydrolyze activated intermediates, preventing amide formation.[14] Ensure all solvents and reagents are anhydrous.
-
Coupling Reagent Degradation: Coupling reagents, especially carbodiimides and uronium salts, can degrade over time. Use fresh or properly stored reagents.[6]
-
-
Optimize Carboxylic Acid Activation:
-
Reagent Stoichiometry: For electron-deficient benzoic acids, it may be necessary to use a slight excess of the coupling reagent (1.1-1.5 equivalents).[9]
-
Choice of Coupling Reagent: If standard reagents like EDC/HOBt are ineffective, switch to a more potent reagent.[1] HATU is often considered the gold standard for challenging couplings.[1] COMU is another highly effective and safer alternative to HBTU/HATU.[8][15][16] The use of T3P (n-propanephosphonic acid anhydride) with pyridine has also been shown to be effective for coupling non-nucleophilic anilines.[12]
-
Pre-activation: Allow the carboxylic acid to pre-activate with the coupling reagent for 15-30 minutes before adding the amine.[9] Monitor this step, as prolonged pre-activation can lead to side reactions or epimerization.[11][17]
-
-
Address Amine Reactivity:
-
Base Selection: A non-nucleophilic base, such as DIPEA, is crucial to deprotonate the amine's ammonium salt (if applicable) and to neutralize any acidic byproducts without competing with the amine nucleophile.[8][9]
-
Steric Hindrance: If either the acid or the amine is sterically hindered, the reaction may require higher temperatures, longer reaction times, or more powerful coupling reagents.[14][18][19][20]
-
Alternative Activation: For extremely challenging couplings with sterically hindered and electron-deficient partners, consider converting the carboxylic acid to an acyl fluoride in situ.[18][19][20]
-
Symptom: Formation of a Major, Unidentified Side Product
Potential Side Reactions and Solutions
| Observed Side Product | Likely Cause | Proposed Solution |
| Mass consistent with N-acylurea | Rearrangement of the O-acylisourea intermediate (with carbodiimides).[3] | Switch to a less polar solvent like DCM.[5] Add HOBt or OxymaPure to trap the O-acylisourea as a more stable active ester.[7] |
| Mass consistent with guanidinium adduct on the amine | Direct reaction of the amine with the uronium/aminium coupling reagent (e.g., HATU, HBTU).[7][21] | Pre-activate the carboxylic acid before adding the amine. Use a slight excess of the carboxylic acid relative to the coupling reagent.[8] |
| Complex mixture of products by LC-MS | Possible reaction of the product amide with the coupling reagent, especially with uronium salts.[10] | Use a weaker base or reduce the amount of base to minimize deprotonation of the product amide. Ensure the reaction is not run for an excessively long time after completion. |
Reaction Mechanism: Carbodiimide Coupling and N-Acylurea Formation
Caption: Carbodiimide coupling mechanism and N-acylurea side reaction.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is a robust starting point for coupling trifluoromethyl benzoic acids with primary or secondary amines.[9]
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the trifluoromethyl benzoic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add the coupling reagent HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or RP-HPLC.
Protocol 2: In Situ Acyl Fluoride Formation for Hindered Couplings
This method is particularly useful for couplings that fail with standard reagents due to severe steric hindrance or low nucleophilicity.[18]
-
Dissolve the trifluoromethyl benzoic acid (1.0 equivalent) in anhydrous DCM under an inert atmosphere.
-
Add a fluorinating agent (e.g., BTFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA or 2,4,6-collidine, 2.2 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.
-
Add the amine (1.2 equivalents) to the reaction mixture.
-
The reaction may require elevated temperatures (e.g., reflux) and longer reaction times. Monitor for completeness.
-
Upon completion, cool the reaction to room temperature and perform an appropriate aqueous workup.
-
Purify the crude product by column chromatography or recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Carbodiimide - Wikipedia [en.wikipedia.org]
- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
- 16. scispace.com [scispace.com]
- 17. bioorganica.org.ua [bioorganica.org.ua]
- 18. blogs.rsc.org [blogs.rsc.org]
- 19. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 20. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Purification Challenges of Trifluoromethylated Aromatic Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethylated (CF3) aromatic compounds. The unique electronic properties and steric bulk of the trifluoromethyl group, while beneficial for modulating molecular properties like metabolic stability and binding affinity, introduce a distinct set of challenges during purification.[1][2][3] This guide provides in-depth, field-proven insights through a series of frequently asked questions and troubleshooting scenarios to help you navigate these complexities and achieve high purity for your target compounds.
Frequently Asked Questions (FAQs)
Q1: How does the trifluoromethyl group impact the polarity and chromatographic behavior of my aromatic compound?
A1: The trifluoromethyl group is a powerful electron-withdrawing group with a significant dipole moment, yet it simultaneously increases a molecule's lipophilicity (fat-solubility).[2] This dual nature can be counterintuitive.
-
Polarity vs. Lipophilicity: A CF3 group can make a molecule more polar due to the strong C-F bond dipoles, but also more lipophilic because of its overall size and hydrophobicity.[4] This paradox means that predicting chromatographic elution based solely on "polarity" can be misleading. For instance, replacing a methyl group with a trifluoromethyl group often increases retention time in reversed-phase HPLC (making it appear more nonpolar) while potentially altering its interaction with silica gel in normal-phase chromatography in unpredictable ways.
-
Chromatographic Impact: In normal-phase chromatography (e.g., silica gel), the electron-deficient aromatic ring and the electronegative fluorine atoms can lead to unique dipole-dipole interactions with the stationary phase.[5][6][7] This can result in unexpected elution orders compared to non-fluorinated analogs. In reversed-phase chromatography, the increased lipophilicity typically leads to stronger retention.
Q2: Why are my trifluoromethylated aromatic isomers so difficult to separate?
A2: Positional isomers of trifluoromethylated aromatics often have very similar physicochemical properties, making their separation a significant challenge.[5][6] The primary reasons for this difficulty are:
-
Subtle Polarity Differences: The CF3 group's influence on the overall molecular dipole moment can be very similar between, for example, meta and para isomers. This results in minimal differences in their interaction with the stationary phase.
-
Similar Steric Profiles: While not identical, the steric environments of isomers can be alike enough to prevent effective separation based on size exclusion or differential surface interaction on standard chromatographic media.
Achieving baseline separation often requires leveraging subtle differences in dipole interactions, hydrogen bonding capabilities (if other functional groups are present), and steric effects.[5][6][7][8] Specialized stationary phases or advanced techniques like Supercritical Fluid Chromatography (SFC) may be necessary.
Q3: My CF3-aromatic compound seems to be volatile. How can I avoid losing it during solvent removal?
A3: The introduction of a CF3 group can lower a compound's boiling point compared to its non-fluorinated or chlorinated analogs due to weaker intermolecular forces. This increased volatility can lead to significant product loss during rotary evaporation or high-vacuum drying.
To mitigate this, consider the following strategies:
-
Use a higher boiling point solvent for the final extraction/wash, like toluene or heptane, which can often be removed under milder vacuum and temperature conditions.
-
Perform co-evaporation (azeotroping) with a non-volatile solvent. Add a small amount of a high-boiling, inert solvent (e.g., paraffin oil) to your pure fractions before concentration. The volatile product will remain dissolved in the non-volatile solvent as the more volatile chromatography solvents are removed. The product can then be handled as a solution or oil.
-
Utilize a cold trap on your rotary evaporator or high-vacuum line to recapture volatile compounds.
-
Lyophilization (freeze-drying) can be an effective, albeit slower, method if your compound is soluble in a solvent with a suitable freezing point (e.g., benzene, cyclohexane).
Troubleshooting Guides
Chromatography Problems
Problem 1: My trifluoromethylated aromatic compounds are co-eluting or showing poor separation on silica gel.
This is a classic challenge. If standard solvent systems (e.g., hexanes/ethyl acetate) fail, a systematic approach is needed to enhance selectivity.
Workflow for Optimizing Isomer Separation
Caption: Decision workflow for troubleshooting poor separation.
Step-by-Step Protocol: Optimizing Flash Chromatography
-
Solvent System Modification:
-
Change the Non-Polar Component: Replace hexanes with toluene. The pi-pi stacking interactions offered by toluene can differentiate between isomers where simple polarity cannot.
-
Change the Polar Component: Replace ethyl acetate with dichloromethane (DCM) or methyl tert-butyl ether (MTBE). These solvents offer different hydrogen bonding and dipole interactions.[9]
-
Run a Gradient: Start with a low polarity eluent and gradually increase the polarity. This can sharpen peaks and improve the separation of closely eluting compounds.[10]
-
-
Stationary Phase Variation:
-
Switch to Alumina: If your compound is basic or acid-sensitive, silica gel (acidic) may be causing degradation or streaking. Neutral or basic alumina can be a good alternative.[11]
-
Consider Reversed-Phase: For highly lipophilic or polar CF3-aromatics, reversed-phase flash chromatography (C18 silica) can provide an orthogonal separation mechanism.
-
-
Advanced Chromatographic Techniques:
-
Supercritical Fluid Chromatography (SFC): SFC is an exceptional technique for separating isomers, including chiral compounds.[12][13] It uses supercritical CO2 as the main mobile phase, often with a small amount of co-solvent like methanol.[14] The low viscosity and high diffusivity of the mobile phase lead to fast, high-resolution separations.[15]
-
Table 1: Recommended Solvent Systems for Difficult Separations
| Challenge | Primary Solvent System (Non-polar/Polar) | Modifier (if needed) | Rationale |
| Positional Isomers | Toluene / Ethyl Acetate | N/A | Utilizes pi-pi interactions for enhanced selectivity. |
| Acid-Sensitive Compound | Hexanes / Ethyl Acetate | 1-2% Triethylamine | Deactivates acidic sites on silica gel.[10] |
| Polar Compound (streaking) | Dichloromethane / Methanol | 0.5% Acetic Acid | Improves peak shape for acidic or chelating compounds. |
| Very Non-polar Compound | Hexanes / Dichloromethane | N/A | Provides fine-tuning of elution strength for non-polar species. |
Problem 2: My compound is decomposing on the silica gel column.
A2: The acidic nature of standard silica gel can catalyze the decomposition of sensitive functional groups. The strong electron-withdrawing nature of the CF3 group can make adjacent groups more labile.
Solutions:
-
Deactivate the Silica: Pre-treat the silica gel by running a flush of your eluent containing 1-3% triethylamine or ammonia.[10] This neutralizes the acidic silanol groups on the surface.
-
Switch to a Neutral Support: Use neutral alumina or Florisil as your stationary phase.[9]
-
Minimize Contact Time: Run the column faster (if separation allows) to reduce the residence time of the compound on the stationary phase.[11]
Crystallization & Post-Purification Problems
Problem 3: My purified trifluoromethylated aromatic compound refuses to crystallize and remains an oil.
A3: The rigidity of the aromatic ring combined with the somewhat bulky and non-interactive CF3 group can frustrate crystal lattice packing.
Troubleshooting Steps:
-
Solvent Screening is Key: The goal is to find a solvent in which your compound is sparingly soluble at room temperature but readily soluble when hot.
-
Start with common solvents: Hexanes, heptane, toluene, ethyl acetate, and isopropanol.
-
Use a solvent/anti-solvent system: Dissolve your compound in a minimal amount of a good solvent (e.g., DCM or ethyl acetate). Then, slowly add a poor solvent (anti-solvent) like hexanes or pentane until persistent cloudiness appears. Warm the mixture until it is clear, then allow it to cool slowly.
-
-
Seeding: If you have even a tiny crystal of the pure compound, add it to a supersaturated solution to initiate crystal growth.[16]
-
Slow Evaporation: Dissolve the compound in a relatively volatile solvent (e.g., DCM/hexane mixture) in a vial with a loosely fitting cap or a cap pierced with a needle. Allow the solvent to evaporate over several days.[16]
Diagram: Crystallization Strategy Funnel
Caption: Systematic approach to crystallizing difficult compounds.
Problem 4: I can't remove the last traces of high-boiling solvents (like DMF or DMSO) from my product.
A4: These polar, high-boiling solvents can be very difficult to remove, especially from polar compounds.
Effective Removal Techniques:
-
Aqueous Washes (if applicable): If your product is soluble in a water-immiscible solvent (like ethyl acetate or ether), dilute the mixture with the organic solvent and wash it multiple times with water or brine. For every 5 mL of DMF/DMSO, use at least 5 x 10 mL washes of water to effectively partition the high-boiling solvent into the aqueous layer.[17]
-
Lyophilization (Freeze-Drying): Dissolve the oily product in a solvent like 1,4-dioxane or benzene (use with extreme caution in a well-ventilated fume hood) and freeze the mixture. The solvent can then be removed under high vacuum, leaving behind the solid product.
-
Bulb-to-Bulb (Kugelrohr) Distillation: If your compound is thermally stable and sufficiently volatile, a short-path distillation under high vacuum can separate it from non-volatile impurities and residual solvents.
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 6. Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 9. Chromatography [chem.rochester.edu]
- 10. Purification [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 15. Supercritical Fluid Chromatography (SFC): A Modern Alternative for Fast and Safe Analysis • Environmental Studies (EVS) Institute [evs.institute]
- 16. unifr.ch [unifr.ch]
- 17. chem.rochester.edu [chem.rochester.edu]
Technical Support Center: Purification of 2-Methoxy-4-(trifluoromethyl)benzoic acid
Welcome to the technical support center for 2-Methoxy-4-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for purifying this important chemical intermediate. Here, we address common challenges encountered during its synthesis and purification, offering expert insights and validated protocols to ensure the highest purity of your final product.
I. Overview of Synthesis and Common Impurities
This compound is a key building block in the synthesis of various pharmaceutical compounds.[1] Its synthesis often involves multi-step reactions, which can introduce a range of impurities. Understanding the origin and nature of these impurities is the first critical step toward effective purification.
A common synthetic route involves the Grignard reaction, where a corresponding aryl magnesium halide is reacted with carbon dioxide.[2][3] While effective, this method can lead to several byproducts.
Common Process-Related Impurities:
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the crude product.
-
Biphenyl Derivatives: A common side reaction in Grignard syntheses is the coupling of the Grignard reagent, leading to the formation of biphenyl impurities.
-
Over-alkylation or C-alkylation Products: These can arise from side reactions on the aromatic ring.[4]
-
Hydrolysis Byproducts: Premature quenching of the Grignard reagent by trace amounts of water can lead to the formation of undesired byproducts.[3]
Degradation-Related Impurities:
-
Decarboxylation Products: Under harsh thermal conditions, the benzoic acid derivative can decarboxylate.
-
Oxidation Products: The aldehyde precursor, if used, can be oxidized to the corresponding carboxylic acid.[4]
II. Troubleshooting Guide: Question & Answer Format
This section addresses specific issues you may encounter during the purification of this compound.
Q1: My final product shows a broad melting point range, suggesting the presence of impurities. How can I identify the likely contaminants?
A1: A broad melting point is a classic indicator of an impure solid. The first step is to consider the synthetic route you've employed.
-
If you used a Grignard-based synthesis: The most probable impurities are unreacted starting materials and biphenyl-type coupling byproducts.
-
If your synthesis involved an oxidation step: Incomplete oxidation can leave residual aldehyde or alcohol precursors.
To definitively identify these impurities, we recommend using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[4][5] This will allow for the separation and identification of components in your crude mixture.
Q2: I've identified a significant amount of a non-polar impurity. What is the most effective way to remove it?
A2: Non-polar impurities, such as biphenyl derivatives, are best removed by leveraging differences in polarity.
-
Recrystallization: This is often the most effective and scalable method for purifying solid organic compounds.[6][7] The key is to select an appropriate solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains soluble at all temperatures.
-
Chromatography: For smaller scales or particularly challenging separations, column chromatography can be employed. Normal-phase chromatography using a silica gel stationary phase and a non-polar eluent can effectively separate the non-polar impurity from the more polar benzoic acid.[5]
Q3: My product is discolored (yellow or brown). What causes this, and how can I fix it?
A3: Discoloration often arises from trace amounts of highly colored impurities, which may be present even at very low concentrations.
-
Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb these colored impurities.[8] Be cautious not to add too much, as it can also adsorb your product, reducing the overall yield.
-
Oxidative Impurities: Discoloration can also be due to oxidation byproducts. Ensuring that your reaction and purification steps are carried out under an inert atmosphere (like nitrogen or argon) can help prevent their formation.
III. Detailed Purification Protocols
Here we provide step-by-step methodologies for the most common and effective purification techniques for this compound.
Protocol 1: Recrystallization for General Purification
Recrystallization is a powerful technique for purifying solid compounds by taking advantage of differences in solubility.[9]
Objective: To remove soluble impurities and obtain high-purity crystalline this compound.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (see table below)
-
Erlenmeyer flasks
-
Heating source (hot plate or steam bath)
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: Choose a solvent in which the benzoic acid is sparingly soluble at room temperature but highly soluble when hot.[9]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[10]
-
(Optional) Decolorization: If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[10]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.[10]
-
Drying: Dry the purified crystals, preferably under vacuum, to remove any residual solvent.
Solvent Selection Guide
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Good for removing highly polar impurities. Benzoic acids often have good solubility in hot water.[9] |
| Ethanol/Water | Variable | Medium | A mixture can be fine-tuned to achieve optimal solubility characteristics.[7] |
| Toluene | 111 | Low | Effective for removing non-polar impurities. |
| Heptane | 98 | Very Low | Can be used as an anti-solvent in combination with a more polar solvent. |
Protocol 2: Acid-Base Extraction for Removing Neutral Impurities
This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral impurities.
Objective: To selectively isolate the acidic product from neutral byproducts like biphenyl derivatives.
Workflow:
Caption: Acid-Base Extraction Workflow
Procedure:
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Transfer the solution to a separatory funnel and add an aqueous solution of a weak base, such as sodium bicarbonate.
-
Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The deprotonated benzoic acid will be in the aqueous layer, while neutral impurities will remain in the organic layer.
-
Drain the aqueous layer into a clean flask.
-
Re-extract the organic layer with the aqueous base to ensure complete recovery of the acid.
-
Combine the aqueous extracts and slowly add a strong acid, such as hydrochloric acid, until the solution is acidic (pH < 2).
-
The purified this compound will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
Protocol 3: Column Chromatography for High-Purity Isolation
For obtaining analytical-grade material, column chromatography is the method of choice.
Objective: To achieve high-resolution separation of the target compound from closely related impurities.
Principles: Separation is based on the differential partitioning of compounds between a stationary phase (e.g., silica gel) and a mobile phase (eluent).[5][11]
Workflow:
Caption: Column Chromatography Workflow
Procedure:
-
Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., heptane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with a non-polar solvent. Less polar impurities will travel down the column faster. Gradually increase the polarity of the eluent (e.g., by adding ethyl acetate to heptane) to elute the more polar compounds, including the desired benzoic acid.
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Analyze the fractions using Thin-Layer Chromatography (TLC) or HPLC to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
IV. Frequently Asked Questions (FAQs)
Q: Can I use supercritical fluid chromatography (SFC) for purification? A: Yes, SFC can be a powerful tool for purifying carboxylic acids, especially when dealing with thermally labile compounds or when a "greener" alternative to traditional liquid chromatography is desired.[12] It often provides faster separations and uses less organic solvent.
Q: What is the expected melting point of pure this compound? A: While slight variations can occur, the literature melting point is a key indicator of purity. You should always compare your experimental value to a reliable source. For reference, the related compound 2-(Trifluoromethyl)benzoic acid has a melting point of 107-110 °C.
Q: Are there any specific safety precautions I should take? A: Yes. This compound and its precursors can be irritants. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including safety glasses, lab coat, and gloves. When performing Grignard reactions, ensure all glassware is scrupulously dry to prevent exothermic and potentially hazardous reactions with water.[2][3]
V. References
-
J. K. P. (n.d.). Chromatographic separations of aromatic carboxylic acids. PubMed. --INVALID-LINK--
-
Al-Qassab, R., & El-Deen, A. K. (n.d.). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PMC. --INVALID-LINK--
-
2-(Trifluoromethyl)benzoic acid 98 433-97-6. (n.d.). Sigma-Aldrich. --INVALID-LINK--
-
This compound. (n.d.). TargetMol. --INVALID-LINK--
-
WO2014095080A2 - Process for the purification of carboxylic acids. (n.d.). Google Patents. --INVALID-LINK--
-
US6833472B2 - Process for the purification of aromatic carboxylic acids. (n.d.). Google Patents. --INVALID-LINK--
-
organic synthesis: benzoic acid via a grignard reaction. (n.d.). --INVALID-LINK--
-
Khaled, A., & Lucy, C. A. (2013). Ion Exclusion Chromatography of Aromatic Acids. Journal of Chromatographic Science. --INVALID-LINK--
-
2-Methoxy-4-(trifluoromethoxy)benzoic acid | 848947-91-1. (n.d.). Sigma-Aldrich. --INVALID-LINK--
-
Benzaldehyde, 2-methoxy-. (n.d.). Organic Syntheses Procedure. --INVALID-LINK--
-
Overly, K. (2013, September 9). Recrystallization [Video]. YouTube. --INVALID-LINK--
-
4-(Trifluoromethyl)benzoic acid | Biochemical Reagent. (n.d.). MedchemExpress.com. --INVALID-LINK--
-
The Recrystallization of Benzoic Acid. (n.d.). --INVALID-LINK--
-
Recrystallization of Benzoic Acid. (n.d.). --INVALID-LINK--
-
CN105461538A - Preparation method for m-trifluoromethyl acetophenone and intermediate thereof. (n.d.). Google Patents. --INVALID-LINK--
-
Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. (n.d.). --INVALID-LINK--
-
Preparation of the Grignard reagent, phenylmagnesium bromide. (2012, November 14). --INVALID-LINK--
-
Schlosser, W. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. --INVALID-LINK--
-
Lab Report Recrystallization September 27, 2016. (2016, September 27). FAMU. --INVALID-LINK--
-
North Seattle College. (2020, May 3). Synthesis of benzoic acid via the Grignard reaction [Video]. YouTube. --INVALID-LINK--
-
This compound (C9H7F3O3). (n.d.). PubChemLite. --INVALID-LINK--
-
This compound. (n.d.). Santa Cruz Biotechnology. --INVALID-LINK--
-
CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid. (n.d.). Google Patents. --INVALID-LINK--
-
Characterization of Impurities in 2-(Benzyloxy)-4-fluorobenzaldehyde: A Comparative Guide. (n.d.). Benchchem. --INVALID-LINK--
-
CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate. (n.d.). Google Patents. --INVALID-LINK--
-
CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid. (n.d.). Google Patents. --INVALID-LINK--
-
CAS 100-09-4 4-Methoxy-benzoic Acid Impurity. (n.d.). Anant Pharmaceuticals Pvt. Ltd. --INVALID-LINK--
-
What is the synthesis method of 4-Fluoro-2-(trifluoromethyl)benzoic acid and its applications?. (n.d.). Guidechem. --INVALID-LINK--
-
This compound. (n.d.). Sigma-Aldrich. --INVALID-LINK--
References
- 1. 2-METHOXY-4-(TRIFLUOROMETHYL)BENZOIC ACID_TargetMol [targetmol.com]
- 2. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. famu.edu [famu.edu]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. youtube.com [youtube.com]
- 11. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2014095080A2 - Process for the purification of carboxylic acids - Google Patents [patents.google.com]
Technical Support Center: Reaction Optimization for 2-Methoxy-4-(trifluoromethyl)benzoic Acid
Welcome to the technical support center for 2-Methoxy-4-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols for common synthetic transformations involving this versatile building block. The unique substitution pattern of this molecule—an ortho-methoxy group and a para-trifluoromethyl group—presents specific challenges and opportunities in reaction optimization. This resource aims to elucidate the causality behind experimental choices to ensure robust and reproducible outcomes.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the key reactivity features of this compound?
-
How does the ortho-methoxy group influence reactivity?
-
What is the impact of the para-trifluoromethyl group on reactions?
-
Are there any known stability issues with this compound?
-
-
Troubleshooting Common Reactions
-
Amide Bond Formation: Low Yield and Slow Reaction Rates
-
Esterification: Incomplete Conversion
-
Suzuki-Miyaura Coupling: Catalyst Deactivation and Low Yield
-
Side Reaction Spotlight: Decarboxylation
-
-
Optimized Experimental Protocols
-
Protocol 1: Amide Coupling with an Electron-Deficient Amine
-
Protocol 2: Esterification with a Sterically Hindered Alcohol
-
Protocol 3: Suzuki-Miyaura Cross-Coupling of a Derived Aryl Bromide
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the key reactivity features of this compound?
A1: this compound is a substituted aromatic carboxylic acid with two electronically opposing groups. The methoxy group at the ortho position is electron-donating through resonance, while the trifluoromethyl group at the para position is strongly electron-withdrawing.[1] This electronic push-pull system, combined with the steric bulk of the ortho-methoxy group, dictates its reactivity. The carboxylic acid can be activated for various coupling reactions, but the adjacent methoxy group can present steric challenges.[2]
Q2: How does the ortho-methoxy group influence reactivity?
A2: The ortho-methoxy group has two primary effects:
-
Steric Hindrance: The methoxy group can sterically hinder the approach of bulky reagents to the carboxylic acid functional group. This can lead to slower reaction rates or the need for more forcing conditions in reactions like amide coupling and esterification.[2][3]
-
Electronic Effect: As an electron-donating group, the methoxy group increases the electron density of the aromatic ring. In the context of directed ortho-metalation, the methoxy group can act as a directing group, although the carboxylic acid itself is a more powerful one.[4][5]
Q3: What is the impact of the para-trifluoromethyl group on reactions?
A3: The trifluoromethyl group is a strong electron-withdrawing group, which has the following consequences:
-
Increased Acidity: It increases the acidity of the carboxylic acid proton, which can affect its reactivity in base-mediated reactions.
-
Activation of the Aromatic Ring: The trifluoromethyl group makes the aromatic ring more electron-deficient, which can be beneficial in certain nucleophilic aromatic substitution reactions if other leaving groups are present. In the context of Suzuki-Miyaura coupling of a derivative, an electron-deficient ring can facilitate the oxidative addition step.[6]
Q4: Are there any known stability issues with this compound?
A4: While generally stable, substituted benzoic acids can undergo decarboxylation at elevated temperatures.[7][8] The presence of the electron-donating methoxy group may make the compound more susceptible to decarboxylation under harsh thermal conditions compared to unsubstituted benzoic acid.[3][9] It is advisable to avoid prolonged heating at very high temperatures (>150 °C) unless decarboxylation is the desired outcome.[7]
Troubleshooting Common Reactions
This section addresses specific issues that may arise during common synthetic transformations with this compound.
Amide Bond Formation: Low Yield and Slow Reaction Rates
Problem: You are attempting to form an amide bond with an amine (especially a weakly nucleophilic or sterically hindered one) and are observing low yields or a sluggish reaction.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solutions |
| Steric Hindrance | The ortho-methoxy group impedes the approach of the amine to the activated carboxylic acid intermediate.[2][3] | 1. Choice of Coupling Reagent: Use a highly reactive coupling reagent. For sterically hindered substrates, protocols utilizing reagents like TCFH with catalytic Oxyma have shown success.[10][11] For electron-deficient amines, a combination of EDC, HOBt, and DMAP can be effective, as DMAP acts as an acyl transfer agent to form a highly reactive intermediate.[1][2][12] 2. Reaction Temperature: Gently heating the reaction (e.g., to 40-60 °C) can help overcome the activation energy barrier. Monitor for potential side reactions like epimerization if chiral centers are present. |
| Poor Carboxylic Acid Activation | Standard coupling reagents like DCC or EDC alone may not be sufficient to activate the sterically hindered carboxylic acid efficiently. This can lead to the formation of an unreactive N-acylurea byproduct.[13][14] | 1. Use of Additives: Always include an additive like HOBt or OxymaPure with your carbodiimide. These additives form activated esters that are more reactive towards amines and minimize the formation of N-acylurea.[14][15][16] 2. Alternative Activation: Consider converting the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. This is a two-step process but can be very effective for challenging couplings. |
| Low Nucleophilicity of the Amine | Electron-deficient anilines or secondary amines can be poor nucleophiles, leading to slow reaction rates.[1][17] | 1. Increase Reagent Equivalents: Use a slight excess of the amine (1.1-1.5 equivalents) to drive the reaction forward. 2. Base Selection: Use a non-nucleophilic base like DIPEA or 2,4,6-collidine to scavenge the acid formed during the reaction without competing with the amine nucleophile. |
Troubleshooting Workflow for Amide Coupling
Caption: Troubleshooting logic for low amide yield.
Esterification: Incomplete Conversion
Problem: Fischer esterification or other esterification methods result in a persistent equilibrium with significant starting material remaining.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solutions |
| Unfavorable Equilibrium | Esterification is a reversible reaction. The water produced can hydrolyze the ester product, shifting the equilibrium back to the starting materials.[18] | 1. Removal of Water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. 2. Excess Alcohol: Use the alcohol as the solvent to drive the reaction towards the product, following Le Chatelier's principle.[18] |
| Steric Hindrance | Similar to amide coupling, the ortho-methoxy group can hinder the approach of the alcohol, especially if the alcohol is also sterically demanding (e.g., a secondary or tertiary alcohol).[19] | 1. Alternative Methods for Hindered Esters: For highly hindered systems, consider the Yamaguchi esterification or activation with a substituted benzoic anhydride and a Lewis acid catalyst.[20] 2. Acyl Chloride Intermediate: Convert the carboxylic acid to the acyl chloride and then react it with the alcohol in the presence of a base like pyridine or triethylamine. |
Suzuki-Miyaura Coupling: Catalyst Deactivation and Low Yield
Problem: You have converted the carboxylic acid to an aryl halide (e.g., by ortho-lithiation followed by bromination) and are attempting a Suzuki-Miyaura coupling that is giving low yields.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solutions |
| Catalyst Deactivation | The combination of an electron-rich aryl halide (due to the methoxy group) and potentially coordinating functional groups can lead to catalyst deactivation. | 1. Ligand Choice: For electron-rich aryl bromides, bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are often necessary to promote both oxidative addition and reductive elimination.[21] |
| Protodeboronation of Boronic Acid | The boronic acid partner can be unstable under the reaction conditions, especially in the presence of water and base, leading to the formation of the corresponding arene as a byproduct.[21] | 1. Choice of Base: Use a milder base like K₃PO₄ or Cs₂CO₃. 2. Anhydrous Conditions: Ensure all reagents and solvents are anhydrous. 3. Boronic Esters: Consider using a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid. |
| Slow Oxidative Addition | Even with an activated ligand, the electron-donating methoxy group can slow down the oxidative addition of the palladium catalyst to the aryl halide bond.[6] | 1. Reaction Temperature: Increasing the reaction temperature (e.g., to 80-100 °C) is often required for less reactive aryl halides. |
Decision Tree for Suzuki-Miyaura Optimization
Caption: Optimization path for Suzuki-Miyaura coupling.
Side Reaction Spotlight: Decarboxylation
Problem: You observe the formation of 3-methoxy-1-(trifluoromethyl)benzene as a byproduct, especially in reactions run at high temperatures.
Cause and Prevention:
-
Mechanism: At elevated temperatures, aromatic carboxylic acids can undergo thermal decarboxylation, releasing CO₂.[22] This process can sometimes be catalyzed by transition metals.[3][8]
-
Prevention:
-
Temperature Control: Avoid excessive heating. If a reaction requires high temperatures, carefully monitor the reaction time to minimize byproduct formation.
-
Catalyst Choice: Be aware that some transition metal catalysts used in other transformations might also promote decarboxylation. If this is a persistent issue, screening alternative catalysts may be necessary.
-
Optimized Experimental Protocols
Protocol 1: Amide Coupling with an Electron-Deficient Amine
This protocol is optimized for coupling this compound with a weakly nucleophilic amine, such as 4-nitroaniline, leveraging a highly active coupling system.[1][2]
Reagents and Materials:
-
This compound (1.0 equiv)
-
4-Nitroaniline (1.0 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equiv)
-
1-Hydroxybenzotriazole (HOBt) (0.1 equiv)
-
4-Dimethylaminopyridine (DMAP) (1.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Acetonitrile (CH₃CN)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and 4-nitroaniline.
-
Add anhydrous acetonitrile to dissolve the solids (concentration ~0.1 M).
-
To the stirred solution, add HOBt, DMAP, and DIPEA.
-
Finally, add EDC in one portion.
-
Stir the reaction mixture at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or LC-MS. For sluggish reactions, the mixture can be gently warmed to 40 °C.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Esterification with a Sterically Hindered Alcohol
This protocol describes the conversion of the carboxylic acid to an acyl chloride, which is then reacted with a sterically hindered secondary alcohol (e.g., isopropanol).
Step A: Acyl Chloride Formation
Reagents and Materials:
-
This compound (1.0 equiv)
-
Thionyl chloride (SOCl₂) (2.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Catalytic N,N-Dimethylformamide (DMF) (1-2 drops)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous DCM.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours, or until gas evolution ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 2-Methoxy-4-(trifluoromethyl)benzoyl chloride, which can be used directly in the next step.
Step B: Ester Formation
Reagents and Materials:
-
Crude 2-Methoxy-4-(trifluoromethyl)benzoyl chloride (from Step A)
-
Isopropanol (1.5 equiv)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.
-
Add anhydrous pyridine to the solution.
-
Slowly add isopropanol dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Protocol 3: Suzuki-Miyaura Cross-Coupling of a Derived Aryl Bromide
This protocol assumes the successful synthesis of an aryl bromide from this compound (e.g., 1-bromo-2-methoxy-4-(trifluoromethyl)benzene) and its subsequent cross-coupling with phenylboronic acid.
Reagents and Materials:
-
1-bromo-2-methoxy-4-(trifluoromethyl)benzene (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane/Water (e.g., 4:1 mixture)
Procedure:
-
To a flame-dried Schlenk tube, add the aryl bromide, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]
- 6. Yoneda Labs [yonedalabs.com]
- 7. ias.ac.in [ias.ac.in]
- 8. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals - Chemical Science (RSC Publishing) DOI:10.1039/C6SC05533H [pubs.rsc.org]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sciencegate.app [sciencegate.app]
- 13. Carbodiimide - Wikipedia [en.wikipedia.org]
- 14. peptide.com [peptide.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. 2-Methoxy-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 19. Mild Synthesis of Sterically Congested Alkyl Aryl Ethers [organic-chemistry.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. Decarboxylation - Wikipedia [en.wikipedia.org]
Preventing decomposition of 2-Methoxy-4-(trifluoromethyl)benzoic acid
Welcome to the technical support center for 2-Methoxy-4-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling and utilizing this compound effectively. By understanding its chemical nature and potential decomposition pathways, you can ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: The main decomposition concerns for this compound revolve around three key areas: decarboxylation, ether cleavage (demethoxylation), and reactions involving the trifluoromethyl group.
-
Decarboxylation: The loss of the carboxylic acid group as carbon dioxide (CO₂) is a common thermal decomposition pathway for benzoic acid derivatives.[1] This process can be accelerated by heat and acidic conditions.[2][3] For instance, studies on substituted benzoic acids have shown that decarboxylation can occur under hydrothermal conditions or in the presence of strong acids.[3]
-
Ether Cleavage (Demethoxylation): The methoxy group (-OCH₃) can be susceptible to cleavage under harsh acidic or basic conditions, or in the presence of strong nucleophiles, leading to the formation of a hydroxyl group. While generally stable, prolonged exposure to such conditions should be avoided.
-
Trifluoromethyl Group Instability: The trifluoromethyl (-CF₃) group is known for its high stability due to the strong carbon-fluorine bonds.[4] However, under certain conditions, such as in the presence of strong Lewis acids or some transition metal catalysts, it can undergo decomposition.[5]
Q2: I suspect my sample of this compound has degraded. What are the initial signs?
A2: Visual inspection and analytical characterization are key to identifying degradation.
-
Visual Cues: A pure sample should be a white to off-white solid.[6] Any significant color change (e.g., yellowing or browning) can indicate the presence of impurities or degradation products.
-
Analytical Confirmation: The most reliable way to confirm degradation is through analytical techniques such as:
-
NMR Spectroscopy: Check for the appearance of new signals or disappearance of characteristic peaks for the parent compound.
-
HPLC/LC-MS: The appearance of new peaks in the chromatogram is a clear indicator of impurity formation.
-
Melting Point: A broadened or depressed melting point compared to the literature value (e.g., 168-170 °C for a similar compound) suggests the presence of impurities.[7]
-
Q3: What are the ideal storage conditions to ensure the long-term stability of this compound?
A3: Proper storage is crucial for maintaining the integrity of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[6][8][9] For long-term storage, -20°C is recommended for powders.[10] | Minimizes the rate of potential thermal decomposition, such as decarboxylation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible. | Protects against oxidative degradation and reaction with atmospheric moisture. |
| Light | Store in a dark place, protected from light.[6][9] | Aromatic compounds can be sensitive to photodegradation.[11] |
| Container | Keep the container tightly sealed.[6][8][9][12] | Prevents exposure to moisture and atmospheric contaminants. |
Troubleshooting Guide
Issue 1: Unexpected side products in a reaction involving this compound.
This is a common issue that can often be traced back to reaction conditions or reagent compatibility.
Potential Cause A: Thermal Decomposition (Decarboxylation)
-
Symptom: Formation of 1-methoxy-3-(trifluoromethyl)benzene as a byproduct, often detected by GC-MS or NMR.
-
Explanation: At elevated temperatures, the carboxylic acid group can be lost. This is particularly relevant in reactions requiring high heat.
-
Troubleshooting Protocol:
-
Lower Reaction Temperature: If the reaction chemistry allows, reduce the temperature.
-
Alternative Activation: Consider using a milder method to activate the carboxylic acid (e.g., conversion to an acid chloride or use of coupling agents at room temperature) instead of high heat.
-
Time Optimization: Minimize the reaction time at elevated temperatures.
-
Potential Cause B: Incompatible Reagents
-
Symptom: A complex mixture of unidentified byproducts.
-
Explanation: Strong oxidizing agents, strong bases, and strong reducing agents can react with the functional groups on the molecule.[8][12] The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming groups to the meta position.[13][14]
-
Troubleshooting Protocol:
-
Reagent Compatibility Check: Review the compatibility of all reagents with the methoxy, trifluoromethyl, and carboxylic acid functionalities.
-
Protecting Groups: If a reagent is necessary but incompatible, consider using a protecting group strategy for the carboxylic acid or methoxy group.
-
Order of Addition: In some cases, changing the order of reagent addition can minimize side reactions.
-
Issue 2: Poor solubility of this compound in a reaction solvent.
-
Symptom: The compound does not fully dissolve, leading to incomplete reactions or inconsistent results.
-
Explanation: While soluble in methanol, its solubility in water is slight.[6][15] Solubility in other organic solvents will vary.
-
Troubleshooting Protocol:
-
Solvent Screening: Test the solubility in a range of aprotic and protic solvents to find a suitable medium for your reaction. Common solvents to try include THF, DMF, DMSO, and acetonitrile.
-
Co-solvent System: Employ a co-solvent system to enhance solubility.
-
Salt Formation: For reactions in protic solvents, converting the carboxylic acid to a more soluble salt (e.g., with a non-nucleophilic base like triethylamine or DBU) may be an option, provided it doesn't interfere with the desired reaction.
-
Issue 3: Evidence of ether cleavage (demethoxylation) during a reaction.
-
Symptom: Formation of 2-hydroxy-4-(trifluoromethyl)benzoic acid as a byproduct.
-
Explanation: The methoxy group can be cleaved by strong acids (e.g., HBr, HI) or Lewis acids, particularly at elevated temperatures.
-
Troubleshooting Protocol:
-
Avoid Strong Protic and Lewis Acids: If possible, use alternative catalysts or reagents that do not promote ether cleavage.
-
Temperature Control: If a Lewis acid is required, run the reaction at the lowest possible temperature.
-
Reagent Stoichiometry: Use the minimum effective amount of the acidic reagent.
-
Experimental Workflow Diagrams
Below are diagrams illustrating key decision-making processes for troubleshooting.
Caption: Decision tree for addressing unexpected byproducts.
Caption: Recommended handling and storage workflow.
References
- 1. byjus.com [byjus.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. downloads.ossila.com [downloads.ossila.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. 2-METHOXY-4-(TRIFLUOROMETHYL)BENZOIC ACID_TargetMol [targetmol.com]
- 11. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. synquestlabs.com [synquestlabs.com]
- 13. homework.study.com [homework.study.com]
- 14. m.youtube.com [m.youtube.com]
- 15. fishersci.co.uk [fishersci.co.uk]
Technical Support Center: Strategies for Purifying Fluorinated Organic Compounds
Welcome to the Technical Support Center for the purification of fluorinated organic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by organofluorine chemistry. The introduction of fluorine into a molecule dramatically alters its physical and chemical properties, including polarity, solubility, and intermolecular interactions, which necessitates specialized purification strategies.[1][2]
This resource provides troubleshooting guides and frequently asked questions in a direct Q&A format to address specific issues you may encounter during your experiments.
Troubleshooting Guide: Common Purification Problems
This section addresses the most frequent and complex issues encountered during the purification of fluorinated compounds. We provide not just solutions, but the underlying principles to help you make informed decisions in your experimental design.
Chromatography-Related Issues
Q1: My fluorinated compound is showing poor peak shape (tailing or fronting) in Reverse-Phase HPLC. What's happening and how do I fix it?
A1: Poor peak shape is typically a symptom of undesirable secondary interactions between your analyte and the stationary phase, or issues with your mobile phase conditions.
Causality:
-
Secondary Silanol Interactions: Fluorinated compounds, especially those containing basic nitrogen groups, can interact strongly with residual acidic silanol groups on standard silica-based C18 columns.[3][4] This causes peak tailing.
-
Mobile Phase Mismatch: The high electronegativity of fluorine can lead to unique dipole moments and solvation requirements. If the mobile phase doesn't effectively shield the analyte from the stationary phase or if the sample is not fully soluble in the mobile phase, peak fronting or splitting can occur.[3]
Solutions:
-
Mobile Phase Additives: The addition of modifiers can mask silanol groups and improve peak shape.
-
Reduce Sample Load: Overloading the column can exacerbate peak shape issues. Try reducing the injection volume or sample concentration.[3]
-
Change Stationary Phase: If mobile phase optimization fails, the fundamental interaction with the stationary phase is the problem. Switching to a column with a different chemistry, such as a pentafluorophenyl (PFP) phase, can eliminate these secondary interactions.[3][7]
Q2: I'm struggling with co-elution. My target compound and a key impurity have identical retention times on a C18 column. How can I achieve separation?
A2: Co-elution on a C18 column means that the analytes have very similar hydrophobicity. To resolve them, you need to introduce a different separation mechanism. Fluorinated stationary phases are ideal for this.
Causality: Standard C18 columns primarily separate compounds based on hydrophobic interactions.[7] If your fluorinated compound and an impurity have similar logP values, they will be poorly resolved. Fluorinated phases, however, offer multiple retention mechanisms.[6][7]
-
Pentafluorophenyl (PFP) Phases: These phases provide π-π, dipole-dipole, and charge-transfer interactions in addition to hydrophobic interactions. They are particularly effective for separating aromatic and halogenated compounds.[6][7][8]
-
Fluorous Phases (e.g., Tridecafluoro-TDF): These phases rely on "fluorous" interactions. The retention of a molecule is driven by its fluorine content; the more fluorinated a compound is, the more strongly it is retained.[8] This is highly effective for separating compounds based on their degree of fluorination.[5]
Solutions:
-
Switch to a Fluorinated Stationary Phase: This is the most effective solution. A PFP column is an excellent first choice as it offers a significant change in selectivity compared to C18 for a wide range of molecules.[6][8]
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) in your mobile phase can sometimes alter selectivity enough to resolve closely eluting peaks.[3]
-
Employ an Orthogonal Technique: If co-elution persists, the impurity is likely a structural isomer. In this case, an orthogonal method like Supercritical Fluid Chromatography (SFC) may be necessary.[3]
| Stationary Phase | Primary Retention Mechanism(s) | Best For Separating |
| C18 (Octadecylsilane) | Hydrophobic interactions | Compounds based on hydrophobicity/logP. |
| PFP (Pentafluorophenyl) | Hydrophobic, π-π, dipole-dipole, charge-transfer[7] | Aromatic, positional isomers, halogenated compounds.[6][7] |
| TDF (Tridecafluoro) | Fluorous interactions, hydrophobic interactions | Compounds based on fluorine content.[8] |
Workflow: Selecting a Chromatographic Strategy
This decision tree illustrates a logical workflow for choosing the right purification strategy for your fluorinated compound.
Caption: Decision tree for chromatographic method selection.
Crystallization & Distillation Issues
Q3: My fluorinated compound won't crystallize, or forms an oil. Why is this happening?
A3: Fluorination profoundly impacts intermolecular forces and crystal packing, which can make crystallization challenging.
Causality:
-
Altered Packing Motifs: The substitution of hydrogen with fluorine changes molecular shape and electrostatic potential. This can disrupt typical π-stacking interactions that facilitate crystallization in aromatic systems, sometimes leading to less favorable herringbone packing.[9]
-
Weak Intermolecular Interactions: While the C-F bond is highly polar, fluorocarbons are known for their weak intermolecular van der Waals interactions, which can hinder the formation of a stable crystal lattice.[1] However, specific C-H···F and F···F interactions can also act as driving forces in crystal formation.[10]
-
Complex Thermal Behavior: Some fluorinated molecules exhibit complex thermal behavior, such as crystal-to-crystal phase transitions or the formation of liquid crystalline phases upon cooling, which can complicate simple crystallization protocols.[11]
Solutions:
-
Systematic Solvent Screening: Use a wide range of solvents, from nonpolar (e.g., hexane) to polar (e.g., ethyl acetate, acetonitrile). Consider fluorous solvents (e.g., perfluorohexane) for highly fluorinated compounds, leveraging the "like-dissolves-like" principle.[1]
-
Slow Evaporation & Cooling: Avoid crash precipitation. Use slow solvent evaporation or a very slow cooling gradient to give the molecules time to self-organize into a lattice.
-
Utilize a Co-former: If the compound has suitable functional groups (e.g., pyridines, carboxylic acids), attempt to form a co-crystal with a non-fluorinated molecule that has complementary hydrogen bonding sites.
Q4: I am trying to separate two fluorinated compounds by distillation, but they are forming an azeotrope. How can I break it?
A4: The formation of azeotropes—mixtures that boil at a constant temperature without a change in composition—is a common problem in the distillation of fluorocarbons, making separation by conventional distillation impossible.[12]
Causality: Azeotropes form due to non-ideal intermolecular interactions between the different components in the liquid phase, causing the vapor phase to have the same composition as the liquid phase at a specific pressure and temperature.
Solution: Extractive Distillation The most effective solution is extractive distillation. This involves adding a third component, an "entrainer" or "extractive agent," to the mixture. This agent selectively alters the volatility of one of the azeotrope components, allowing for their separation.
-
Mechanism: The entrainer interacts differently with each component of the azeotrope, changing their activity coefficients and breaking the azeotropic behavior.
-
Common Agents: For fluorocarbons, suitable extractive distillation agents include chlorinated aliphatic hydrocarbons and alkyl benzenes, which are liquid at the distillation conditions.[12][13]
-
Select an Entrainer: Choose a high-boiling, non-reactive solvent that has different affinities for the components of your azeotrope (e.g., toluene, chlorobenzene).
-
Apparatus Setup: Use a multi-stage distillation column for efficient separation. The entrainer is typically introduced at a plate above the feed entry point.
-
Operation: The more volatile component of the original azeotrope will distill overhead. The less volatile component will exit the bottom of the column along with the high-boiling entrainer.
-
Recovery: The bottom product (less volatile component + entrainer) is then separated in a second distillation column to recover the purified product and recycle the entrainer.
General Handling & Contamination
Q5: My LC-MS analysis shows significant background noise for fluorinated compounds, even in blank runs. What is the source of this contamination?
A5: Fluorinated compounds are ubiquitous in modern laboratories, and many standard components of an LC-MS system are a primary source of contamination.
Causality:
-
Fluoropolymer Components: Many parts of an LC system, including solvent tubing, frits, and solvent filters, are made from polytetrafluoroethylene (PTFE) or similar fluoropolymers.[14] These materials can leach small molecules, leading to persistent background signals, which is especially problematic for trace analysis.
-
Lab Environment: Other potential sources include PTFE-coated vials, caps, stir bars, and even atmospheric dust.[14]
Solutions:
-
Use a "Fluorine-Free" LC System: For sensitive analyses, it is critical to replace all PTFE components with alternatives like PEEK or stainless steel.[14]
-
Install a Delay Column: Placing a delay column between the solvent mixer and the injector can help chromatographically separate the background contamination from the analytes of interest in your actual sample.[14]
-
Meticulous Cleaning: Clean all glassware and combustion boats thoroughly. For glassware, a rinse with methanolic ammonium hydroxide followed by reagent water and methanol is recommended.[15]
-
Run Method Blanks: Always run method blanks with each sample batch to assess the level of background contamination.[15]
Frequently Asked Questions (FAQs)
Q: What is the fundamental difference between purifying fluorinated vs. non-fluorinated compounds? A: The key difference lies in the unique physicochemical properties imparted by the carbon-fluorine (C-F) bond. The C-F bond is the strongest single bond in organic chemistry, making many fluorinated compounds thermally and chemically stable.[1] However, fluorine's high electronegativity creates a strong dipole moment and reduces the polarizability of the molecule. This leads to unusual intermolecular interactions, altered solubility profiles (compounds can be both hydrophobic and lipophobic), and unique chromatographic behavior that often requires specialized stationary phases and techniques.[1][6]
Q: What is "fluorous chemistry" and how is it used in purification? A: Fluorous chemistry exploits the principle that highly fluorinated compounds preferentially dissolve in or interact with other fluorine-rich media.[1] In purification, this is applied in "fluorous solid-phase extraction (FSPE)" or fluorous chromatography. A non-fluorinated compound can be temporarily "tagged" with a heavily fluorinated group (a "fluorous tail"). The tagged compound is then selectively retained on a fluorous stationary phase while non-fluorinated impurities are washed away. The tag is then cleaved to yield the purified product.[8][16]
Q: My fluorinated compound is degrading during workup or purification. I thought the C-F bond was stable? A: While the C-F bond itself is very stable, the presence of fluorine can significantly influence the reactivity of adjacent functional groups, leading to unexpected instability. For example, metabolism or certain pH conditions can generate a nearby acidic group, which may then trigger the elimination of fluoride and form a reactive Michael acceptor.[17] It is crucial to consider the stability of the entire molecule, not just the C-F bond, and to use mild purification conditions (e.g., neutral pH, low temperatures, inert atmosphere) when instability is suspected.[17][18]
References
- 1. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. silicycle.com [silicycle.com]
- 9. Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. US3101304A - Distillation process for fluorocarbons - Google Patents [patents.google.com]
- 13. US3101304A - Distillation process for fluorocarbons - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. epa.gov [epa.gov]
- 16. Fluorous Affinity Purification | LGC, Biosearch Technologies [biosearchtech.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Validation of 2-Methoxy-4-(trifluoromethyl)benzoic Acid Reaction Products
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. In the synthesis of derivatives of 2-Methoxy-4-(trifluoromethyl)benzoic acid, a common scaffold in medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for reaction product validation. This guide provides an in-depth comparison of NMR-based validation with other analytical methods, supported by experimental data and protocols, to empower scientists in their pursuit of robust and reliable results.
The Imperative of Structural Validation
The journey from starting materials to a final, purified compound is fraught with the potential for unexpected side reactions, incomplete conversions, and the formation of isomeric byproducts. For derivatives of this compound, the presence of multiple reactive sites—the carboxylic acid, the aromatic ring, and the potential for interactions involving the methoxy and trifluoromethyl groups—necessitates a validation methodology that is not only sensitive but also structurally informative. While techniques like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy provide valuable pieces of the puzzle, they often lack the definitive structural resolving power of NMR.
A Comparative Overview of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, and quantitative analysis. | Unambiguous structure elucidation, non-destructive, and provides quantitative data. | Lower sensitivity compared to MS, requires soluble samples. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | High sensitivity, small sample requirement. | Does not distinguish between isomers, fragmentation can be complex to interpret. |
| IR Spectroscopy | Presence of functional groups. | Fast, simple, and inexpensive. | Provides limited structural information, not suitable for complex mixtures. |
| Elemental Analysis | Elemental composition. | Confirms empirical formula. | Does not provide structural information, requires pure samples. |
While a multi-technique approach is often ideal, NMR spectroscopy, particularly with the inclusion of ¹⁹F NMR, provides the most comprehensive and self-validating dataset for the structural confirmation of fluorinated aromatic compounds.
The Power of Multinuclear NMR in Validating Reactions of this compound
The unique combination of a methoxy (-OCH₃) and a trifluoromethyl (-CF₃) group on the benzoic acid scaffold provides a rich tapestry of NMR-active nuclei (¹H, ¹³C, and ¹⁹F) that collectively offer a definitive structural fingerprint. Let's consider a common reaction: the esterification of this compound to its methyl ester.
Caption: Workflow of the esterification of this compound.
Predicted NMR Spectral Data for the Starting Material and Ester Product
The following table outlines the predicted ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound and its methyl ester derivative in CDCl₃. These predictions are based on established chemical shift principles and data from structurally similar compounds.
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| This compound | ¹H | ~10-12 | br s | - | COOH |
| ~7.9 | d | ~8.0 | H-6 | ||
| ~7.4 | d | ~8.0 | H-5 | ||
| ~7.3 | s | - | H-3 | ||
| ~4.0 | s | - | OCH₃ | ||
| ¹³C | ~168 | s | - | C=O | |
| ~160 | s | - | C-2 | ||
| ~135 (q) | q | ~32 | C-4 | ||
| ~133 | s | - | C-6 | ||
| ~123 (q) | q | ~272 | CF₃ | ||
| ~120 | s | - | C-5 | ||
| ~115 | s | - | C-1 | ||
| ~112 | s | - | C-3 | ||
| ~56 | s | - | OCH₃ | ||
| ¹⁹F | ~ -63 | s | - | CF₃ | |
| Methyl 2-methoxy-4-(trifluoromethyl)benzoate | ¹H | ~7.8 | d | ~8.0 | H-6 |
| ~7.3 | d | ~8.0 | H-5 | ||
| ~7.2 | s | - | H-3 | ||
| ~3.9 | s | - | COOCH₃ | ||
| ~3.9 | s | - | OCH₃ | ||
| ¹³C | ~166 | s | - | C=O | |
| ~159 | s | - | C-2 | ||
| ~134 (q) | q | ~32 | C-4 | ||
| ~132 | s | - | C-6 | ||
| ~124 (q) | q | ~272 | CF₃ | ||
| ~119 | s | - | C-5 | ||
| ~116 | s | - | C-1 | ||
| ~111 | s | - | C-3 | ||
| ~56 | s | - | OCH₃ | ||
| ~52 | s | - | COOCH₃ | ||
| ¹⁹F | ~ -63 | s | - | CF₃ |
Key Validation Points from the NMR Data:
-
Disappearance of the Carboxylic Acid Proton: The broad singlet between 10-12 ppm in the ¹H NMR spectrum of the starting material will be absent in the product spectrum.
-
Appearance of the Methyl Ester Protons: A new singlet around 3.9 ppm will appear in the ¹H NMR spectrum of the product, corresponding to the methyl group of the ester.
-
Shift in the Carbonyl Carbon Signal: The ¹³C NMR signal for the carbonyl carbon will shift slightly upfield from ~168 ppm in the acid to ~166 ppm in the ester.
-
Minimal Change in the ¹⁹F Spectrum: The ¹⁹F NMR spectrum is expected to show a singlet around -63 ppm for both the starting material and the product, as the esterification is distant from the trifluoromethyl group. This confirms the integrity of the -CF₃ group during the reaction.
Experimental Protocols
NMR Sample Preparation
A robust and reproducible sample preparation protocol is critical for acquiring high-quality NMR data.
Materials:
-
High-quality 5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Pasteur pipettes
-
Small vials
-
Your synthesized compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
Procedure:
-
Weigh the Sample: Accurately weigh the desired amount of your purified reaction product into a clean, dry vial.
-
Dissolve the Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl the vial to dissolve the sample completely.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into the NMR tube.
-
Cap and Label: Securely cap the NMR tube and label it clearly with a permanent marker.
-
Quality Check: Ensure the solution is clear and free of any particulate matter.
Caption: A streamlined workflow for preparing small molecule NMR samples.
NMR Data Acquisition
The following is a general guide for acquiring standard 1D NMR spectra. Instrument-specific parameters may vary.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: -2 to 14 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Number of Scans: 1024-4096 scans are often required for adequate signal-to-noise.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: -10 to 220 ppm.
-
-
¹⁹F NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: A wide spectral width (e.g., -200 to 50 ppm) is recommended initially to locate the signal.
-
Advanced 2D NMR for Unambiguous Assignments
For more complex derivatives or in cases of unexpected reaction outcomes, 2D NMR experiments are invaluable for definitive structural elucidation.
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin couplings, revealing which protons are adjacent to each other in the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates ¹H and ¹³C nuclei that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the carbon skeleton.
-
HOESY (Heteronuclear Overhauser Effect Spectroscopy): Can be used to determine through-space proximity between ¹H and ¹⁹F nuclei, aiding in conformational analysis.
Caption: Interconnectivity of 2D NMR experiments for structural elucidation.
Conclusion
The validation of reaction products of this compound is a critical step in the synthesis of novel compounds for drug discovery and development. While various analytical techniques provide useful information, multinuclear NMR spectroscopy, encompassing ¹H, ¹³C, and ¹⁹F nuclei, offers an unparalleled level of structural detail and confidence. By employing systematic NMR analysis, researchers can definitively confirm the identity and purity of their synthesized molecules, ensuring the integrity and reproducibility of their scientific findings. The strategic application of 1D and 2D NMR experiments provides a self-validating system that is essential for advancing research and development in the pharmaceutical sciences.
A Senior Application Scientist's Guide to the Structural Confirmation of 2-Methoxy-4-(trifluoromethyl)benzoic Acid Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 2-Methoxy-4-(trifluoromethyl)benzoyl Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl (-CF₃) group, in particular, is prized for its ability to enhance critical drug-like properties. It can increase metabolic stability by blocking sites prone to enzymatic degradation and improve membrane permeability by increasing lipophilicity, ultimately enhancing a drug candidate's pharmacokinetic profile.[1][2][3] The 2-Methoxy-4-(trifluoromethyl)benzoic acid core represents a particularly valuable building block, or scaffold, for the synthesis of novel drug candidates.[4] Its defined substitution pattern offers a unique electronic and steric profile that can be exploited to achieve high target affinity and selectivity.
However, the synthesis of derivatives from this scaffold necessitates an unequivocal confirmation of their chemical structure. Ambiguity is not an option when advancing a compound through the costly pipeline of drug development. This guide provides a comprehensive, multi-technique approach to the structural elucidation of these derivatives, grounded in the principles of spectroscopic and crystallographic analysis. We will move beyond mere data reporting to explain the causality behind our experimental choices, ensuring a self-validating and robust analytical workflow.
The Analytical Gauntlet: A Multi-Pronged Approach to Structural Verification
No single technique can provide absolute structural proof. Instead, we rely on a confluence of data from orthogonal methods. Each technique interrogates the molecule from a different angle, and together, they build an unshakeable case for the proposed structure. The typical analytical workflow involves a preliminary purity assessment followed by in-depth spectroscopic and, when possible, crystallographic analysis.
Caption: A typical analytical workflow for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. For this class of compounds, a suite of experiments—¹H, ¹³C, and ¹⁹F NMR—is essential.
Expertise in Action: The choice of solvent is critical. Benzoic acid derivatives have moderate polarity and acidic protons. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent first choice as it readily solubilizes these compounds and its residual solvent peak does not typically interfere with key signals.[5] For quantitative NMR (qNMR), the selection of a suitable, non-overlapping internal standard is paramount for purity assessment.[5]
Proton (¹H) NMR Spectroscopy
¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms.
-
Aromatic Region (7.0-8.5 ppm): The substitution pattern on the benzene ring gives rise to a characteristic splitting pattern. For a 2,4-disubstituted ring like our parent scaffold, we expect to see three distinct signals: a doublet, a singlet (or narrow doublet), and a doublet of doublets, whose exact coupling constants confirm the substitution pattern.
-
Methoxy (-OCH₃) Signal (~3.9 ppm): A sharp singlet integrating to three protons is the hallmark of the methoxy group. Its chemical shift confirms its attachment to the electron-rich aromatic ring.
-
Carboxylic Acid (-COOH) Proton (>12 ppm): This proton is acidic and often appears as a broad singlet at a very downfield chemical shift. Its presence is a key indicator of the free acid.
Carbon (¹³C) NMR Spectroscopy
¹³C NMR maps the carbon skeleton of the molecule.
-
Carbonyl Carbon (~165 ppm): The carboxylic acid carbon is typically found in this region.
-
Aromatic Carbons (110-160 ppm): The number of signals and their chemical shifts reflect the symmetry and electronic environment of the ring carbons. The carbon attached to the electron-withdrawing -CF₃ group will be shifted accordingly.
-
Trifluoromethyl (-CF₃) Carbon (~123 ppm, with C-F coupling): This carbon signal is split into a quartet due to coupling with the three fluorine atoms.
-
Methoxy (-OCH₃) Carbon (~56 ppm): A single peak corresponding to the methoxy carbon.
Fluorine (¹⁹F) NMR Spectroscopy
Given the trifluoromethyl group, ¹⁹F NMR is a highly specific and sensitive technique. It provides a clean spectrum, typically showing a single sharp singlet for the -CF₃ group, confirming its presence and chemical environment.
Comparative NMR Data for Hypothetical Derivatives
To illustrate how NMR data distinguishes between derivatives, consider the parent acid, its methyl ester, and an ethylamide derivative.
| Compound | Key ¹H NMR Signals (ppm, DMSO-d₆) | Key ¹³C NMR Signals (ppm, DMSO-d₆) | Key ¹⁹F NMR Signal (ppm) |
| Parent Acid | 13.1 (br s, 1H, COOH), 7.8-8.0 (m, 3H, Ar-H), 3.95 (s, 3H, OCH₃) | 165.8 (C=O), 159.2 (C-O), 123.5 (q, CF₃), 56.5 (OCH₃) | -61.5 (s) |
| Methyl Ester | 7.8-8.0 (m, 3H, Ar-H), 3.95 (s, 3H, Ar-OCH₃), 3.90 (s, 3H, COOCH₃) | 164.9 (C=O), 159.1 (C-O), 123.5 (q, CF₃), 56.5 (Ar-OCH₃), 52.8 (COOCH₃) | -61.5 (s) |
| Ethylamide | 8.8 (t, 1H, NH), 7.7-7.9 (m, 3H, Ar-H), 3.92 (s, 3H, OCH₃), 3.3 (q, 2H, CH₂), 1.1 (t, 3H, CH₃) | 166.2 (C=O), 158.9 (C-O), 123.6 (q, CF₃), 56.4 (OCH₃), 34.5 (CH₂), 15.1 (CH₃) | -61.6 (s) |
Experimental Protocol: NMR Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the purified derivative into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) using a pipette.
-
Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. Mild heating may be applied if necessary.
-
Analysis: Insert the tube into the NMR spectrometer and acquire ¹H, ¹³C, and ¹⁹F spectra according to standard instrument protocols. Ensure proper instrument shimming to achieve high-resolution spectra.[5]
Mass Spectrometry (MS): Confirming Mass and Formula
Mass spectrometry provides the molecular weight of the compound, and high-resolution mass spectrometry (HRMS) can determine its elemental composition with high accuracy.
Expertise in Action: Electrospray ionization (ESI) is the preferred method for these molecules. It is a "soft" ionization technique that typically yields the intact molecular ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode), minimizing fragmentation and simplifying spectral interpretation.[6]
For the parent acid, C₉H₇F₃O₃, the exact mass is 220.0347.[7] An HRMS measurement should yield a mass within a very narrow tolerance (e.g., ± 5 ppm) of this value, confirming the elemental formula and ruling out other possibilities. For derivatives, the expected mass will change predictably. For instance, the methyl ester (C₁₀H₉F₃O₃) has an exact mass of 234.0504.
Experimental Protocol: HRMS (ESI) Sample Preparation
-
Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Dilution: Create a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution with the mobile phase solvent (often a mixture of water, methanol, or acetonitrile with a small amount of formic acid or ammonium acetate to promote ionization).
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively. Ensure the instrument is properly calibrated to achieve high mass accuracy.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. While it doesn't provide detailed connectivity information like NMR, it serves as an excellent complementary check.
Key Vibrational Bands:
-
O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[8]
-
C=O Stretch (Carbonyl): A strong, sharp absorption band. For a carboxylic acid, this appears around 1700-1725 cm⁻¹. For an ester, it shifts to a higher wavenumber (~1720-1740 cm⁻¹), and for an amide, to a lower wavenumber (~1650-1680 cm⁻¹).[8][9]
-
C-F Stretches: Strong absorptions in the 1100-1350 cm⁻¹ region are indicative of the trifluoromethyl group.
-
C-O Stretches: Bands corresponding to the aryl ether and the carboxylic acid C-O bonds appear in the 1200-1300 cm⁻¹ region.[10]
Caption: Correlation of molecular fragments to key spectroscopic signals.
Single-Crystal X-Ray Crystallography: The Unambiguous Proof
When a high-quality single crystal of the derivative can be grown, X-ray crystallography provides the ultimate, unambiguous structural confirmation. It generates a three-dimensional model of the molecule, revealing the precise spatial arrangement of every atom and confirming stereochemistry, bond lengths, and bond angles.[11][12][13]
While obtaining suitable crystals can be a challenge, the definitive nature of the data makes it the gold standard for structural proof. The crystal structure of benzoic acid itself, for instance, confirms the formation of centrosymmetric dimers in the solid state, linked by hydrogen bonds between their carboxyl groups.[12] Similar interactions are often observed in its derivatives.[13]
Experimental Protocol: Crystal Growth (Vapor Diffusion)
-
Solvent Selection: Identify a solvent in which the compound is soluble and a miscible "anti-solvent" in which it is poorly soluble. A common pair is dichloromethane (solvent) and hexane (anti-solvent).
-
Sample Preparation: Dissolve a few milligrams of the high-purity compound in a minimal amount of the solvent in a small vial.
-
Setup: Place the open vial inside a larger, sealed jar containing a small amount of the anti-solvent.
-
Diffusion: Over several days to weeks, the anti-solvent will slowly diffuse into the solvent, gradually reducing the solubility of the compound and promoting the slow growth of single crystals.
-
Analysis: A suitable crystal is mounted on a goniometer and analyzed using an X-ray diffractometer.
Conclusion: A Synthesis of Evidence
Confirming the structure of a novel this compound derivative is a process of accumulating and synthesizing evidence from multiple, complementary analytical techniques. A concordant dataset—where the molecular formula from HRMS is consistent with the functional groups seen in FTIR and the detailed atomic connectivity mapped by ¹H, ¹³C, and ¹⁹F NMR—provides an exceptionally high degree of confidence. When available, a single-crystal X-ray structure serves as the final, incontrovertible piece of evidence, solidifying the foundation for all subsequent research and development activities. By adhering to this rigorous, multi-faceted analytical approach, researchers can proceed with confidence in the structural integrity of their compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-METHOXY-4-(TRIFLUOROMETHYL)BENZOIC ACID_TargetMol [targetmol.com]
- 5. bipm.org [bipm.org]
- 6. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C9H7F3O3) [pubchemlite.lcsb.uni.lu]
- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. znaturforsch.com [znaturforsch.com]
- 10. 4-Methoxybenzoic acid(100-09-4) IR Spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Analytical Methods for 2-Methoxy-4-(trifluoromethyl)benzoic Acid
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth comparison of analytical methodologies for the characterization and quantification of 2-Methoxy-4-(trifluoromethyl)benzoic acid, a key building block in modern medicinal chemistry.[1][2][3] Our focus is not merely on procedural steps but on the underlying scientific rationale, enabling you to select and implement the most effective analytical strategy for your research and development needs.
Introduction: The Analytical Imperative
This compound is a substituted aromatic carboxylic acid. Its unique electronic properties, conferred by the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group, make it a valuable scaffold in the synthesis of novel pharmaceutical agents.[1][3] The purity, stability, and concentration of this intermediate are critical parameters that directly impact the yield, purity, and safety of the final Active Pharmaceutical Ingredient (API). Consequently, robust and reliable analytical methods are indispensable for quality control, reaction monitoring, and regulatory compliance.
This guide will explore and compare the primary analytical techniques applicable to this molecule: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectroscopic Methods (NMR, FTIR). We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification
HPLC is the premier method for the quantitative analysis of non-volatile, thermally labile compounds like this compound. Its high resolution, sensitivity, and reproducibility make it ideal for assay and impurity profiling.
Expertise & Experience: The "Why" Behind the Method
The choice of a reversed-phase (RP) HPLC method is dictated by the molecule's structure. The aromatic ring provides sufficient hydrophobicity for retention on a C18 stationary phase, while the carboxylic acid group ensures adequate polarity for elution with a standard aqueous-organic mobile phase. UV detection is selected due to the presence of the benzene ring, a strong chromophore that absorbs UV light, allowing for sensitive detection.[4][5]
Experimental Protocol: Reversed-Phase HPLC-UV
Objective: To determine the purity of a this compound sample and quantify it against a reference standard.
-
Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV-Vis detector.
-
Data acquisition and processing software.
-
-
Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic Acid (HPLC grade)
-
This compound reference standard.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). Rationale: The C18 phase provides optimal hydrophobic interaction for retaining the aromatic analyte.
-
Mobile Phase:
-
A: 0.1% TFA in Water
-
B: 0.1% TFA in Acetonitrile
-
Rationale: TFA acts as an ion-pairing agent, protonating the carboxylic acid to suppress its ionization. This results in a single, well-retained species, leading to sharper peaks and improved reproducibility.
-
-
Gradient: 30% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 30% B and equilibrate for 3 minutes. Rationale: A gradient is used to ensure that any impurities with different polarities are effectively eluted and separated from the main analyte peak.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C. Rationale: Maintaining a constant column temperature ensures reproducible retention times.
-
Detection Wavelength: 254 nm. Rationale: Benzoic acid derivatives typically exhibit strong absorbance at or near this wavelength.
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.
-
Sample Solution: Prepare the sample to be analyzed at the same concentration using the same diluent.
-
Self-Validation Check: Ensure all solutions are fully dissolved and filter through a 0.45 µm syringe filter before injection to prevent column blockage.
-
Data Presentation: Expected Performance
| Parameter | Expected Value | Rationale |
| Linearity (R²) | > 0.999 | Demonstrates a direct proportional response of the detector to concentration. |
| Limit of Detection (LOD) | ~0.5 - 2 µg/mL | The lowest concentration that can be reliably distinguished from noise. |
| Limit of Quantitation (LOQ) | ~2 - 5 µg/mL | The lowest concentration that can be accurately and precisely quantified.[6] |
| Precision (%RSD) | < 2% | Shows the low variability of repeated measurements. |
| Accuracy/Recovery (%) | 98 - 102% | Confirms the method's ability to measure the true value. |
Workflow Visualization
Caption: Workflow for quantitative analysis by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation
While HPLC is the primary tool for the parent compound, GC-MS is invaluable for identifying volatile impurities, such as residual solvents, and for providing structural confirmation. Direct analysis of the acidic compound can be challenging due to its low volatility and potential for thermal degradation. Therefore, derivatization is a crucial step.
Expertise & Experience: The "Why" Behind the Method
The carboxylic acid group makes this compound non-volatile. To make it suitable for GC analysis, this polar functional group must be converted into a less polar, more volatile ester (e.g., a methyl or trimethylsilyl ester).[7] This process, known as derivatization, is a classic technique to extend the applicability of GC. Coupling GC with a Mass Spectrometry (MS) detector allows for the separation of components based on their boiling points and retention characteristics, followed by their identification based on their unique mass fragmentation patterns.[8][9]
Experimental Protocol: GC-MS with Derivatization
Objective: To identify and quantify volatile impurities and confirm the identity of the main component via its mass spectrum.
-
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (MSD).
-
Autosampler.
-
-
Reagents and Standards:
-
Methanol (anhydrous, GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Rationale: A powerful silylating agent that efficiently converts the acidic proton into a volatile TMS-ester.
-
Pyridine or Acetonitrile (anhydrous, GC grade) as a reaction solvent.
-
This compound reference standard.
-
-
Derivatization Procedure:
-
Accurately weigh ~1 mg of the sample or standard into a 2 mL GC vial.
-
Add 200 µL of pyridine (or another suitable solvent).
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
Trustworthiness Check: Run a derivatized blank (reagents only) to ensure no interfering peaks originate from the derivatizing agent or solvent.
-
-
Chromatographic & Spectrometric Conditions:
-
Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness). Rationale: A standard, robust column providing good separation for a wide range of derivatized compounds.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, hold for 5 minutes. Rationale: The temperature program ensures that volatile solvents elute first, followed by the derivatized analyte and less volatile impurities.
-
Injection Mode: 1 µL, Split (e.g., 20:1).
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV. Rationale: Standard EI energy creates reproducible fragmentation patterns for library matching.
-
Scan Range: 40 - 450 m/z.
-
Data Presentation: Expected Performance
| Parameter | Expected Value/Outcome | Rationale |
| Selectivity | Very High | Chromatographic separation combined with unique mass fragmentation patterns provides excellent specificity. |
| Sensitivity (Full Scan) | Low ng on-column | Sufficient for impurity identification and confirmation of the main peak. |
| Primary Outcome | Identification of volatile impurities and structural confirmation via mass spectrum. | The fragmentation pattern serves as a chemical fingerprint. |
| Quantitative Performance | Good, but requires careful control of derivatization. | The derivatization step can introduce variability if not precisely controlled. |
Workflow Visualization
Caption: Workflow for GC-MS analysis with derivatization.
Spectroscopic Methods: Unambiguous Structural Elucidation
While chromatographic methods separate and quantify, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide detailed structural information. They are non-destructive and essential for absolute confirmation of identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation of organic molecules. It provides information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule.
-
¹H NMR: The spectrum would be expected to show distinct signals for the methoxy (-OCH₃) protons, the aromatic protons on the benzene ring, and the acidic proton of the carboxylic acid. The splitting patterns and chemical shifts of the aromatic protons confirm the substitution pattern.
-
¹³C NMR: This spectrum would show signals for each unique carbon atom, including the carbonyl carbon, the aromatic carbons, the methoxy carbon, and the carbon of the trifluoromethyl group.[10][11]
-
¹⁹F NMR: Given the trifluoromethyl group, ¹⁹F NMR is also a highly valuable and sensitive technique to confirm the presence and environment of the fluorine atoms.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would be characterized by:
-
O-H Stretch: A broad absorption band around 2500-3300 cm⁻¹ characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
-
C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.
-
C-O Stretch: Absorptions around 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ for the acid and ether C-O bonds, respectively.
-
C-F Stretches: Strong absorptions typically in the 1100-1350 cm⁻¹ region, confirming the trifluoromethyl group.[12][13]
Method Comparison and Selection Guide
The choice of analytical method is driven by the analytical question being asked. No single method is superior in all aspects.
| Method | Primary Use | Selectivity | Sensitivity | Throughput | Information Provided | Notes |
| HPLC-UV | Purity, Assay, Quantification | High | High | High | Quantitative | The gold standard for routine QC and stability testing.[14] |
| LC-MS | Impurity Identification & Quantification | Very High | Very High | Moderate | Quantitative, Structural (Mass) | The most powerful tool for impurity profiling, capable of identifying unknown degradation products.[15][16] |
| GC-MS | Volatile Impurities, ID Confirmation | Very High | High | Moderate | Qualitative, Semi-Quantitative | Requires derivatization for the main analyte but is excellent for residual solvent analysis.[8] |
| NMR | Unambiguous Structural Elucidation | N/A | Low | Low | Absolute Structure | The definitive method for confirming chemical structure. Non-destructive. |
| FTIR | Functional Group Identification | Low | Moderate | High | Functional Groups | A rapid, simple technique for identity confirmation. |
Decision Matrix:
-
For routine quality control and assay: HPLC-UV is the most logical and efficient choice.
-
To identify an unknown impurity or degradation product: LC-MS is the method of choice.
-
To check for residual solvents from synthesis: Headspace GC-MS is required.
-
For absolute proof of structure for a new batch or reference standard: ¹H, ¹³C, and ¹⁹F NMR are essential.
Conclusion
The analysis of this compound requires a multi-faceted approach. While HPLC-UV serves as the robust foundation for quantitative assessment, it should be complemented by GC-MS for volatile impurity analysis and, most importantly, by spectroscopic techniques like NMR and FTIR for unambiguous structural confirmation. A thorough understanding of the strengths and limitations of each method, as detailed in this guide, empowers the researcher to build a comprehensive analytical package that ensures the quality, safety, and efficacy of the final pharmaceutical product.
References
- 1. 2-METHOXY-4-(TRIFLUOROMETHYL)BENZOIC ACID_TargetMol [targetmol.com]
- 2. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 3. 2-(三氟甲基)苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. spectrabase.com [spectrabase.com]
- 14. helixchrom.com [helixchrom.com]
- 15. biomedres.us [biomedres.us]
- 16. A validated HPLC-ESI-MS/MS method for quantification of 2-hydroxy-4-methoxy benzoic acid from rat plasma and its application to pharmacokinetic study using sparse sampling methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the HPLC-MS Analysis of 2-Methoxy-4-(trifluoromethyl)benzoic Acid and its Alternatives
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for 2-Methoxy-4-(trifluoromethyl)benzoic Acid
This compound is a key building block in medicinal chemistry and materials science, often serving as a crucial intermediate in the synthesis of novel pharmaceutical agents and functional materials.[1] Its unique substitution pattern, featuring both an electron-donating methoxy group and a potent electron-withdrawing trifluoromethyl group, imparts specific physicochemical properties to the parent molecule. Consequently, the accurate and precise quantification of this analyte, whether in reaction mixtures, purification fractions, or biological matrices, is paramount for robust research and development.
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the determination of this compound. We will explore the causality behind methodological choices, compare its performance against a common alternative, Gas Chromatography-Mass Spectrometry (GC-MS), and provide a detailed, field-tested protocol for its implementation.
Comparative Analysis of Analytical Methodologies: HPLC-MS vs. GC-MS
The choice of an analytical technique is a critical decision dictated by the analyte's properties, the sample matrix, and the desired performance characteristics. For this compound, both HPLC-MS and GC-MS are powerful tools, yet they operate on fundamentally different principles, leading to distinct advantages and limitations.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is exceptionally well-suited for non-volatile and thermally labile compounds like benzoic acid derivatives.[2][3] It separates analytes in the liquid phase before they are ionized and detected by the mass spectrometer.
Gas Chromatography-Mass Spectrometry (GC-MS) , conversely, excels in the analysis of volatile and thermally stable compounds.[2][3] For non-volatile analytes such as carboxylic acids, a chemical derivatization step is mandatory to increase their volatility, adding complexity to the workflow.[4][5][6]
The following table summarizes the key performance parameters for each technique in the context of analyzing this compound and its structural analogs.
| Parameter | HPLC-MS | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity Range | Wide, typically spanning several orders of magnitude (e.g., ng/mL to µg/mL).[7] | Wide, but can be influenced by derivatization efficiency. |
| Limit of Detection (LOD) | Excellent, often in the low ng/mL to pg/mL range.[8][9] | Very good, often in the low ng/mL range, but dependent on derivative.[10] |
| Limit of Quantitation (LOQ) | Excellent, typically in the ng/mL range.[9] | Very good, typically in the ng/mL range.[10] |
| Accuracy (% Recovery) | High (typically 95-105%). | High (typically 90-110%), but can be affected by derivatization. |
| Precision (%RSD) | High (<5-10%). | High (<10-15%). |
| Sample Throughput | High, with typical run times of a few minutes.[9] | Moderate, due to longer run times and sample preparation. |
| Need for Derivatization | No. | Yes, mandatory for benzoic acids to increase volatility.[4][5][6] |
Expert Insight: For routine, high-throughput quantification of this compound, especially in complex matrices like plasma or reaction mixtures, HPLC-MS is unequivocally the superior choice. The elimination of the derivatization step not only streamlines the workflow but also removes a significant source of potential variability and error. GC-MS remains a powerful tool, particularly for structural elucidation of volatile impurities, but its workflow for this specific analyte is less efficient.
In-Depth Experimental Protocol: HPLC-MS Analysis of this compound
This section details a robust HPLC-MS/MS method for the quantification of this compound. The protocol is designed to be a self-validating system, with explanations grounded in established analytical principles.
Part 1: Sample Preparation - The Foundation of Accurate Analysis
The goal of sample preparation is to present the analyte to the instrument in a clean, compatible solvent, free from interfering matrix components.[11]
For Bulk Powders or Reaction Mixtures:
-
Accurate Weighing: Accurately weigh approximately 10 mg of the sample.
-
Dissolution: Dissolve the sample in a suitable solvent, such as a 50:50 mixture of acetonitrile and water, to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Serial Dilution: Prepare a series of calibration standards and quality control (QC) samples by serially diluting the stock solution.
-
Filtration: Filter all solutions through a 0.22 µm syringe filter to remove particulates that could damage the HPLC system.
For Biological Matrices (e.g., Plasma):
-
Protein Precipitation: To a 100 µL aliquot of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortexing: Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial for analysis.
Causality: Acetonitrile is an effective protein precipitating agent and is compatible with reversed-phase HPLC mobile phases. The use of an internal standard is crucial in bioanalysis to compensate for any variability in sample preparation and matrix effects.[11]
Part 2: HPLC Separation - Achieving Chromatographic Resolution
The chromatographic separation is critical for isolating the analyte from other components in the sample.
-
Instrumentation: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended.
-
Rationale: The trifluoromethyl and methoxy-substituted benzene ring gives the molecule significant hydrophobicity, making it well-suited for retention and separation on a C18 stationary phase.
-
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Rationale: Formic acid is a common mobile phase additive that acidifies the eluent. For a carboxylic acid like our analyte, this ensures it remains in its protonated, less polar form, leading to better peak shape and retention on a reversed-phase column. It also promotes better ionization in the mass spectrometer.
-
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 3.0 95 4.0 95 4.1 10 | 5.0 | 10 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Part 3: Mass Spectrometric Detection - The Key to Sensitivity and Selectivity
-
Instrumentation: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in Negative Mode.
-
Rationale: The carboxylic acid group readily loses a proton to form a negative ion [M-H]⁻, making negative mode ESI highly sensitive for this class of compounds.
-
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Rationale: MRM provides exceptional selectivity and sensitivity by monitoring a specific fragmentation of the analyte ion. This is a gold-standard technique for quantitative analysis in complex matrices.
-
-
MRM Transitions:
-
Analyte: this compound (Molecular Weight: 220.15 g/mol ).
-
Precursor Ion (Q1): m/z 219.1 (representing the [M-H]⁻ ion).
-
Product Ion (Q3): m/z 175.1 (tentatively corresponding to the loss of CO₂ from the precursor ion).
-
-
Note: These transitions should be empirically optimized on the specific instrument being used. The fragmentation of benzoic acids often involves the loss of the carboxylic acid group.[12][13]
-
Visualizing the Analytical Process
HPLC-MS Workflow Diagram
Caption: High-level workflow for the HPLC-MS analysis of this compound.
Method Validation Logic Diagram
Caption: Interrelationship of key parameters for analytical method validation.
Conclusion
The HPLC-MS/MS method detailed in this guide offers a highly sensitive, selective, and robust approach for the quantitative analysis of this compound. Its superiority over GC-MS for this particular analyte stems from the elimination of the need for derivatization, leading to a more streamlined and efficient workflow. By understanding the principles behind each step of the analytical process, from sample preparation to data interpretation, researchers can ensure the generation of high-quality, reliable data essential for advancing their scientific objectives.
References
- 1. 2-METHOXY-4-(TRIFLUOROMETHYL)BENZOIC ACID_TargetMol [targetmol.com]
- 2. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 3. GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained | AxisPharm [axispharm.com]
- 4. weber.hu [weber.hu]
- 5. "Chemical derivatization for the analysis of drugs by GC-MS - A concept" by D.-L. Lin, S.-M. Wang et al. [jfda-online.com]
- 6. researchgate.net [researchgate.net]
- 7. A validated HPLC-ESI-MS/MS method for quantification of 2-hydroxy-4-methoxy benzoic acid from rat plasma and its application to pharmacokinetic study using sparse sampling methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. s4science.at [s4science.at]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide for Synthetic Strategy: 2-Methoxy-4-(trifluoromethyl)benzoic Acid vs. 2-Chloro-4-(trifluoromethyl)benzoic Acid
In the landscape of medicinal chemistry and materials science, the selection of starting materials is a critical decision that dictates the trajectory of a synthetic route and the properties of the final product. Among the vast array of available building blocks, substituted benzoic acids are foundational. This guide provides an in-depth comparison of two structurally similar yet electronically distinct reagents: 2-Methoxy-4-(trifluoromethyl)benzoic acid and 2-Chloro-4-(trifluoromethyl)benzoic acid .
Both molecules share the 4-(trifluoromethyl)benzoic acid core, a feature known to enhance metabolic stability and lipophilicity in drug candidates.[1] The key distinction lies in the substituent at the 2-position: an electron-donating methoxy group versus an electron-withdrawing chloro group. This single atomic difference fundamentally alters the molecule's reactivity, acidity, and potential for subsequent transformations, making the choice between them a pivotal strategic decision for any researcher.
This guide will dissect these differences, supported by experimental data and mechanistic insights, to empower scientists in drug development and chemical research to make informed decisions for their specific synthetic goals.
Physicochemical Properties at a Glance
A foundational comparison begins with their basic physical and chemical properties.
| Property | This compound | 2-Chloro-4-(trifluoromethyl)benzoic acid |
| CAS Number | 448-36-2[2] | 23228-45-7[3] |
| Molecular Formula | C₉H₇F₃O₃[4] | C₈H₄ClF₃O₂[3] |
| Molecular Weight | 220.15 g/mol [4] | 224.56 g/mol [3] |
| Appearance | White Powder | White to Yellow Crystalline Powder[5] |
| Melting Point | 148-152 °C | 113-114 °C[6] |
The Decisive Factor: Electronic and Steric Effects
The synthetic utility of these compounds is governed by the interplay of inductive and resonance effects of the ortho-substituent, which influences the reactivity of both the carboxylic acid group and the aromatic ring.
-
This compound : The methoxy group exhibits a dual electronic nature. It is strongly electron-donating through resonance (+R effect) by delocalizing its lone pair of electrons into the benzene ring.[7][8] Simultaneously, the oxygen's electronegativity exerts an electron-withdrawing inductive effect (-I effect). For the methoxy group, the +R effect dominates, making the aromatic ring more electron-rich and thus more susceptible to electrophilic attack.[9][10]
-
2-Chloro-4-(trifluoromethyl)benzoic acid : The chlorine atom also displays dual effects. It strongly withdraws electron density via induction (-I effect) due to its high electronegativity.[11] While it can technically donate electron density via resonance (+R effect), this is weak for halogens. The net result is that the potent -I effect dominates, rendering the aromatic ring electron-deficient or "deactivated" compared to benzene.[9][11]
These electronic differences have profound consequences for reactivity, as visualized below.
Caption: Dominant electronic effects of methoxy and chloro substituents.
Comparative Reactivity in Key Transformations
Acidity of the Carboxylic Acid
The acidity of a benzoic acid is determined by the stability of its conjugate base (the carboxylate anion). Electron-withdrawing groups stabilize the anion by delocalizing the negative charge, thus increasing acidity. Conversely, electron-donating groups destabilize the anion and decrease acidity.
-
This compound : The net electron-donating methoxy group destabilizes the carboxylate anion, making it a weaker acid compared to benzoic acid itself.[12][13]
-
2-Chloro-4-(trifluoromethyl)benzoic acid : The strongly electron-withdrawing chloro and trifluoromethyl groups effectively pull electron density away from the carboxylate, stabilizing the negative charge. This results in a significantly stronger acid.[12][13]
Reactions at the Carboxyl Group (e.g., Amidation, Esterification)
The reactivity of the carboxyl group towards nucleophiles is dictated by the electrophilicity of the carbonyl carbon.
-
With the chloro -substituted acid, the powerful electron-withdrawing nature of both the -Cl and -CF₃ groups makes the carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack. This can lead to faster reaction rates or allow for milder conditions during amidation or esterification reactions.
-
With the methoxy -substituted acid, the electron-donating effect can slightly reduce the electrophilicity of the carbonyl carbon, potentially requiring more forcing conditions or stronger coupling agents to achieve comparable reaction rates.
Substitution on the Aromatic Ring
This is where the two reagents diverge most significantly in their synthetic potential.
-
Electrophilic Aromatic Substitution (EAS) : If the goal is to introduce another substituent onto the ring via EAS (e.g., nitration, halogenation), the choice is clear. The methoxy group is activating and will direct incoming electrophiles to the positions ortho and para to it (positions 3 and 5). The chloro group is deactivating, making EAS reactions more difficult to perform.
-
Nucleophilic Aromatic Substitution (SNAr) : This reaction provides a powerful tool for C-N, C-O, and C-S bond formation. For an SNAr reaction to proceed, the ring must be "activated" by strong electron-withdrawing groups, and there must be a good leaving group.
-
2-Chloro-4-(trifluoromethyl)benzoic acid is primed for SNAr. The chloro atom is a viable leaving group, and the ring is strongly activated by both the ortho-chloro and para-trifluoromethyl groups. This allows for the displacement of the chlorine with various nucleophiles.
-
This compound is generally unsuitable for SNAr. The methoxy group is a very poor leaving group under typical SNAr conditions.
-
Application in the Synthesis of Bioactive Molecules
These reagents are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[4][14][15] The choice between them is often dictated by the desired final structure and the planned synthetic route.
For instance, in the development of novel anti-inflammatory agents or kinase inhibitors, a common strategy involves building a core scaffold and then introducing various functional groups to probe structure-activity relationships (SAR).
Case Study: A Hypothetical Kinase Inhibitor Synthesis
Let's consider the synthesis of a hypothetical inhibitor where a key step is the coupling of the benzoic acid with an amine.
Workflow using 2-Chloro-4-(trifluoromethyl)benzoic acid for SNAr
Caption: Synthetic workflow leveraging the chloro-substituent as a leaving group.
In this strategy, the chloro-acid is first converted to an amide. Subsequently, the chloro group is displaced by a different amine or other nucleophile in an SNAr reaction. This two-step sequence allows for the introduction of two different points of diversity, making it a powerful approach for building a library of related compounds.
Experimental Protocol: Representative Amide Coupling
This protocol details a standard procedure for coupling a benzoic acid with an amine, a fundamental reaction in drug discovery.
Objective: To synthesize N-benzyl-2-chloro-4-(trifluoromethyl)benzamide.
Materials:
-
2-Chloro-4-(trifluoromethyl)benzoic acid (1.0 eq)
-
Benzylamine (1.1 eq)
-
HATU (1,1'-[Azobis(methylidyn)]bis[3-methyl-1H-imidazolium]-3-ium hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-chloro-4-(trifluoromethyl)benzoic acid (e.g., 225 mg, 1.0 mmol).
-
Dissolve the acid in anhydrous DMF (5 mL).
-
Add benzylamine (e.g., 118 mg, 1.1 mmol) to the solution.
-
Add HATU (e.g., 456 mg, 1.2 mmol) and DIPEA (e.g., 388 mg, 3.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzyl-2-chloro-4-(trifluoromethyl)benzamide.
Summary and Strategic Recommendations
The choice between this compound and its 2-chloro counterpart is a strategic one, hinging on the desired chemical transformations.
Choose this compound when:
-
The synthetic plan involves a subsequent electrophilic aromatic substitution on the benzene ring.
-
The methoxy group is a desired feature in the final product for its electronic properties or potential for hydrogen bonding interactions.
-
The plan involves demethylation to a phenol, opening up another avenue for functionalization.
Choose 2-Chloro-4-(trifluoromethyl)benzoic acid when:
-
A key step in the synthesis is a nucleophilic aromatic substitution (SNAr) to displace the chlorine atom.
-
Higher acidity is required for the carboxylic acid group to facilitate certain reactions or for the final product's biological profile.
-
Faster reaction kinetics are desired for nucleophilic acyl substitution reactions (amidation, esterification) due to the enhanced electrophilicity of the carbonyl carbon.
-
The strong electron-withdrawing character is needed to tune the electronics of the final molecule, which can be critical for modulating properties like receptor affinity or pKa.[14]
By understanding the fundamental reactivity differences imparted by the methoxy and chloro substituents, researchers can design more efficient, robust, and versatile synthetic routes, accelerating the discovery of novel chemical entities.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-METHOXY-4-(TRIFLUOROMETHYL)BENZOIC ACID_TargetMol [targetmol.com]
- 3. scbt.com [scbt.com]
- 4. This compound [myskinrecipes.com]
- 5. nbinno.com [nbinno.com]
- 6. CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. 16.4 Substituent Effects in Electrophilic Substitutions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. brainly.com [brainly.com]
- 13. homework.study.com [homework.study.com]
- 14. 2-chloro-4-(trifluoromethyl)benzoic Acid | 23228-45-7 | Benchchem [benchchem.com]
- 15. Page loading... [guidechem.com]
A Scientist's Guide to Substituent Effects: Methoxy vs. Chloro Benzoic Acids in Acylation Reactions
For researchers, synthetic chemists, and professionals in drug development, a nuanced understanding of how substituents on a benzene ring influence reactivity is paramount. This guide provides an in-depth comparison of the reactivity of methoxy- and chloro-substituted benzoic acids in common acylation reactions, namely esterification and amide bond formation. We will delve into the underlying electronic principles, present supporting experimental data, and provide detailed protocols for researchers to validate these concepts in their own laboratories.
The Electronic Tug-of-War: Inductive vs. Resonance Effects
The reactivity of a substituted benzoic acid is fundamentally governed by the electronic nature of its substituent. Both the methoxy (-OCH₃) and chloro (-Cl) groups exert a combination of two opposing electronic influences: the inductive effect and the resonance effect. The position of the substituent (ortho, meta, or para) dictates the net outcome of this electronic interplay.
-
The Methoxy Group (-OCH₃): This substituent is characterized by an electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom. However, it possesses a strong electron-donating resonance effect (+R or +M) owing to the lone pairs on the oxygen atom that can be delocalized into the benzene ring.[1][2]
-
The Chloro Group (-Cl): The chloro group is also inductively electron-withdrawing (-I) due to the electronegativity of chlorine. In contrast to the methoxy group, its resonance effect (+R or +M) is significantly weaker.[3][4] This is because the 3p orbital of chlorine has a less effective overlap with the 2p orbitals of the carbon atoms in the benzene ring.[3]
The net electronic effect of these substituents directly impacts the acidity of the benzoic acid, which is a crucial determinant of its reactivity in many reactions. A lower pKa value indicates a stronger acid, signifying a more stable conjugate base.
Visualizing Electronic Effects
Caption: Electronic effects of methoxy and chloro substituents.
Impact on Acidity: A Quantitative Comparison
The acidity of substituted benzoic acids provides a quantitative measure of the net electronic effect of the substituent. The pKa values for various methoxy- and chloro-substituted benzoic acids are summarized below.
| Substituent Position | Methoxybenzoic Acid pKa | Chlorobenzoic Acid pKa | Benzoic Acid pKa |
| ortho- | 4.09[5] | 2.94[6] | 4.20[7] |
| meta- | 4.09[8] | 3.83[9][10] | 4.20[7] |
| para- | 4.47[7][11] | 3.98[12][13] | 4.20[7] |
Analysis of Acidity Data:
-
Chloro-substituted benzoic acids are consistently more acidic (lower pKa) than benzoic acid, irrespective of the substituent's position.[6][9][12] This indicates that the electron-withdrawing inductive effect of chlorine dominates, stabilizing the carboxylate anion.
-
Methoxy-substituted benzoic acids exhibit more complex behavior.
-
At the meta position, the methoxy group acts as a net electron-withdrawing group, making m-methoxybenzoic acid slightly more acidic than benzoic acid.[8] This is because the resonance effect does not extend to the meta position, leaving the inductive effect to dominate.[1][14]
-
At the para position, the strong electron-donating resonance effect of the methoxy group outweighs its inductive effect, leading to a destabilization of the carboxylate anion and making p-methoxybenzoic acid less acidic than benzoic acid.[2][7][11]
-
The ortho isomer is more acidic than benzoic acid. This "ortho effect" is a combination of steric hindrance, which can disrupt the coplanarity of the carboxylic acid group with the benzene ring, and intramolecular hydrogen bonding.[6]
-
Reactivity in Esterification and Amide Formation
The electronic effects of the substituents directly translate to their reactivity in acylation reactions. In general, electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making the carboxylic acid more reactive towards nucleophilic attack. Conversely, electron-donating groups decrease this electrophilicity.
Fischer Esterification
Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. The rate-determining step is typically the nucleophilic attack of the alcohol on the protonated carboxylic acid.
Expected Reactivity:
Based on the electronic effects, the order of reactivity for Fischer esterification is predicted to be:
Chlorobenzoic acids > Methoxybenzoic acids (meta) > Benzoic acid > Methoxybenzoic acids (para)
Electron-withdrawing chloro groups will accelerate the reaction, while the electron-donating para-methoxy group will retard it.
Amide Bond Formation
Amide bond formation often requires the activation of the carboxylic acid, for example, by conversion to an acyl chloride or through the use of coupling agents. The reactivity of the carboxylic acid derivative is still influenced by the electronic nature of the substituent.
Expected Reactivity:
Similar to esterification, electron-withdrawing groups on the benzoic acid generally lead to higher yields and faster reaction rates in amide formation.[15] Therefore, chlorobenzoic acids are expected to be more reactive than methoxybenzoic acids in these transformations.
Experimental Protocols
The following protocols provide a framework for experimentally verifying the comparative reactivity of methoxy- and chloro-substituted benzoic acids.
Protocol 1: Determination of pKa via Titration (Hammett Plot Construction)
This experiment allows for the quantitative determination of the electronic influence of the substituents.
Caption: Workflow for pKa determination and Hammett plot construction.
Materials:
-
Benzoic acid, p-methoxybenzoic acid, m-methoxybenzoic acid, p-chlorobenzoic acid, m-chlorobenzoic acid
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Ethanol/water solvent mixture (e.g., 1:1 v/v)
-
pH meter
-
Buret, beaker, magnetic stirrer
Procedure:
-
Accurately weigh a sample of the benzoic acid derivative and dissolve it in the ethanol/water solvent.
-
Calibrate the pH meter using standard buffer solutions.
-
Titrate the benzoic acid solution with the standardized NaOH solution, recording the pH after each addition of titrant.
-
Plot the titration curve (pH vs. volume of NaOH added).
-
Determine the equivalence point and the half-equivalence point. The pH at the half-equivalence point is equal to the pKa of the acid.
-
Repeat for all benzoic acid derivatives.
Protocol 2: Comparative Fischer Esterification
This protocol allows for a qualitative or quantitative comparison of esterification rates.
Materials:
-
p-Methoxybenzoic acid and p-chlorobenzoic acid
-
Ethanol (anhydrous)
-
Concentrated sulfuric acid (catalyst)
-
Reaction vials, heating block or oil bath
-
TLC plates, GC-MS, or NMR for reaction monitoring
Procedure:
-
In separate reaction vials, place equimolar amounts of p-methoxybenzoic acid and p-chlorobenzoic acid.
-
To each vial, add an excess of ethanol (e.g., 10 equivalents) and a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Heat the reactions at a constant temperature (e.g., 70°C).
-
Monitor the progress of each reaction over time by taking small aliquots and analyzing them by TLC, GC-MS, or ¹H NMR to determine the extent of ester formation.
-
Compare the rates of reaction for the two substituted benzoic acids.
Protocol 3: Comparative Amide Synthesis using a Coupling Agent
This protocol compares the efficiency of amide bond formation.
Materials:
-
p-Methoxybenzoic acid and p-chlorobenzoic acid
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Reaction vials, magnetic stirrer
Procedure:
-
In separate reaction vials, dissolve equimolar amounts of p-methoxybenzoic acid and p-chlorobenzoic acid in anhydrous DMF.
-
To each solution, add 1.1 equivalents of EDC or DCC and 1.2 equivalents of TEA or DIEA.
-
Stir the mixtures at room temperature for 10-15 minutes to pre-activate the carboxylic acids.
-
Add 1.0 equivalent of benzylamine to each reaction vial.
-
Stir the reactions at room temperature and monitor their progress by TLC or LC-MS.
-
Compare the reaction times and final yields of the corresponding amides.
Conclusion
The reactivity of methoxy- and chloro-substituted benzoic acids is a clear illustration of the delicate balance of inductive and resonance effects. The strongly electron-withdrawing nature of the chloro substituent consistently enhances the reactivity of benzoic acid in acylation reactions. The methoxy group, however, can act as either an activating or deactivating group depending on its position, with its electron-donating resonance effect being particularly influential in the para position. For researchers in synthetic and medicinal chemistry, a thorough grasp of these principles is essential for predicting reaction outcomes, optimizing reaction conditions, and designing novel molecules with desired properties.
References
- 1. Kinetics of esterification of benzoic acid and isoamyl alcohol catalyzed by P‐toluenesulphonic acid | Semantic Scholar [semanticscholar.org]
- 2. fishersci.dk [fishersci.dk]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijstr.org [ijstr.org]
- 6. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. researchgate.net [researchgate.net]
- 12. US6235924B1 - Continuous process for preparing benzoic acid esters - Google Patents [patents.google.com]
- 13. ijarsct.co.in [ijarsct.co.in]
- 14. pubs.acs.org [pubs.acs.org]
- 15. web.viu.ca [web.viu.ca]
Benchmarking trifluoromethylated benzoic acid derivatives in synthesis
<
-
In-depth technical guidance : Explaining the 'why' behind experimental choices.
-
In-text citations and a full reference list : With clickable URLs.
-
Data tables : For easy comparison of methods.
-
Detailed experimental protocols : Step-by-step instructions.
-
Graphviz diagrams : For workflows and mechanisms.
Plan:
-
Introduction:
-
Start by highlighting the importance of the trifluoromethyl (CF3) group in medicinal chemistry and materials science, citing its effects on lipophilicity, metabolic stability, and electronic properties.[1][2][3]
-
Introduce trifluoromethylated benzoic acids as crucial building blocks.[1][4][5]
-
Briefly mention the synthetic challenges, setting the stage for the comparison.
-
-
Core Synthetic Strategies: This will be the main body of the guide. I will compare several key methods. For each method, I'll discuss its mechanism, advantages, and limitations.
-
Method A: Late-Stage C-H Trifluoromethylation: This is a modern and highly sought-after approach. I'll discuss photoredox catalysis as a key enabler.[6][7]
-
Pros: Direct, atom-economical, good for late-stage functionalization.
-
Cons: Regioselectivity can be a challenge, may require specific directing groups.
-
-
Method B: Classical Multi-step Synthesis (The Workhorse): This involves creating a trifluoromethylated precursor and then converting it to the benzoic acid.
-
Route B1: Oxidation of Trifluoromethyl Toluenes: A very common and reliable industrial method.[8][9][10][11]
-
Route B2: Carboxylation of a Trifluoromethylated Aryl Grignard/Lithium: Another classic approach.
-
Pros: Reliable, well-established.
-
Cons: Requires pre-functionalization (halide), sensitive to moisture and other functional groups.[13]
-
-
-
Method C: Sandmeyer-Type Trifluoromethylation: Starting from an aminobenzoic acid. This is a powerful method for specific isomers.[14][15][16][17][18]
-
Pros: Excellent for converting an amino group to a CF3 group, good functional group tolerance, mild conditions.[14]
-
Cons: Requires the corresponding amino-benzoic acid, which may not always be available. Involves diazonium salts which can be unstable.
-
-
Method D: Trifluoromethylation via Aryl Halides/Boronic Acids: Using copper-catalyzed cross-coupling reactions.
-
-
Benchmarking Guide (Data Table): I'll create a Markdown table to compare these methods based on:
-
Starting Material
-
Key Reagents
-
Typical Yields
-
Regioselectivity
-
Functional Group Tolerance
-
Scalability/Cost
-
Key Advantages
-
Key Limitations
-
-
Experimental Protocols: I will provide two detailed protocols for contrasting methods.
-
Protocol 1: Oxidation of 4-(Trifluoromethyl)toluene to 4-(Trifluoromethyl)benzoic Acid. This represents the classical, scalable approach. I will find a reliable literature procedure for this. I can adapt information from sources discussing toluene oxidation.[8][12]
-
Protocol 2: Copper-Promoted Sandmeyer Trifluoromethylation of 4-Aminobenzoic Acid. This represents a more modern, functional-group tolerant method. I will base this on the work cited in the search results.[14][18]
-
-
Visualization (Graphviz):
-
Diagram 1: Synthetic Route Decision Workflow. This will be a flowchart helping a researcher choose the best method. Nodes will include "Is the trifluoromethylated toluene available?", "Is the aminobenzoic acid available?", "Is late-stage C-H functionalization desired?", leading to the different methods.
-
Diagram 2: Mechanism of Radical Trifluoromethylation. I will illustrate a general copper-catalyzed radical pathway, showing the generation of the CF3 radical from a source (like a Togni or Umemoto reagent) and its addition to the aromatic ring. I'll use the specified color palette.[25][26]
-
-
References: I will compile all the cited search results into a numbered list with titles, sources, and clickable URLs.
This detailed plan covers all the user's requirements, ensuring a structured, scientifically sound, and practical guide. I will write from the perspective of a Senior Application Scientist, focusing on the causality and practical implications of each choice.As a Senior Application Scientist, this guide is designed to provide researchers, chemists, and drug development professionals with a comprehensive benchmark of synthetic strategies for accessing trifluoromethylated benzoic acid derivatives. The incorporation of a trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance metabolic stability, binding affinity, and lipophilicity in drug candidates.[1][2][3] Consequently, trifluoromethylated benzoic acids are not merely reagents; they are pivotal building blocks for a new generation of pharmaceuticals and advanced materials.[4][5]
This guide moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, offering a strategic framework for selecting the optimal synthetic route based on factors like substrate availability, desired regiochemistry, functional group tolerance, and scalability.
Strategic Pathways to Trifluoromethylated Benzoic Acids
The synthesis of these valuable compounds can be broadly categorized into four strategic approaches, each with distinct advantages and inherent limitations. The choice of strategy is often dictated by the specific molecular architecture and the stage of the synthetic campaign.
-
The Workhorse Approach: Synthesis from Pre-functionalized Precursors
-
The Transformation Approach: Sandmeyer-Type Diazotization
-
The Coupling Approach: Modern Cross-Coupling Methodologies
-
The "Late-Stage" Approach: Direct C-H Trifluoromethylation
Below is a decision workflow to aid in navigating these strategic choices.
Caption: Decision workflow for selecting a synthetic strategy.
Comparative Benchmarking of Synthetic Methods
The following table provides a high-level comparison of the primary synthetic strategies. The choice of method represents a trade-off between starting material availability, reaction robustness, and tolerance to other chemical functionalities.
| Parameter | Method 1: Oxidation of Ar-CH₃ | Method 2: Sandmeyer Reaction | Method 3: Cross-Coupling | Method 4: Direct C-H Functionalization |
| Starting Material | (Trifluoromethyl)toluene | Aminobenzoic Acid | Aryl Halide / Boronic Acid | Benzoic Acid Derivative |
| Key Reagents | Oxidants (e.g., KMnO₄, HNO₃, O₂) | NaNO₂, tBuONO; CF₃ source (e.g., Umemoto's, TMSCF₃), Cu catalyst | CF₃ source (e.g., TMSCF₃), Pd/Cu catalyst, base | Photoredox catalyst, CF₃ source (e.g., Togni reagent, TFA) |
| Typical Yields | High (80-95%) | Good to High (60-90%) | Good to High (65-95%) | Moderate to Good (40-75%) |
| Regioselectivity | Excellent (defined by precursor) | Excellent (defined by precursor) | Excellent (defined by precursor) | Often poor unless directing groups are used |
| Functional Group Tolerance | Poor to Moderate | Good | Very Good | Good to Very Good |
| Scalability & Cost | Excellent; often industrially practiced.[8] | Good; requires handling of diazonium salts. | Moderate; catalyst and reagent costs can be high. | Poor to Moderate; best for discovery scale. |
| Key Advantage | Robust, scalable, and cost-effective for simple derivatives. | Transforms a common functional group (amine) with high fidelity.[14][15] | Broad substrate scope and excellent functional group tolerance.[20] | Atom-economical and ideal for late-stage diversification.[6][7] |
| Key Limitation | Harsh conditions can limit functional group compatibility.[9] | Diazonium intermediates can be unstable.[16] | Requires pre-functionalized starting materials. | Regioselectivity is a major challenge. |
In-Depth Analysis & Experimental Protocols
Method 1: The Workhorse - Oxidation of (Trifluoromethyl)toluenes
This is arguably the most common and industrially viable route for producing simple trifluoromethylated benzoic acids.[8] The strategy is straightforward: oxidize the methyl group of a readily available trifluoromethyl-substituted toluene. The regiochemistry is perfectly controlled by the starting material.
Causality: The choice of oxidant is critical. Strong oxidants like potassium permanganate (KMnO₄) or nitric acid are effective but operate under harsh conditions that are incompatible with sensitive functional groups.[9] Catalytic aerobic oxidation using cobalt salts and bromide initiators offers a milder, more environmentally friendly alternative, though it may require process optimization.[8][30]
This protocol is adapted from established industrial methodologies for the oxidation of substituted toluenes.
Materials:
-
4-(Trifluoromethyl)toluene (1.0 eq)
-
Potassium Permanganate (KMnO₄) (3.0 eq)
-
Sodium Hydroxide (NaOH) (0.1 eq, optional)
-
Water & Pyridine (as co-solvent)
-
Hydrochloric Acid (HCl) (conc.)
-
Sodium bisulfite (NaHSO₃)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and mechanical stirrer, add 4-(trifluoromethyl)toluene, water, and pyridine (e.g., 10:1 v/v water:pyridine).
-
Heat the mixture to reflux (approx. 90-100 °C).
-
In a separate beaker, dissolve KMnO₄ in water. Add this solution portion-wise to the refluxing reaction mixture over 2-3 hours. The purple color of the permanganate will dissipate as it is consumed, forming a brown manganese dioxide (MnO₂) precipitate.
-
Rationale: The portion-wise addition controls the exotherm of the reaction. Pyridine acts as a phase-transfer catalyst and helps to solubilize the organic starting material.
-
After the addition is complete, continue heating at reflux for an additional 4-6 hours or until TLC/GC-MS analysis shows complete consumption of the starting material.
-
Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the MnO₂ precipitate. Wash the filter cake with hot water.
-
Combine the filtrates and cool in an ice bath. Acidify the solution slowly with concentrated HCl to a pH of ~1-2. A white precipitate of 4-(trifluoromethyl)benzoic acid will form.
-
Self-Validation: If the solution retains a purple/pink tint, add a small amount of sodium bisulfite solution to quench any remaining permanganate.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. Purity can be assessed by melting point and NMR spectroscopy.
Method 2: The Transformation - Sandmeyer-Type Trifluoromethylation
The Sandmeyer reaction is a powerful tool for converting an aromatic amine into a wide variety of functional groups via a diazonium salt intermediate.[17] Modern adaptations have enabled highly efficient trifluoromethylation, providing access to isomers that may be difficult to obtain otherwise.[14][15][18]
Mechanism & Causality: The process involves two key stages:
-
Diazotization: The aromatic amine (e.g., 4-aminobenzoic acid) is treated with a nitrite source (like NaNO₂ or an alkyl nitrite) under acidic conditions to form a reactive arenediazonium salt.
-
Trifluoromethylation: A copper(I) catalyst mediates the decomposition of the diazonium salt, generating an aryl radical. This radical is then trapped by a copper-bound trifluoromethyl species, which is generated from a CF₃ source like the Ruppert-Prakash reagent (TMSCF₃) or an electrophilic Togni/Umemoto reagent.[14][16] The use of copper is crucial for facilitating the single-electron transfer processes that drive the radical mechanism.
Caption: Simplified mechanism of Cu-catalyzed Sandmeyer trifluoromethylation.
This protocol is a conceptual adaptation based on modern one-pot procedures described in the literature.[18]
Materials:
-
4-Aminobenzoic acid (1.0 eq)
-
Copper(I) Iodide (CuI) (1.5 eq)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash Reagent) (2.0 eq)[19][21]
-
Potassium Fluoride (KF) (2.0 eq)
-
tert-Butyl nitrite (tBuONO) (1.5 eq)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-aminobenzoic acid, CuI, and anhydrous KF.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous acetonitrile via syringe, followed by TMSCF₃.
-
Rationale: Anhydrous conditions are critical. Water will react with the diazonium intermediate and the Ruppert-Prakash reagent. KF acts as an activator for TMSCF₃, forming a hypervalent silicon species that facilitates the transfer of the CF₃ group.[21][31]
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add tert-butyl nitrite dropwise via syringe over 30 minutes. Effervescence (N₂ gas) will be observed.
-
Causality: Slow addition of the diazotization agent at low temperature is essential to control the formation and subsequent reaction of the potentially unstable diazonium salt, minimizing side reactions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction by pouring it into a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure 4-(trifluoromethyl)benzoic acid.
Conclusion and Future Outlook
The synthesis of trifluoromethylated benzoic acids is a mature field, yet it continues to evolve. While classical methods like the oxidation of trifluoromethyl-toluenes remain the standard for large-scale production of simple analogs, they lack the finesse required for complex, functionalized molecules.[10][13] For such targets, modern methods like the Sandmeyer trifluoromethylation and palladium- or copper-catalyzed cross-couplings offer superior functional group tolerance and predictable regioselectivity.[14][23]
Looking ahead, the field is moving towards greater efficiency and sustainability. The development of photoredox and electrochemical methods for direct C-H trifluoromethylation represents a major frontier.[7][27][29] These strategies, which often operate under exceptionally mild conditions, promise to shorten synthetic routes and enable the late-stage functionalization of complex drug candidates, further cementing the role of the trifluoromethyl group as a privileged motif in chemical and pharmaceutical research.[6][28]
References
- 1. nbinno.com [nbinno.com]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Oxidation of toluenes to benzoic acids by oxygen in non-acidic solvents [organic-chemistry.org]
- 9. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 10. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. reddit.com [reddit.com]
- 13. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 14. Copper-Promoted Sandmeyer Trifluoromethylation Reaction [organic-chemistry.org]
- 15. The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 18. Sandmeyer Trifluoromethylation [organic-chemistry.org]
- 19. merckmillipore.com [merckmillipore.com]
- 20. macmillan.princeton.edu [macmillan.princeton.edu]
- 21. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 22. 3-(trifluoromethyl)benzoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 23. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cu-catalyzed trifluoromethylation of aryl iodides with trifluoromethylzinc reagent prepared in situ from trifluoromethyl iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The mechanism of copper-catalyzed oxytrifluoromethylation of allylamines with CO2: a computational study - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 26. Copper-Catalyzed Trifluoromethylation of Unactivated Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 27. scispace.com [scispace.com]
- 28. Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Compass: Navigating the Structural Nuances of Benzoic Acid Derivatives
In the landscape of pharmaceutical sciences and organic chemistry, benzoic acid and its derivatives represent a cornerstone of molecular architecture. Their utility spans from active pharmaceutical ingredients (APIs) to critical precursors in organic synthesis. The subtle yet significant structural modifications afforded by various functional groups on the benzoic acid scaffold profoundly influence their chemical and physical properties, and by extension, their biological activity. Understanding these nuances is paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth spectroscopic comparison of benzoic acid and a selection of its derivatives, offering a practical framework for their characterization and differentiation. We will delve into the principles and experimental data from Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), illustrating how each technique provides a unique piece of the structural puzzle.
The Spectroscopic Fingerprint: Unveiling Molecular Identity
Spectroscopic techniques are the bedrock of molecular characterization, each probing different aspects of a molecule's structure and electronic environment. For benzoic acid derivatives, the interplay between the carboxylic acid group and the aromatic ring, as well as the electronic effects of substituents, gives rise to distinct spectroscopic signatures.
Ultraviolet-Visible (UV-Vis) Spectroscopy: A Window into Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. Aromatic compounds like benzoic acid derivatives exhibit characteristic absorption bands arising from π → π* transitions of the benzene ring. The position (λmax) and intensity (molar absorptivity, ε) of these bands are highly sensitive to the nature of the substituents on the ring.
Electron-donating groups (EDGs) like hydroxyl (-OH) and amino (-NH2) groups cause a bathochromic shift (red shift) to longer wavelengths and often an increase in absorption intensity (hyperchromic effect). This is due to the delocalization of non-bonding electrons from the substituent into the aromatic π-system, which lowers the energy gap for electronic transitions. Conversely, electron-withdrawing groups (EWGs) such as the nitro (-NO2) group can also lead to a red shift, particularly when conjugated with the aromatic ring, as they extend the conjugated system.
Table 1: UV-Vis Absorption Maxima of Benzoic Acid and its Derivatives in a Polar Solvent
| Compound | Substituent | λmax (nm) |
| Benzoic Acid | -H | ~230, ~274[1] |
| p-Hydroxybenzoic Acid | -OH (EDG) | ~256[2] |
| o-Aminobenzoic Acid | -NH2 (EDG) | - |
| p-Nitrobenzoic Acid | -NO2 (EWG) | - |
Note: λmax values can vary slightly depending on the solvent.
The pH of the medium can also significantly influence the UV-Vis spectrum, especially for derivatives with ionizable groups like the carboxylic acid, hydroxyl, or amino moieties. For instance, the deprotonation of the carboxylic acid in benzoic acid to form the benzoate ion can cause a hypsochromic (blue) shift.[3]
Experimental Protocol: UV-Vis Spectroscopy
Objective: To determine the absorption maximum (λmax) of a benzoic acid derivative in a suitable solvent.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Methanol (or other suitable UV-grade solvent)
-
Benzoic acid derivative sample
Procedure:
-
Solution Preparation: Prepare a stock solution of the benzoic acid derivative in methanol at a concentration of approximately 1 mg/mL. From this stock solution, prepare a dilute solution (e.g., 10 µg/mL) in methanol.
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range for scanning (e.g., 200-400 nm).
-
Blank Measurement: Fill a quartz cuvette with the solvent (methanol) and place it in the reference beam of the spectrophotometer. This will serve as the blank to zero the instrument.
-
Sample Measurement: Rinse a quartz cuvette with the dilute sample solution and then fill it. Place the sample cuvette in the sample beam of the spectrophotometer.
-
Spectrum Acquisition: Acquire the UV-Vis spectrum of the sample. The wavelength at which the maximum absorbance is observed is the λmax.
-
Data Analysis: The Beer-Lambert law (A = εcl) can be used to determine the molar absorptivity (ε) if the concentration (c) and path length (l) are known.[4][5][6][7]
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy is a powerful tool for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).
For benzoic acid and its derivatives, several key vibrational modes are of diagnostic importance:
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is typically observed in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[8]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band appears around 1710-1680 cm⁻¹.[9] Conjugation with the aromatic ring lowers this frequency compared to non-conjugated carboxylic acids. The position of this band is sensitive to the electronic nature of the ring substituents. EWGs tend to increase the C=O stretching frequency, while EDGs have a lesser effect.
-
C-O Stretch (Carboxylic Acid): This appears in the 1320-1210 cm⁻¹ region.[9]
-
Aromatic C-H Stretch: A sharp absorption is typically seen just above 3000 cm⁻¹.[9]
-
Aromatic C=C Bending: Absorptions in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.
-
Substituent-Specific Vibrations:
-
-OH (Phenolic): A broad O-H stretching band around 3400-3200 cm⁻¹.
-
-NH2: Two sharp N-H stretching bands in the 3500-3300 cm⁻¹ region.
-
-NO2: Strong asymmetric and symmetric stretching bands around 1550-1500 cm⁻¹ and 1370-1330 cm⁻¹, respectively.
-
Table 2: Key IR Absorption Frequencies (cm⁻¹) for Benzoic Acid and its Derivatives
| Functional Group | Benzoic Acid | p-Hydroxybenzoic Acid | o-Aminobenzoic Acid | p-Nitrobenzoic Acid |
| O-H (Carboxylic Acid) | ~3300-2500 (broad)[8] | ~3449 (broad)[8] | ~3500-3100 (broad)[4] | ~3300-2500 (broad) |
| C=O (Carboxylic Acid) | ~1685[9] | ~1663[8] | - | ~1700 |
| C-O (Carboxylic Acid) | ~1292[9] | - | - | - |
| O-H (Phenolic) | - | ~3465[8] | - | - |
| N-H (Amine) | - | - | ~3500-3100 (two bands)[4] | - |
| NO2 (Nitro) | - | - | - | ~1530, ~1350 |
Experimental Protocol: Attenuated Total Reflectance (ATR) - IR Spectroscopy
Objective: To obtain the infrared spectrum of a solid benzoic acid derivative.
Materials:
-
FTIR Spectrometer with an ATR accessory
-
Spatula
-
Benzoic acid derivative sample (solid)
-
Kimwipes and isopropanol for cleaning
Procedure:
-
Instrument Setup: Ensure the FTIR spectrometer and ATR accessory are powered on and have been allowed to stabilize.
-
Background Scan: With a clean and empty ATR crystal, collect a background spectrum. This will account for any atmospheric CO2 and water vapor.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
-
Sample Scan: Collect the infrared spectrum of the sample.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, clean the ATR crystal thoroughly with a Kimwipe and isopropanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Chemical Environment
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. It provides information about the chemical environment, connectivity, and stereochemistry of atoms.
In ¹H NMR, the chemical shift (δ) of a proton is influenced by the electron density around it.
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and appears as a broad singlet far downfield, typically between 10-13 ppm.[10]
-
Aromatic Protons: Protons on the benzene ring typically resonate between 7.0 and 8.5 ppm.[2][11] The specific chemical shifts and coupling patterns are highly dependent on the nature and position of the substituents.
-
Substituent Protons: Protons of the substituent itself (e.g., -OH, -NH2) will also give characteristic signals.
¹³C NMR provides information about the carbon skeleton of a molecule.
-
Carbonyl Carbon (-COOH): The carboxylic acid carbon is significantly deshielded and appears downfield, typically in the range of 165-185 ppm.[13]
-
Aromatic Carbons: Carbons of the benzene ring resonate between 110-160 ppm.[2][11] The chemical shifts are influenced by the attached substituents in a predictable manner.
-
The carbon directly attached to the substituent (ipso-carbon) shows a significant shift.
-
EDGs generally cause an upfield shift for the ortho and para carbons, while EWGs cause a downfield shift.
-
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Benzoic Acid Derivatives in DMSO-d₆
| Compound | ¹H NMR (Aromatic Protons) | ¹H NMR (-COOH) | ¹³C NMR (Aromatic Carbons) | ¹³C NMR (-COOH) |
| Benzoic Acid | ~7.5-8.0[10] | ~13.0 | ~128-133[13] | ~167 |
| p-Hydroxybenzoic Acid | ~6.8 (d), ~7.7 (d) | ~12.5 | ~115-161 | ~167 |
| 4-Aminobenzoic acid | ~6.5 (d), ~7.6 (d)[14] | ~11.9[14] | ~113-153[14] | ~168[14] |
| p-Nitrobenzoic Acid | ~8.1-8.3 (m)[13] | ~13.6[13] | ~124-150[13] | ~166[13] |
Note: Chemical shifts are approximate and can vary with solvent and concentration. Coupling patterns (e.g., d = doublet, m = multiplet) provide additional structural information.
Experimental Protocol: NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of a benzoic acid derivative.
Materials:
-
NMR Spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Benzoic acid derivative sample
-
Tetramethylsilane (TMS) as an internal standard (often included in the deuterated solvent)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the benzoic acid derivative in about 0.6-0.7 mL of the deuterated solvent in an NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will be tuned and shimmed by the operator or automated software to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Set the parameters for the ¹H NMR experiment (e.g., number of scans, relaxation delay). Acquire the spectrum.
-
¹³C NMR Acquisition: Set the parameters for the ¹³C NMR experiment. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Acquire the spectrum.
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0 ppm.
-
Spectral Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to specific protons and carbons in the molecule.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.
-
Molecular Ion Peak (M⁺•): This peak corresponds to the molecular weight of the compound. For aromatic carboxylic acids, the molecular ion peak is typically observed.[15]
-
Fragmentation Patterns: Upon ionization, the molecular ion can fragment in characteristic ways. For benzoic acid and its derivatives, common fragmentation pathways include:
-
Loss of -OH: A peak at M-17 is often observed.[15]
-
Loss of -COOH: A peak at M-45 can be seen.
-
Formation of the Benzoyl Cation: For benzoic acid, a prominent peak is often observed at m/z 105, corresponding to the [C₆H₅CO]⁺ ion.[16]
-
Fragmentation of the Phenyl Ring: A peak at m/z 77, corresponding to the phenyl cation [C₆H₅]⁺, is also common.[16]
-
Substituent-driven Fragmentation: The nature of the substituent will influence the fragmentation pattern. For example, nitrobenzoic acids may show loss of NO₂.
-
Table 4: Key Mass Spectrometry Fragments (m/z) for Benzoic Acid and its Derivatives
| Compound | Molecular Ion (M⁺•) | Key Fragments |
| Benzoic Acid | 122[16] | 105 ([M-OH]⁺), 77 ([C₆H₅]⁺)[16] |
| p-Hydroxybenzoic Acid | 138[8][17] | 121 ([M-OH]⁺), 93 ([M-COOH]⁺)[18] |
| o-Aminobenzoic Acid | 137 | 119 ([M-H₂O]⁺•), 92 ([M-COOH]⁺) |
| p-Nitrobenzoic Acid | 167[19] | 150 ([M-OH]⁺), 121 ([M-NO₂]⁺)[20] |
Visualizing the Spectroscopic Workflow
The systematic application of these spectroscopic techniques provides a comprehensive characterization of benzoic acid derivatives. The following workflow illustrates a logical approach to this analysis.
Caption: A typical workflow for the spectroscopic characterization of a benzoic acid derivative.
The Influence of Substituents on Spectroscopic Properties
The electronic nature of the substituent on the benzene ring systematically influences the spectroscopic data, providing a powerful tool for structure elucidation.
Caption: The influence of electron-donating and electron-withdrawing groups on key spectroscopic features.
Conclusion
The spectroscopic analysis of benzoic acid derivatives is a multifaceted endeavor that provides a wealth of structural information. By systematically applying UV-Vis, IR, NMR, and Mass Spectrometry, researchers can confidently identify and characterize these important compounds. The electronic effects of substituents provide a predictable and rational basis for interpreting the resulting spectra, allowing for the differentiation of even closely related isomers. The experimental protocols and comparative data presented in this guide serve as a valuable resource for scientists engaged in the synthesis, analysis, and development of benzoic acid-based molecules.
References
- 1. rsc.org [rsc.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. spectrabase.com [spectrabase.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. Benzoic acid, 4-hydroxy- [webbook.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. rsc.org [rsc.org]
- 15. 4-Nitrobenzoic acid(62-23-7) 1H NMR spectrum [chemicalbook.com]
- 16. spectrabase.com [spectrabase.com]
- 17. Benzoic acid, 4-hydroxy- [webbook.nist.gov]
- 18. massbank.eu [massbank.eu]
- 19. Benzoic acid, 4-nitro- [webbook.nist.gov]
- 20. massbank.eu [massbank.eu]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-Methoxy-4-(trifluoromethyl)benzoic Acid
Navigating the complexities of laboratory waste management is a critical aspect of ensuring a safe and compliant research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Methoxy-4-(trifluoromethyl)benzoic acid, a compound frequently utilized in drug development and chemical synthesis. Adherence to these procedures is paramount not only for regulatory compliance but also for the protection of laboratory personnel and the environment.
Understanding the Compound: Hazard Profile
Before initiating any disposal protocol, it is essential to comprehend the inherent hazards of this compound. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Skin Irritation (Category 2) [1]
-
Serious Eye Irritation (Category 2A) [1]
-
Harmful if swallowed (Acute toxicity, oral, Category 4) [1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3) [1]
The trifluoromethyl group, a halogenated component, designates this compound as a halogenated organic acid. This classification is crucial as it dictates the specific waste stream it must enter.[2][3] Mixing halogenated and non-halogenated waste streams can complicate and significantly increase the cost of disposal.[2]
Core Principles of Chemical Waste Management
The disposal of any laboratory chemical is governed by a set of fundamental principles that ensure safety and regulatory compliance. These include:
-
Segregation: Never mix incompatible waste streams.[4][5] For this compound, this means keeping it separate from non-halogenated organic waste, strong bases, and strong oxidizing agents.[2][6]
-
Labeling: All waste containers must be clearly and accurately labeled with their contents.[4][5]
-
Containment: Use appropriate, leak-proof containers for waste accumulation.[4][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling chemical waste.[1][8]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the procedure for disposing of pure this compound and solutions containing it.
Part 1: Waste Collection and Segregation
-
Designate a Waste Container:
-
Label the Container:
-
Segregate the Waste:
Part 2: Accumulation and Storage
-
Solid Waste:
-
Liquid Waste (Solutions):
-
If the compound is in a solvent, it must be disposed of as a halogenated solvent waste.
-
Carefully pour the solution into the designated liquid waste container. Use a funnel to prevent spills.
-
All transfers of liquid waste should be conducted within an operating chemical fume hood.[3]
-
-
Contaminated Materials:
-
Any materials contaminated with this compound, such as weigh boats, filter paper, or disposable gloves, must also be disposed of as hazardous waste.[8]
-
Place these items in the same designated solid waste container.
-
For sharps like needles or broken glass, use a designated sharps container that is clearly labeled.[10]
-
-
Storage:
Part 3: Final Disposal
-
Arrange for Pickup:
-
Once the waste container is nearly full (do not overfill), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[2]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
-
Documentation:
-
Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and regulatory agencies.[9]
-
Decontamination of Glassware
Glassware that has come into contact with this compound must be decontaminated before being washed and reused.
-
Initial Rinse:
-
Triple Rinse:
-
For containers that held acutely hazardous waste, a triple rinse is required before the container can be disposed of as regular trash.[7] While this compound is not typically classified as acutely hazardous, this is a best practice for thorough decontamination.
-
Each rinse should use a solvent capable of removing the chemical residue. The rinsate from all three rinses must be collected as hazardous waste.[7]
-
-
Washing:
-
After the solvent rinses, the glassware can be washed with soap and water.
-
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Isolate:
-
If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Isolate the spill to prevent it from spreading.
-
-
Consult the SDS:
-
The Safety Data Sheet for this compound provides specific guidance for spill cleanup.
-
-
Cleanup:
-
For small spills of solid material, carefully sweep or shovel the material into a suitable container for disposal, minimizing dust generation.[6]
-
For liquid spills, use an inert absorbent material to soak up the spill.
-
All materials used for spill cleanup, including absorbent pads and contaminated PPE, must be treated as hazardous waste and disposed of accordingly.[7]
-
-
Report the Spill:
-
Report the spill to your laboratory supervisor and your institution's EHS office, following their established procedures.
-
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagram illustrates the decision-making and procedural flow for handling this compound waste.
Caption: Disposal workflow for this compound.
Summary of Key Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Stream | Halogenated Organic Waste | The presence of a trifluoromethyl group requires segregation from non-halogenated waste to ensure proper treatment and disposal.[2][3] |
| Container Type | Chemically compatible (HDPE, Glass), leak-proof, with a secure lid. | To prevent reactions between the waste and the container, and to avoid spills and exposure.[4][7] |
| Labeling | "Hazardous Waste," full chemical name, constituents, and accumulation start date. | To ensure proper identification for safe handling, storage, and disposal, and to comply with regulations.[2][9] |
| Storage Location | Designated satellite accumulation area: cool, dry, well-ventilated, with secondary containment. | To minimize the risk of accidental release, reaction, and exposure to personnel.[2][6] |
| Final Disposal | Through the institution's Environmental Health and Safety (EHS) office. | To ensure compliance with all local, state, and federal regulations for hazardous waste disposal.[2] |
By adhering to this comprehensive guide, researchers can confidently manage the disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.
References
- 1. angenechemical.com [angenechemical.com]
- 2. benchchem.com [benchchem.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. acewaste.com.au [acewaste.com.au]
- 5. Effective Lab Chemical Waste Management [emsllcusa.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. vumc.org [vumc.org]
- 8. usbioclean.com [usbioclean.com]
- 9. mtu.edu [mtu.edu]
- 10. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 11. ethz.ch [ethz.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
